molecular formula C12H14N2O4 B561011 For-phe-gly-OH CAS No. 100135-64-6

For-phe-gly-OH

Cat. No.: B561011
CAS No.: 100135-64-6
M. Wt: 250.254
InChI Key: XDBHINYLDNESQY-JTQLQIEISA-N
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Description

For-phe-gly-OH is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[(2S)-2-formamido-3-phenylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-8-14-10(12(18)13-7-11(16)17)6-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHINYLDNESQY-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-Formyl-L-phenylalanyl-glycine (For-phe-gly-OH)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-L-phenylalanyl-glycine, abbreviated as For-phe-gly-OH, is a dipeptide that belongs to the class of N-formyl peptides. These molecules are recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the innate immune system. Specifically, they act as agonists for formyl peptide receptors (FPRs), a class of G protein-coupled receptors expressed on the surface of phagocytic leukocytes. This guide provides a comprehensive overview of the chemical structure, formula, and physicochemical properties of this compound. Furthermore, it details a robust synthesis protocol, explores its biological role as an FPR agonist, and discusses its applications in immunology research and as a potential tool in drug development for inflammatory diseases and oncology.

Chemical Structure and Formula

N-Formyl-L-phenylalanyl-glycine is a dipeptide composed of an N-terminally formylated L-phenylalanine residue linked to a glycine residue via a peptide bond. The presence of the N-formyl group is critical for its biological activity.

The molecular formula for N-Formyl-L-phenylalanyl-glycine is C₁₂H₁₄N₂O₄.

Caption: Chemical structure of N-Formyl-L-phenylalanyl-glycine.

Physicochemical Properties

While experimental data for N-Formyl-L-phenylalanyl-glycine is not extensively documented in publicly available databases, its physicochemical properties can be calculated or estimated based on its constituent amino acids and related compounds.

PropertyValueSource
Molecular Weight 250.25 g/mol Calculated
Molecular Formula C₁₂H₁₄N₂O₄Calculated
Appearance White to off-white solidInferred from related compounds[1]
Solubility Soluble in water and polar organic solventsInferred from related compounds
Melting Point Not available-

Synthesis of N-Formyl-L-phenylalanyl-glycine

The synthesis of this compound can be achieved through solid-phase peptide synthesis (SPPS) followed by N-terminal formylation. This method allows for high purity and yield.

Rationale for the Synthetic Approach

Solid-phase peptide synthesis is the method of choice for the routine synthesis of peptides. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed due to its base-lability, which allows for orthogonal deprotection schemes with acid-labile side-chain protecting groups. The final N-terminal formylation is performed on the resin-bound peptide before cleavage and deprotection of the side chains.

Experimental Protocol: Solid-Phase Synthesis and Formylation

This protocol outlines the manual synthesis of this compound on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Formic acid

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Glycine):

    • Pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and pyridine in DMF to block any unreacted amino groups.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled glycine.

  • Second Amino Acid Coupling (Phenylalanine):

    • Pre-activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2 to expose the N-terminal amine of phenylalanine.

  • N-terminal Formylation:

    • Prepare a formylating solution of acetic anhydride (10 eq.) and formic acid (10 eq.) in DMF.

    • Add the formylating solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.[2]

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Gly Couple Fmoc-Gly-OH (DIC, Oxyma) Deprotect1->Couple_Gly Deprotect2 Fmoc Deprotection Couple_Gly->Deprotect2 Couple_Phe Couple Fmoc-Phe-OH Deprotect2->Couple_Phe Deprotect3 Fmoc Deprotection Couple_Phe->Deprotect3 Formylate N-terminal Formylation (Acetic Anhydride, Formic Acid) Deprotect3->Formylate Cleave Cleavage from Resin (TFA/TIS/H2O) Formylate->Cleave Purify RP-HPLC Purification Cleave->Purify Final_Product This compound Purify->Final_Product

Caption: Solid-phase synthesis workflow for this compound.

Biological Activity and Applications

The primary biological significance of this compound lies in its ability to act as an agonist for formyl peptide receptors (FPRs).

Mechanism of Action: FPR Agonism

N-formyl peptides, such as this compound, are recognized by FPRs, which are predominantly expressed on neutrophils and monocytes.[3] This recognition initiates a signaling cascade that leads to a variety of cellular responses critical to the innate immune response. The prototypical N-formyl peptide is N-formyl-methionyl-leucyl-phenylalanine (fMLP), which is a potent chemoattractant for leukocytes.[4] The binding of N-formyl peptides to FPRs, particularly FPR1, triggers G-protein coupling, leading to downstream signaling events such as calcium mobilization, activation of MAP kinases, and production of reactive oxygen species.[5] These events culminate in directed cell migration (chemotaxis), phagocytosis, and degranulation, all of which are essential for clearing pathogens and cellular debris.[6]

FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular For_phe_gly This compound FPR1 FPR1 For_phe_gly->FPR1 Binding & Activation G_protein G-protein (α, β, γ subunits) FPR1->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC α subunit activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates Cell_Response Cellular Responses: - Chemotaxis - Phagocytosis - ROS Production - Degranulation Ca_release->Cell_Response Directly influences PKC->Cell_Response Phosphorylation Cascade

Caption: Simplified FPR1 signaling pathway upon agonist binding.

Applications in Research and Drug Development

Given its role as an FPR agonist, this compound is a valuable tool for researchers studying the innate immune system and inflammation.

  • Chemotaxis Assays: this compound can be used as a chemoattractant in in vitro assays, such as the Boyden chamber assay, to study the migration of neutrophils and monocytes. This allows for the investigation of the molecular mechanisms of chemotaxis and the screening of potential anti-inflammatory compounds that inhibit this process.

  • Receptor Binding Studies: Radiolabeled or fluorescently tagged versions of this compound could be used in receptor binding assays to characterize the binding kinetics and pharmacology of FPRs. These studies are crucial for the development of novel FPR agonists or antagonists.

  • Inflammatory Disease Models: N-formyl peptides are implicated in the pathogenesis of various inflammatory diseases. This compound can be used in animal models of diseases like inflammatory bowel disease or rheumatoid arthritis to study the role of FPR activation in disease progression and to test the efficacy of therapeutic interventions.[7]

  • Drug Discovery: The development of selective FPR modulators is an active area of research. This compound can serve as a reference compound in the screening and development of small molecule drugs that target FPRs for the treatment of inflammatory disorders, autoimmune diseases, and certain cancers.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the dipeptide. The expected [M+H]⁺ ion would be at m/z 251.11.

Conclusion

N-Formyl-L-phenylalanyl-glycine is a structurally defined dipeptide with significant biological activity as an agonist of formyl peptide receptors. Its ability to stimulate leukocyte chemotaxis and other effector functions of the innate immune system makes it a valuable tool for research in immunology and inflammation. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling further investigation into its biological roles and its potential as a pharmacological probe in the development of new therapeutics targeting FPR-mediated pathways. As our understanding of the complexities of the immune system grows, the utility of specific molecular tools like this compound will continue to be indispensable for advancing the fields of drug discovery and biomedical research.

References

  • PrepChem. (n.d.). Synthesis of N-formyl-L-phenylalanyl-glycine ethyl ester. Retrieved from [Link]

  • Spadaccini, R., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736.
  • Spisani, S., et al. (1980). Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine. Research in Experimental Medicine, 177(1), 19-22.
  • Organic Syntheses. (n.d.). dl-PHENYLGLYCINE. Retrieved from [Link]

  • PubChem. (n.d.). N-Formyl-D-phenylalanine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-formyl-L-phenylalanine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-formyl-α-L-aspartyl-L-phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). Phe-Gly. Retrieved from [Link]

  • PubChem. (n.d.). Glycine, N-L-phenylalanyl-. Retrieved from [Link]

  • Onyia, K. A. (1987). In Vivo Chemotaxis of Rat Leucocytes to N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP). Comparative Immunology, Microbiology and Infectious Diseases, 10(1), 33-39.
  • PubChem. (n.d.). Phenylalanyl-phenylalanyl-glycine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of N-Formyl-Phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). N-Formyl-L-phenylalanine. Retrieved from [Link]

  • ChemBK. (2024). N-FORMYL-PHENYLALANINE. Retrieved from [Link]

  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455.
  • Chen, K., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns.
  • Ueyama, T., et al. (2005). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. The Journal of Immunology, 174(9), 5794-5803.
  • Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]

  • Aksamit, R. R. (1986). A human-mouse hybrid cell line that stably expresses chemotaxis to N-formylmethionyl-leucyl-phenylalanine.
  • PubChem. (n.d.). AID 722 - Formylpeptide Receptor (FPR) Ligand Structure Activity Relationship (SAR) Analysis : Primary HTS Assay. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

  • Monarch Initiative. (n.d.). CE N-formyl-L-methionyl-L-leucyl-L-phenylalanine CHEBI:53490. Retrieved from [Link]

  • PubChem. (n.d.). Glycyl-L-phenylalanine. Retrieved from [Link]

  • Cattaneo, F., et al. (2018). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 9, 2796.
  • von Ritter, C., et al. (1988).
  • Selvarani, K., et al. (2018). A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. International Journal of ChemTech Research, 9(1), 113-120.
  • Selvarani, K., et al. (2016). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. International Journal of ChemTech Research, 9(1), 113-120.
  • Human Metabolome Database. (n.d.). Showing metabocard for N-Formylglycine (HMDB0255145). Retrieved from [Link]

  • Tycko, R., et al. (2009). High-resolution solid-state NMR structure of alanyl-prolyl-glycine. Journal of the American Chemical Society, 131(48), 17698-17709.

Sources

A-Z Guide to the Synthesis of N-Formyl-L-phenylalanylglycine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of the chemical synthesis of the dipeptide N-Formyl-L-phenylalanylglycine. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying mechanistic principles, strategic considerations for protecting groups, and coupling reactions. We present a robust, solution-phase methodology, detailing the N-formylation of L-phenylalanine, the esterification of glycine, the critical peptide bond formation using a carbodiimide-mediated approach, and the final saponification to yield the target product. Each stage is accompanied by a detailed, reproducible protocol, troubleshooting insights, and methods for purification and characterization. The guide is grounded in authoritative references and includes visual aids, such as workflow and mechanism diagrams, to enhance understanding and practical application in a laboratory setting.

Introduction: Significance and Synthetic Strategy

N-formylated peptides are of significant interest in biological and pharmaceutical research. The N-formyl group is a key structural motif found in proteins of prokaryotic origin and mitochondria. Consequently, peptides such as N-formylmethionyl-leucyl-phenylalanine (fMLP) are potent chemoattractants for phagocytic leukocytes, playing a crucial role in the innate immune response.[1] The synthesis of simpler N-formylated dipeptides like N-Formyl-L-phenylalanylglycine serves as a fundamental model for developing more complex peptide structures and as a valuable intermediate in various synthetic pathways.[2]

The synthesis of a dipeptide requires a strategic approach to control the formation of the amide (peptide) bond between the constituent amino acids, L-phenylalanine and glycine. A direct reaction is not feasible as amino acids are zwitterionic and would lead to a mixture of unwanted products. Therefore, a protection-coupling-deprotection strategy is employed.

Our synthetic strategy involves four key stages:

  • N-Terminal Protection: The amino group of L-phenylalanine is protected with a formyl group to prevent it from reacting during the coupling step.

  • C-Terminal Protection: The carboxyl group of glycine is protected as an ethyl ester to prevent it from reacting and to improve its solubility in organic solvents.

  • Peptide Bond Formation: The protected amino acids, N-Formyl-L-phenylalanine and glycine ethyl ester, are coupled using a carbodiimide reagent to form the peptide bond.

  • C-Terminal Deprotection: The ethyl ester protecting group is removed from the dipeptide to yield the final product, N-Formyl-L-phenylalanylglycine.

This logical sequence ensures regioselective bond formation and maximizes the yield of the desired dipeptide.

Retrosynthetic Analysis & Workflow

A retrosynthetic analysis of the target molecule reveals a clear and logical path for its synthesis. The primary disconnection is at the peptide bond, yielding two synthons: an N-protected phenylalanine and a C-protected glycine.

G cluster_forward Forward Synthesis Target N-Formyl-L-phenylalanylglycine PeptideBond Peptide Bond (Amide) Target->PeptideBond Disconnection PeptideBond->Target NaOH (Saponification) Intermediates N-Formyl-L-phenylalanine + Glycine Ethyl Ester PeptideBond->Intermediates Intermediates->PeptideBond DCC, HOBt Protection1 N-Formylation Intermediates->Protection1 Protection2 C-Esterification Intermediates->Protection2 Protection1->Intermediates Formic Acid StartingMaterials L-Phenylalanine + Glycine Protection1->StartingMaterials Protection2->Intermediates EtOH, HCl Protection2->StartingMaterials

Caption: Retrosynthetic analysis and forward synthesis workflow.

Mechanistic Principles and Reagent Selection

N-Formylation of L-Phenylalanine

The formyl group is an effective and simple protecting group for the N-terminus. A straightforward method for its installation is the direct reaction of the amino acid with formamide at an elevated temperature.[3][4] This method is advantageous due to the ready availability and low cost of the reagent.

C-Terminal Protection: Glycine Ethyl Ester Hydrochloride

The carboxyl group of glycine must be protected to prevent its participation in the coupling reaction. Esterification is the most common strategy. The Fischer esterification, reacting glycine with ethanol in the presence of a strong acid catalyst like hydrogen chloride, is a classic and efficient method to produce glycine ethyl ester hydrochloride.[5] The hydrochloride salt form improves the stability and handling of the amino acid ester.

Peptide Coupling: The Carbodiimide Method

The formation of the peptide bond is the most critical step. We utilize dicyclohexylcarbodiimide (DCC) as the coupling agent. Carbodiimides are powerful dehydrating agents that activate the carboxylic acid of the N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the C-protected amino acid.[6][7]

The mechanism involves the reaction of the carboxyl group of N-Formyl-L-phenylalanine with DCC to form a highly reactive O-acylisourea intermediate.[7] This intermediate can then react with the amino group of glycine ethyl ester to form the peptide bond. However, the O-acylisourea can also undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which reduces the yield. To suppress this side reaction and minimize the risk of racemization at the chiral center of phenylalanine, an additive such as 1-hydroxybenzotriazole (HOBt) is used.[8] HOBt traps the O-acylisourea intermediate to form an HOBt-active ester, which is less reactive but more selective, ensuring a cleaner reaction and higher yield of the desired dipeptide.[8]

G cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation cluster_side_reaction Side Reaction (Minimized by HOBt) RCOOH N-Formyl-Phe-OH Isourea O-Acylisourea (Reactive Intermediate) RCOOH->Isourea + DCC DCC DCC ActiveEster HOBt Active Ester Isourea->ActiveEster + HOBt - DCU NAcylurea N-Acylurea (Byproduct) Isourea->NAcylurea Rearrangement HOBt HOBt Dipeptide N-Formyl-Phe-Gly-OEt ActiveEster->Dipeptide + Amine - HOBt Amine Gly-OEt

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

C-Terminal Deprotection: Saponification

The final step is the removal of the ethyl ester protecting group to reveal the free carboxylic acid. This is achieved through saponification, which is the base-catalyzed hydrolysis of the ester.[9][10] Using a base like sodium hydroxide (NaOH) in an aqueous-alcoholic solvent mixture ensures complete hydrolysis. The reaction is irreversible because the final step is the deprotonation of the resulting carboxylic acid by the alkoxide, forming a stable carboxylate salt.[9] An acidic workup is then required to protonate the carboxylate and isolate the final product.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of N-Formyl-L-phenylalanine
  • Reagents & Setup:

    • L-Phenylalanine (10.0 g, 60.5 mmol)

    • Formamide (25 mL, 628 mmol)

    • Round-bottom flask (100 mL) equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Procedure:

    • Combine L-phenylalanine and formamide in the round-bottom flask.

    • Heat the slurry at 90-100 °C with stirring for approximately 45-60 minutes, or until the solution becomes homogeneous.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

    • Acidify the solution to pH 2-3 with concentrated HCl.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield N-Formyl-L-phenylalanine.

Protocol 2: Synthesis of Glycine Ethyl Ester Hydrochloride
  • Reagents & Setup:

    • Glycine (15.0 g, 199.8 mmol)

    • Absolute Ethanol (250 mL)

    • Thionyl chloride (SOCl₂) (16.2 mL, 220 mmol)

    • Round-bottom flask (500 mL) with a magnetic stirrer and reflux condenser, fitted with a drying tube.

  • Procedure:

    • Suspend glycine in absolute ethanol in the round-bottom flask and cool the mixture in an ice bath (0 °C).

    • Add thionyl chloride dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the white crystalline product by vacuum filtration.

    • Wash the crystals with cold diethyl ether and dry under vacuum to yield glycine ethyl ester hydrochloride.

Protocol 3: Coupling to form N-Formyl-L-phenylalanylglycine Ethyl Ester
  • Reagents & Setup:

    • N-Formyl-L-phenylalanine (5.8 g, 30.0 mmol)

    • Glycine ethyl ester hydrochloride (4.6 g, 33.0 mmol)

    • 1-Hydroxybenzotriazole (HOBt) (4.5 g, 33.0 mmol)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (6.8 g, 33.0 mmol)

    • Triethylamine (TEA) (4.6 mL, 33.0 mmol)

    • Dichloromethane (DCM), anhydrous (200 mL)

    • Round-bottom flask (500 mL) with a magnetic stirrer under a nitrogen atmosphere.

  • Procedure:

    • Dissolve N-Formyl-L-phenylalanine and HOBt in 100 mL of anhydrous DCM in the flask and cool to 0 °C in an ice bath.

    • In a separate flask, suspend glycine ethyl ester hydrochloride in 50 mL of DCM and add triethylamine. Stir for 15 minutes and filter to remove the triethylammonium chloride precipitate. Add the filtrate to the main reaction flask.

    • Add a solution of DCC in 50 mL of DCM dropwise to the cooled, stirred reaction mixture over 20 minutes.

    • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash it with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude dipeptide ester. The product can be purified further by recrystallization from ethyl acetate/hexanes.

Protocol 4: Saponification to N-Formyl-L-phenylalanylglycine
  • Reagents & Setup:

    • N-Formyl-L-phenylalanylglycine ethyl ester (from Protocol 3, ~30.0 mmol)

    • Methanol (100 mL)

    • 1 M Sodium Hydroxide (NaOH) solution (45 mL, 45.0 mmol)

    • 1 M Hydrochloric acid (HCl)

    • Beaker (500 mL) with a magnetic stirrer.

  • Procedure:

    • Dissolve the crude dipeptide ester in methanol in the beaker.

    • Add the 1 M NaOH solution and stir the mixture at room temperature for 2-4 hours.[11]

    • Monitor the disappearance of the starting material by TLC.

    • Once the hydrolysis is complete, remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

    • A white precipitate of the final product will form.

    • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Purification and Characterization

Purification

The primary method for purification at the final stage is recrystallization. A suitable solvent system, such as water or an ethanol/water mixture, can be used to obtain a highly pure product. For intermediates, column chromatography on silica gel may be employed if recrystallization is ineffective.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Technique Compound Expected Observations
¹H NMR N-Formyl-L-phenylalanylglycineSignals corresponding to the formyl proton (~8.2 ppm), aromatic protons of phenylalanine (~7.3 ppm), α-protons, β-protons of phenylalanine, and α-protons of glycine. The integration of these signals should match the number of protons.[12][13]
¹³C NMR N-Formyl-L-phenylalanylglycineResonances for the carbonyl carbons of the formyl group, peptide bond, and carboxylic acid, as well as aromatic and aliphatic carbons.
Mass Spectrometry (MS) N-Formyl-L-phenylalanylglycineA molecular ion peak corresponding to the calculated mass of the compound (C₁₂H₁₄N₂O₄, MW: 250.25 g/mol ).
Melting Point N-Formyl-L-phenylalanylglycineA sharp, defined melting point indicates high purity.

Troubleshooting and Key Considerations

  • Low Coupling Yield: This is often due to the deactivation of the DCC or the formation of the N-acylurea byproduct. Ensure all reagents and solvents are anhydrous. The use of HOBt is critical to minimize byproduct formation.[8]

  • Racemization: While DCC/HOBt significantly reduces racemization, it can still occur.[8] Performing the coupling reaction at 0 °C is crucial to preserve the stereochemical integrity of the L-phenylalanine residue.

  • Incomplete Saponification: If the reaction stalls, gentle warming or adding more NaOH solution may be necessary. However, prolonged exposure to strong base at high temperatures can risk peptide bond cleavage.

  • DCU Removal: The dicyclohexylurea (DCU) byproduct from the DCC coupling is notoriously difficult to remove completely from nonpolar products. Thorough filtration is key. If the final product is soluble in water, DCU can be easily removed as it is insoluble.

Conclusion

This guide has detailed a reliable and well-established solution-phase method for the synthesis of N-Formyl-L-phenylalanylglycine. By carefully selecting protecting groups and utilizing an optimized carbodiimide-based coupling strategy, the target dipeptide can be produced in good yield and high purity. The principles and protocols outlined herein provide a solid foundation for researchers engaged in peptide synthesis, offering both practical steps and an understanding of the critical chemical transformations involved. The successful application of these methods relies on careful execution, anhydrous conditions during coupling, and rigorous analytical characterization of the final product.

References

  • Title: Carbodiimide-Mediated Amide Formation in a Two-Phase System.
  • Title: Synthesis of N-formyl-L-phenylalanyl-glycine ethyl ester Source: PrepChem.com URL: [Link]

  • Title: Carbodiimide-mediated synthesis of b-dipeptide in flow Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-formyl-α-L-aspartyl-L-phenylalanine Source: PrepChem.com URL: [Link]

  • Title: Peptide synthesis with carbodiimide Source: PubMed URL: [Link]

  • Title: N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids Source: ChemRxiv URL: [Link]

  • Title: The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters Source: Canadian Science Publishing URL: [Link]

  • Title: Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers Source: Interchim URL: [Link]

  • Title: Tandem decarboxylation – N‐formylation of phenylalanine (1 a, ) versus... Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-Formyl-Phenylalanine Source: PrepChem.com URL: [Link]

  • Title: Carbodiimides and Additives Source: Aapptec Peptides URL: [Link]

  • Title: Temperature Dependence of NH Chemical Shifts in Tyrosine N-Formyl Peptides By H-1 NMR Spectroscopy Source: Research India Publications URL: [Link]

  • Title: Saponification-Typical procedures Source: OperaChem URL: [Link]

  • Title: Synthesis of N-formyl-L-phenylalanine Source: PrepChem.com URL: [Link]

  • Title: m-Formyl Phenylalanine Synthesis Source: The Royal Society of Chemistry URL: [Link]

  • Title: Solid Phase Formylation of N-Terminus Peptides Source: PMC - NIH URL: [Link]

  • Title: Process for removing an n-formyl group Source: Google Patents URL
  • Title: De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy Source: PNAS URL: [Link]

  • Title: New Route to N-Formylation of Primary Amines with Amino Acids as a Source of CO Using Polyaniline Catalyst Source: ResearchGate URL: [Link]

  • Title: Basic Hydrolysis of Esters - Saponification Source: Master Organic Chemistry URL: [Link]

  • Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Saponification Source: Chemistry LibreTexts URL: [Link]

  • Title: A practical synthesis of the 13C/15N-labelled tripeptide N-Formyl-Met-Leu-Phe, useful as a reference in solid-state NMR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Environmentally Benign Process for the Synthesis of N-Formyl Amino Acid Esters. Source: ResearchGate URL: [Link]

  • Title: glycine ethyl ester hydrochloride Source: Organic Syntheses URL: [Link]

  • Title: Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Determination of peptide and protein structures using NMR Spectroscopy Source: UQ eSpace URL: [Link]

  • Title: NMR in structural determination of proteins and peptides Source: NMIMS Pharmacy URL: [Link]

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For-phe-gly-OH mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of N-Formyl-L-phenylalanyl-glycine (For-phe-gly-OH) in Biological Systems

Authored by: A Senior Application Scientist

Abstract

N-formyl-L-phenylalanyl-glycine (this compound) is a modified dipeptide whose biological activities and mechanism of action are not extensively characterized in publicly accessible literature. However, its core structural feature—an N-terminal formyl group—places it within the well-established class of N-formylated peptides. These peptides are potent signaling molecules, primarily recognized as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by the innate immune system. This guide synthesizes information from the broader class of N-formylated peptides to propose a putative mechanism of action for this compound. We will delineate the most probable molecular targets, the downstream signaling cascades, and a comprehensive experimental framework to rigorously validate these hypotheses. This document is intended for researchers, immunologists, and drug development professionals seeking to investigate the biological role of novel formylated peptides.

Introduction: Structural Clues to a Potent Signaling Role

The chemical structure of this compound, comprising a formyl group attached to the N-terminus of a phenylalanyl-glycine dipeptide, is the critical starting point for mechanistic inquiry. N-formylated peptides are byproducts of protein synthesis in bacteria and are also released from damaged mitochondria in mammalian cells. The mammalian innate immune system has evolved a highly specific and sensitive surveillance system to detect these molecules as "non-self" or "danger" signals. This detection is mediated by a specialized class of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).

Given the absence of specific data on this compound, we posit the following primary hypothesis:

Primary Hypothesis: this compound acts as an agonist for one or more members of the Formyl Peptide Receptor (FPR) family, thereby initiating canonical downstream signaling pathways that culminate in pro-inflammatory and chemotactic cellular responses.

This guide will now deconstruct this hypothesis, detailing the components of the FPR system and outlining a robust strategy for experimental validation.

The Formyl Peptide Receptor (FPR) Family: Gatekeepers of Innate Immunity

The FPR family in humans consists of three members: FPR1, FPR2 (also known as ALX, Lipoxin A4 Receptor), and FPR3. These receptors are predominantly expressed on the surface of phagocytic leukocytes, such as neutrophils and monocytes, as well as on other cell types including dendritic cells, microglia, and hepatocytes. They play a pivotal role in host defense by detecting bacterial invasion and initiating an inflammatory response to clear pathogens.

  • FPR1: This is the high-affinity receptor for the archetypal bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP). It is a potent activator of neutrophil chemotaxis and effector functions.

  • FPR2/ALX: This receptor is a fascinating example of dual-functionality. It can be activated by pro-inflammatory ligands, including certain formylated peptides and Serum Amyloid A, but it is also the receptor for pro-resolving mediators like Lipoxin A4 and Resolvin D1. This makes FPR2/ALX a key regulator in the switch from a pro-inflammatory to a pro-resolving state.

  • FPR3: The function and endogenous ligands of FPR3 are the least understood of the family, and its role in inflammation is still an active area of investigation.

The affinity and selectivity of a given formylated peptide for these receptor subtypes are determined by the specific amino acid sequence C-terminal to the formyl-methionine. Therefore, it is plausible that the unique phe-gly sequence of this compound confers a distinct binding profile across the FPR family.

The Hypothesized Signaling Cascade: From Receptor Binding to Cellular Action

Upon agonist binding, FPRs undergo a conformational change, leading to the activation of a heterotrimeric G protein, typically of the Gi/o family. This event triggers the dissociation of the G protein into its Gα and Gβγ subunits, which then modulate the activity of multiple downstream effector enzymes. This cascade is central to the cellular responses elicited by formylated peptides.

Key Downstream Signaling Modules

The activation of the Gi/o protein initiates several parallel signaling branches:

  • Phospholipase C (PLC) Pathway: The Gβγ subunit directly activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. This transient surge in intracellular calcium is a critical signal for many cellular processes.

    • DAG and Ca²⁺ together activate Protein Kinase C (PKC), which phosphorylates a wide array of substrate proteins involved in cellular activation.

  • Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ. PI3K phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site at the plasma membrane for proteins containing a pleckstrin homology (PH) domain, such as Akt (Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This leads to the activation of the Akt signaling pathway, which is crucial for cell survival, proliferation, and motility.

  • MAPK Pathways: FPR activation also leads to the stimulation of mitogen-activated protein kinase (MAPK) cascades, including ERK1/2, p38, and JNK. These pathways regulate gene expression and are critical for the production of inflammatory cytokines.

Major Cellular Responses

This signaling network culminates in hallmark cellular functions of innate immune cells:

  • Chemotaxis: The PI3K pathway, in particular, is essential for establishing cell polarity and directing migration towards the source of the formylated peptide.

  • Degranulation: The release of antimicrobial proteins and proteases from intracellular granules.

  • Phagocytosis: The engulfment of pathogens.

  • Oxidative Burst: The rapid production of reactive oxygen species (ROS) by the NADPH oxidase complex, a crucial bactericidal mechanism.

The following diagram illustrates the hypothesized signaling pathway for this compound.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FPR FPR1/2/3 G_protein Gi/o (αβγ) FPR->G_protein Activation G_alpha Gαi G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ PIP2 PIP2 PLC->PIP2 Hydrolyzes PI3K PI3Kγ PI3K->PIP2 Phosphorylates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 G_beta_gamma->PLC Activates G_beta_gamma->PI3K Activates ER IP3R IP3->ER PKC PKC DAG->PKC Activates Ca2 [Ca²⁺]i ↑ Ca2->PKC Co-activates Chemotaxis Chemotaxis & Cytoskeletal Rearrangement Ca2->Chemotaxis NADPH_Oxidase NADPH Oxidase (NOX2) PKC->NADPH_Oxidase Phosphorylates & Activates Degranulation Degranulation PKC->Degranulation Akt Akt PIP3->Akt Recruits & Activates Akt->Chemotaxis ROS ROS Production (Oxidative Burst) NADPH_Oxidase->ROS ER->Ca2 Ca²⁺ Release ligand This compound ligand->FPR Agonist Binding

Caption: Hypothesized signaling cascade initiated by this compound binding to a Formyl Peptide Receptor (FPR).

An Experimental Workflow for Mechanistic Validation

To rigorously test our primary hypothesis, a multi-step experimental approach is required. This workflow is designed to first establish a direct interaction between this compound and its putative receptor, and then to characterize the functional downstream consequences of this interaction.

Experimental_Workflow Start Hypothesis: This compound is an FPR Agonist Step1 Phase 1: Receptor Binding Assays Start->Step1 Step1_Detail Determine if this compound directly binds to FPRs. • Competitive Radioligand Binding • Cell lines: FPR1, FPR2, FPR3-transfected HEK293 Step1->Step1_Detail Step2 Phase 2: In Vitro Functional Assays Step1->Step2 Step2_Detail_Ca Measure G-protein activation signal. • Calcium Mobilization Assay • Primary neutrophils or FPR-HEK293 cells Step2->Step2_Detail_Ca Step2_Detail_Chemo Measure key cellular response. • Chemotaxis Assay (e.g., Boyden Chamber) • Primary neutrophils or monocytes Step2->Step2_Detail_Chemo Step2_Detail_ROS Measure key cellular response. • ROS Production Assay (e.g., DCF-DA) • Primary neutrophils Step2->Step2_Detail_ROS Step3 Phase 3: Specificity & Antagonism Step2->Step3 Step3_Detail Confirm FPR-dependence. • Use specific FPR antagonists (e.g., Cyclosporin H for FPR1) • Repeat functional assays in the presence of antagonist Step3->Step3_Detail Conclusion Conclusion: Mechanism of Action Elucidated Step3->Conclusion

Caption: A logical workflow for validating the mechanism of action of this compound.

Phase 1: Receptor Binding Assays

Causality: Before assessing function, it is imperative to demonstrate a direct physical interaction between the ligand and its putative receptor. A competitive binding assay is the gold standard for this purpose.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture: Culture HEK293 cells stably transfected with human FPR1, FPR2, or FPR3.

  • Membrane Preparation: Harvest cells, homogenize them in a hypotonic buffer, and isolate the cell membrane fraction via ultracentrifugation. Resuspend membranes in binding buffer.

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of a known high-affinity radiolabeled FPR ligand (e.g., ³H-fMLP for FPR1).

    • Increasing concentrations of unlabeled "cold" this compound (the competitor).

    • A fixed amount of cell membrane preparation.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes, with bound radioligand, will be trapped on the filter. Unbound radioligand will pass through.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Fit the data to a one-site competition model to determine the inhibition constant (Ki), which reflects the binding affinity of this compound for the receptor.

Expected Data & Interpretation:

ParameterDescriptionInterpretation
IC₅₀ The concentration of this compound that displaces 50% of the radioligand.A lower IC₅₀ indicates higher binding affinity.
Ki The inhibition constant, calculated from the IC₅₀.Provides a standardized measure of binding affinity.

A low nanomolar to micromolar Ki value would provide strong evidence of direct binding.

Phase 2: In Vitro Functional Assays

Causality: Demonstrating binding is not sufficient; we must show that this binding event triggers a downstream signal and a relevant cellular response.

Protocol: Calcium Mobilization Assay

  • Cell Loading: Load FPR-expressing cells (e.g., primary human neutrophils or transfected HL-60 cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Baseline Measurement: Place the cells in a fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer and measure the baseline fluorescence for 1-2 minutes.

  • Ligand Addition: Inject a solution of this compound at various concentrations into the wells.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time (typically 3-5 minutes). An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

Protocol: Chemotaxis Assay (Boyden Chamber)

  • Chamber Setup: Place a microporous membrane (e.g., 3-5 µm pore size for neutrophils) between the upper and lower wells of a Boyden chamber.

  • Ligand Addition: Add different concentrations of this compound to the lower chamber. The buffer alone serves as a negative control, and a known chemoattractant (e.g., fMLP) serves as a positive control.

  • Cell Addition: Add a suspension of isolated primary neutrophils or monocytes to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes.

  • Quantification: Count the number of cells that have migrated through the membrane into the lower chamber. This can be done by microscopy after staining or by using fluorescently labeled cells and a plate reader.

  • Data Analysis: Plot the number of migrated cells versus the concentration of this compound.

Expected Quantitative Data Summary:

AssayParameterExpected Result for a Potent Agonist
Calcium MobilizationEC₅₀ Low nanomolar to micromolar range
ChemotaxisEC₅₀ Low nanomolar to micromolar range
ROS ProductionEC₅₀ Low nanomolar to micromolar range

Conclusion and Forward Outlook

The structural characteristics of this compound strongly suggest that its mechanism of action is mediated through the Formyl Peptide Receptor family. This guide provides a comprehensive, hypothesis-driven framework for investigating this putative mechanism. By systematically progressing from binding assays to functional cellular readouts, researchers can definitively establish the receptor target(s), characterize the downstream signaling pathways, and elucidate the ultimate physiological role of this novel peptide. The successful validation of this mechanism would position this compound as a new tool for studying innate immunity and potentially as a modulator of inflammatory processes.

References

  • Migeotte, I., Communi, D., & Parmentier, M. (2006). Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses. Cytokine & Growth Factor Reviews, 17(6), 501-519. [Link]

  • Raoof, M., et al. (2010). Mitochondrial peptides are potent immune activators that activate human neutrophils via formyl peptide receptors. The Journal of Immunology, 185(9), 5515-5520. [Link]

  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews, 61(2), 119-161. [Link]

  • Chiang, N., Serhan, C. N., & Dalli, J. (2020). The lipoxin receptor ALX/FPR2 and its ligands in health and disease. Expert Opinion on Therapeutic Targets, 24(8), 727-745. [Link]

  • Theles, S., et al. (2015). Formyl peptide receptor 2 governs leukocyte influx and resolution of inflammation during sterile peritonitis. The FASEB Journal, 29(11), 4648-4661. [Link]

Biological functions and significance of For-phe-gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Functions and Significance of N-Formylated Peptides

Introduction: Decoding a Primordial Danger Signal

In the intricate landscape of innate immunity, the ability to rapidly detect microbial invasion is paramount. The immune system has evolved a sophisticated set of surveillance tools known as Pattern Recognition Receptors (PRRs) that recognize conserved molecular structures unique to pathogens or damaged host cells.[1][2] Among the most potent of these signals are N-formylated peptides, which act as powerful chemoattractants for phagocytic leukocytes.[2][3] These peptides are characterized by an N-terminal methionine residue that is formylated, a hallmark of protein synthesis in prokaryotes (bacteria) and in prokaryote-derived organelles like mitochondria.[2][3] Consequently, their presence in the extracellular space serves as a definitive "danger signal," indicating either bacterial infection or significant host tissue injury.[2][3]

The query "For-phe-gly-OH" likely refers to an N-formylated dipeptide, N-Formyl-L-phenylalanyl-glycine . While the vast majority of research has centered on the archetypal N-formylated tripeptide, N-Formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF) , the principles governing its biological activity apply broadly to this class of molecules.[1] The structure and sequence of the peptide dictate its affinity for specific receptors and the resulting cellular response. This guide will use fMLP as the primary exemplar to provide a comprehensive technical overview of the biological functions, signaling mechanisms, and clinical significance of N-formylated peptides, providing a foundational understanding applicable to variants such as this compound.

The Formyl Peptide Receptor (FPR) Family: Gatekeepers of the Immune Response

N-formylated peptides exert their effects by binding to a specific subfamily of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[1][4] In humans, this family consists of three members, each with distinct ligand specificities and functional roles.[1][4]

ReceptorAliasesPrimary LigandsKey Characteristics & Roles
FPR1 FPR, FMLP ReceptorHigh affinity for N-formyl peptides (e.g., fMLP).[5]The prototypical receptor for bacterial peptides.[6] Primarily responsible for mediating potent pro-inflammatory and chemotactic responses in neutrophils and monocytes, driving the initial phase of host defense.[6]
FPR2 ALX, FPRL1Highly promiscuous; binds a wide array of ligands including N-formyl peptides (lower affinity than FPR1), lipoxin A4 (LXA4), serum amyloid A, and Annexin A1.[5][7]A dual-function receptor.[1] Depending on the ligand, it can mediate either pro-inflammatory or potent anti-inflammatory and pro-resolving signals, making it a key player in the transition from inflammation to tissue repair.[8]
FPR3 FPRL2Ligand specificity is less well-characterized. Does not typically bind N-formyl peptides.Expressed on monocytes and other immune cells.[1] Its precise function remains an area of active investigation, with some evidence suggesting a role as a "decoy" or modulatory receptor.

Mechanism of Action: Translating Signal into Cellular Response

Upon ligand binding, FPRs undergo a conformational change that initiates a cascade of intracellular signaling events, transduced primarily through the heterotrimeric G-protein Gαi.[5] This activation leads to the dissociation of the G-protein into its Gαi and Gβγ subunits, which then trigger multiple downstream effector pathways.[6][9]

Key Signaling Pathways Activated by FPRs:

  • Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from the endoplasmic reticulum, leading to a rapid increase in intracellular calcium concentration. DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC).[9]

  • Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit also activates PI3Kγ, which generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (Protein Kinase B), leading to their activation. This pathway is crucial for cell survival, migration, and metabolism.[9]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The Gα subunit and other upstream signals can activate GTPases of the Ras superfamily, which in turn activates the MAPK cascades, including ERK1/2 and p38.[9] These pathways regulate gene transcription and are critical for cytokine production and cellular stress responses.

FPR_Signaling_Pathway Ligand N-Formylated Peptide (e.g., fMLP) FPR FPR1/FPR2 (GPCR) Ligand->FPR Binds G_Protein Heterotrimeric G-Protein (αi, β, γ) FPR->G_Protein Activates G_alpha Gαi G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma RAS Ras/MAPK Pathway G_alpha->RAS PLC Phospholipase C (PLCβ) G_beta_gamma->PLC PI3K PI3-Kinase (PI3Kγ) G_beta_gamma->PI3K IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AKT Akt (PKB) PI3K->AKT ERK ERK / p38 RAS->ERK Ca_Flux ↑ Intracellular Ca²⁺ IP3->Ca_Flux PKC Protein Kinase C (PKC) DAG->PKC Ca_Flux->PKC Degranulation Degranulation (Enzyme Release) Ca_Flux->Degranulation PKC->Degranulation Superoxide Superoxide Production (NADPH Oxidase) PKC->Superoxide Chemotaxis Chemotaxis (Cell Migration) AKT->Chemotaxis ERK->Chemotaxis ERK->Superoxide Transcription Gene Transcription (Cytokines) ERK->Transcription

FPR Signaling Cascade

Core Biological Functions: Orchestrating the Innate Immune Attack

The activation of FPR signaling pathways culminates in a coordinated set of cellular functions designed to neutralize pathogens and clear cellular debris.

  • Chemotaxis: N-formylated peptides are among the most potent chemotactic agents known, creating a chemical gradient that guides neutrophils and other leukocytes from the bloodstream to the site of infection or injury.[6] This directed migration is a foundational step of the inflammatory response.

  • Superoxide Production (Respiratory Burst): Upon arrival, phagocytes are stimulated to assemble the NADPH oxidase enzyme complex on their membranes.[6] This complex generates a massive amount of superoxide anions (O₂⁻) and other reactive oxygen species (ROS) in a process known as the respiratory burst. These ROS are highly microbicidal, killing engulfed bacteria within the phagosome.

  • Degranulation: Activated neutrophils release the contents of their intracellular granules, which are laden with proteases (e.g., elastase), antimicrobial proteins (e.g., myeloperoxidase), and other enzymes that degrade microbial components and extracellular matrix, further contributing to pathogen clearance.[6]

  • Phagocytosis: FPR activation enhances the ability of leukocytes to engulf bacteria and cellular debris, a critical process for clearing an infection.

Clinical Significance and Therapeutic Potential

The central role of the FPR signaling axis in host defense makes it a critical pathway in numerous disease states and a compelling target for therapeutic intervention.

  • Infectious Diseases: The FPR system is a cornerstone of the innate immune response to bacterial infections. The ability of immune cells to sense N-formylated peptides is essential for recruiting neutrophils to control and eradicate invading bacteria.[3]

  • Inflammatory Disorders: While essential for acute defense, dysregulated or chronic FPR activation can contribute to tissue damage in a range of inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and ischemia-reperfusion injury.[1][5]

  • Cancer: FPRs are expressed on various cancer cells and can influence tumor progression, migration, and the tumor microenvironment, making them a complex target in oncology.[3]

  • Drug Development: The dual pro- and anti-inflammatory roles of the FPR family, particularly FPR2/ALX, have made these receptors attractive targets for drug development.[5][10]

    • FPR Agonists: Selective FPR2/ALX agonists are being investigated for their potential to promote the resolution of inflammation and accelerate tissue healing.[10]

    • FPR Antagonists: Molecules that block FPR1 could be beneficial in mitigating the excessive neutrophil-driven tissue damage seen in certain chronic inflammatory diseases.[11]

Experimental Methodologies

Studying the effects of N-formylated peptides like this compound or fMLP requires robust and quantifiable in vitro assays. Below are protocols for two fundamental functional assays.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay quantifies the directed migration of neutrophils toward a chemoattractant.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis N_Isolation 1. Isolate Human Neutrophils (e.g., Ficoll/Dextran Sedimentation) N_Resuspend 2. Resuspend Neutrophils in Assay Buffer N_Isolation->N_Resuspend Load_Upper 6. Add Neutrophil Suspension to Upper Chamber N_Resuspend->Load_Upper Chemo_Prep 3. Prepare Chemoattractant Dilutions (e.g., 1 pM - 100 nM fMLP) Load_Lower 4. Add Chemoattractant to Lower Chamber Chemo_Prep->Load_Lower Place_Membrane 5. Place Porous Membrane (e.g., 3-5 µm pores) Load_Lower->Place_Membrane Place_Membrane->Load_Upper Incubate 7. Incubate at 37°C (e.g., 60-120 min) Load_Upper->Incubate Collect_Cells 8. Collect Migrated Cells from Lower Chamber Incubate->Collect_Cells Quantify 9. Quantify Cells (Microscopy, Flow Cytometry, or ATP Assay) Collect_Cells->Quantify Calculate 10. Calculate Migration Index Quantify->Calculate

Workflow for Boyden Chamber Chemotaxis Assay

Protocol:

  • Neutrophil Isolation: Isolate primary human neutrophils from healthy donor blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Keep cells on ice.

  • Cell Preparation: Resuspend isolated neutrophils in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺) at a concentration of 1-2 x 10⁶ cells/mL.

  • Chamber Setup: Add the chemoattractant (e.g., fMLP, serially diluted from 1 pM to 100 nM) or control buffer to the lower wells of a Boyden chamber or 24-well plate.[12][13]

  • Assembly: Place the porous membrane inserts (typically 3-5 µm pore size for neutrophils) over the lower wells.[13]

  • Cell Seeding: Add 100-200 µL of the neutrophil suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-120 minutes to allow for cell migration.

  • Quantification: Remove the inserts. Quantify the number of cells that have migrated into the lower chamber. This can be done by:

    • Microscopic Counting: Staining the cells and counting them using a hemocytometer.

    • Lysis and Detection: Lysing the migrated cells and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.[14]

    • ATP Measurement: Using a luminescent assay to measure ATP content (e.g., CellTiter-Glo®), which correlates with cell number.[15]

  • Analysis: Calculate the Migration Index (MI) by dividing the number of cells that migrated toward the chemoattractant by the number that migrated toward the control buffer.

Superoxide Production Assay (Cytochrome c Reduction)

This photometric assay measures the amount of superoxide anion released from activated neutrophils.

Superoxide_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Analysis N_Isolation 1. Isolate and Prepare Neutrophil Suspension (1-2 x 10⁶ cells/mL) Add_Cells 3. Add Neutrophils to Wells N_Isolation->Add_Cells Reagent_Prep 2. Prepare Reagents: - Cytochrome c Solution - fMLP (Stimulant) - SOD (Control) Add_Reagents 4. Add Cytochrome c and SOD (to control wells) Reagent_Prep->Add_Reagents Add_Cells->Add_Reagents Pre_Incubate 5. Pre-incubate at 37°C (5-10 min) Add_Reagents->Pre_Incubate Add_Stimulant 6. Add fMLP to Initiate Superoxide Production Pre_Incubate->Add_Stimulant Measure_Abs 7. Measure Absorbance at 550 nm (Kinetic or Endpoint Reading) Add_Stimulant->Measure_Abs Calculate_O2 8. Calculate nmol of Superoxide Using Extinction Coefficient Measure_Abs->Calculate_O2

Workflow for Superoxide Production Assay

Protocol:

  • Reagent Preparation:

    • Assay Buffer: HBSS with Ca²⁺ and Mg²⁺.

    • Cytochrome c Solution: Prepare a working solution of cytochrome c (from bovine heart) in assay buffer (e.g., 100-200 µM).[16]

    • Stimulant: Prepare a working solution of fMLP (e.g., 100 nM to 1 µM).[16]

    • Control: Superoxide Dismutase (SOD) solution to quench superoxide in control wells.

  • Assay Setup (96-well plate):

    • Add 50 µL of neutrophil suspension (1-2 x 10⁶ cells/mL) to each well.

    • To each well, add 50 µL of the cytochrome c solution.

    • To control wells, add a small volume of SOD. To test wells, add an equal volume of buffer.

  • Incubation: Pre-warm the plate at 37°C for 5-10 minutes.

  • Stimulation: Add 10-20 µL of fMLP or control buffer to the appropriate wells to initiate the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 550 nm over time (kinetically for 15-60 minutes) or as a single endpoint reading.[16][17]

  • Calculation: The amount of superoxide produced is calculated based on the SOD-inhibitable reduction of cytochrome c, using the extinction coefficient for reduced cytochrome c (ε = 21.1 mM⁻¹cm⁻¹).

Quantitative Data Summary

The potency and efficacy of N-formylated peptides are determined by their affinity for the FPRs and the concentration required to elicit a half-maximal cellular response (EC₅₀).

LigandReceptorParameterValueCell Type / System
fMLP FPR1Kd (Binding Affinity)~1 nMHuman Neutrophils
fMLP FPR2/ALXKd (Binding Affinity)~430 nMHuman Neutrophils
fMLP FPR1EC₅₀ (CD11b Upregulation)5 nMHuman Neutrophils (Whole Blood)[18]
fMLP FPR1EC₅₀ (CD62L Shedding)8 nMHuman Neutrophils (Whole Blood)[18]
fMLP FPR1EC₅₀ (ROS Production)50 nMHuman Neutrophils (Whole Blood)[18]
fMLP Mouse FPR2EC₅₀ (Calcium Flux)~5.3 µMTransfected HEK 293 Cells[19]

Note: Kd and EC₅₀ values can vary depending on the specific assay conditions, cell type, and temperature.

Synthesis of N-Formylated Peptides

N-formylated peptides for research use are typically produced by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The formylation step is performed last, after the full peptide chain has been assembled on the resin support.

General Synthesis Steps:

  • Peptide Assembly: The peptide (e.g., Phe-Gly) is assembled on a solid support resin using standard Fmoc-SPPS protocols.

  • Final Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminal amino acid (Phenylalanine in this case) using a piperidine solution.[20][21]

  • On-Resin Formylation: A formylating agent is added to the peptidyl-resin. A common method involves pre-activating formic acid with a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) to form a reactive mixed anhydride.[20][21] This reagent then reacts with the free N-terminal amine of the peptide.

  • Cleavage and Deprotection: The N-formylated peptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[20][21]

  • Purification: The crude peptide is purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Directions

N-formylated peptides, typified by fMLP, represent a fundamental class of molecules at the intersection of microbiology and immunology. Their recognition by the Formyl Peptide Receptor family triggers a potent cascade of events that are critical for the innate immune system's first-line defense against bacterial infection and its response to tissue injury. The ability of the FPR system to mediate both the initiation and resolution of inflammation underscores its importance in maintaining immune homeostasis. For researchers and drug development professionals, understanding the nuanced signaling, diverse functions, and pathological implications of this pathway is crucial. Future research will continue to unravel the complex roles of each FPR member, identify novel endogenous and exogenous ligands, and develop selective agonists and antagonists that can precisely manipulate this powerful system for therapeutic benefit in infectious, inflammatory, and oncological diseases.

References

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  • Tornesello, A. L., et al. (2016). Synthesis of N-formylated peptide. ResearchGate. [Link]

  • Gavins, F. N. (2010). Are formyl peptide receptors novel targets for therapeutic intervention in ischaemia–reperfusion injury?. British Journal of Pharmacology. [Link]

  • He, H. Q., & Ye, R. D. (2017). New development in studies of formyl-peptide receptors: critical roles in host defense. Journal of Leukocyte Biology. [Link]

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  • Tornesello, A. L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]

  • Whyte, J., et al. (2021). Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation. Theranostics. [Link]

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  • Dorward, D. A., et al. (2015). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The American Journal of Pathology. [Link]

  • Kokollari, A., et al. (2023). Fast On-Resin N-Formylation of Peptides. ChemistryViews. [Link]

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  • Terry, C., et al. (1999). Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. British Journal of Pharmacology. [Link]

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  • He, R., et al. (2000). N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes. The Journal of Experimental Medicine. [Link]

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  • Karlsson, A., et al. (1999). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Immunology. [Link]

  • Boyum, A., et al. (1991). A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase. Journal of Immunological Methods. [Link]

  • Spisani, S., et al. (1993). New Chemotactic Peptide Analogs With High Biological Activity for Human Neutrophils. Peptide Research. [Link]

  • Sjögren, F., & Dahlgren, C. (1995). Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates. Journal of Immunological Methods. [Link]

  • Nanamori, M., et al. (2004). Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. Journal of Biological Chemistry. [Link]

  • DeChatelet, L. R., & Shirley, P. S. (2013). Quantification of superoxide produced by neutrophils in the cytochrome c reduction assay?. ResearchGate. [Link]

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  • de la Fuente-Salcido, N. M., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Molecules. [Link]

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An In-depth Technical Guide to N-Formyl-L-phenylalanylglycine (For-phe-gly-OH): Synthesis, History, and Biological Context

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Formyl-L-phenylalanylglycine (For-phe-gly-OH), a synthetic dipeptide with potential significance in immunological research and drug development. The content herein is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule, from the historical context of its constituent chemical moieties to its synthesis and potential biological applications.

Part 1: The Genesis of this compound - A Convergence of Chemical and Biological Discoveries

The story of N-Formyl-L-phenylalanylglycine is not one of a singular, celebrated discovery. Instead, its existence and relevance are born from the confluence of two major streams of scientific advancement: the art of chemical peptide synthesis and the elucidation of the innate immune system's surveillance mechanisms.

The Dawn of Synthetic Peptides: The Merrifield Revolution

The ability to chemically construct peptides of a defined sequence is a cornerstone of modern biochemistry and pharmacology. Before the mid-20th century, peptide synthesis was a laborious, solution-phase process with low yields. This landscape was dramatically reshaped by R. Bruce Merrifield's invention of Solid-Phase Peptide Synthesis (SPPS) in 1963, a paradigm shift that earned him the Nobel Prize in Chemistry.[1][2][3] SPPS anchored the growing peptide chain to an insoluble resin, simplifying the purification process to mere washing and filtration, thereby enabling the efficient and automated synthesis of complex peptides.[1][3][4] This innovation paved the way for the routine synthesis of novel peptide structures like this compound.

The Immunological Significance of the N-Formyl Group

The N-formyl group, a simple chemical modification, holds profound biological importance. In the 1960s, it was discovered that bacteria initiate protein synthesis using N-formylmethionine (fMet).[5] This is in stark contrast to eukaryotic cytosolic protein synthesis, which begins with methionine.[6][7] This fundamental difference means that N-formylated peptides are unique to prokaryotes and mitochondria (which are of bacterial origin).[5][8]

In 1975, a seminal discovery revealed that N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants for leukocytes, including neutrophils and macrophages.[9][10][11] These peptides act as pathogen-associated molecular patterns (PAMPs), signaling the presence of bacterial infection or tissue damage and recruiting immune cells to the site.[12][13] This is mediated by a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs).[13][14][15] The discovery of this signaling pathway established N-formylated peptides as a critical area of research in immunology and inflammation.

This compound, as an N-formylated dipeptide, thus stands at the intersection of these two fields. It is a product of advanced synthetic chemistry, with its biological relevance deeply rooted in the principles of innate immunity. While not as extensively studied as fMLP, its structure suggests potential as a modulator of the immune response, a research tool to probe FPR activity, or a building block for more complex bioactive peptides.

Part 2: Chemical Properties and Synthesis of this compound

Table 1: Physicochemical Properties of N-Formyl-L-phenylalanylglycine
PropertyValueSource
Molecular Formula C₁₂H₁₄N₂O₄Calculated
Molecular Weight 250.25 g/mol Calculated
IUPAC Name 2-((S)-2-formamido-3-phenylpropanamido)acetic acidNomenclature
Structure See Figure 1-

Figure 1: Chemical Structure of N-Formyl-L-phenylalanylglycine (this compound)

Caption: Structure of this compound showing the N-terminal formyl group.

Synthetic Strategy: A Step-by-Step Protocol

The synthesis of this compound is most efficiently achieved through a solution-phase coupling of N-formyl-L-phenylalanine and a glycine ester, followed by saponification. This approach avoids the complexities of solid-phase synthesis for a simple dipeptide.

Experimental Protocol: Synthesis of N-Formyl-L-phenylalanylglycine

Step 1: Synthesis of N-Formyl-L-phenylalanine [16]

  • Reaction Setup: Suspend L-phenylalanine in formamide in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the slurry under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and precipitate the product by adding it to ice-water.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure N-formyl-L-phenylalanine.

Step 2: Peptide Coupling to form N-Formyl-L-phenylalanylglycine Ethyl Ester [17]

  • Activation: Dissolve N-formyl-L-phenylalanine (1 equivalent) in a suitable aprotic solvent such as Dioxane or N,N-Dimethylformamide (DMF). Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and an activator such as N-Hydroxysuccinimide (NHS) (1.1 equivalents). Stir at 0°C for 30 minutes to form the activated ester.

  • Coupling: To the activated mixture, add Glycine ethyl ester hydrochloride (1.2 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the hydrochloride salt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup: Filter off the urea byproduct (if DCC is used). Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography on silica gel.

Step 3: Saponification to N-Formyl-L-phenylalanylglycine

  • Hydrolysis: Dissolve the purified N-Formyl-L-phenylalanylglycine ethyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add Lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature. Monitor the reaction by TLC until all the starting ester is consumed.

  • Acidification: Quench the reaction with 1M HCl at 0°C until the pH is ~2-3.

  • Extraction: Extract the product into ethyl acetate.

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the final product, this compound.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Formylation cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Saponification Phe L-Phenylalanine ForPhe N-Formyl-L-phenylalanine Phe->ForPhe Reflux Form Formamide Form->ForPhe ForPheGlyEt For-phe-gly-OEt ForPhe->ForPheGlyEt GlyEt Glycine Ethyl Ester GlyEt->ForPheGlyEt Coupling DCC/NHS or HATU Coupling->ForPheGlyEt ForPheGlyOH This compound (Final Product) ForPheGlyEt->ForPheGlyOH LiOH LiOH, then H+ LiOH->ForPheGlyOH

Caption: Solution-phase synthesis of this compound.

Part 3: Biological Role and Future Directions

The primary hypothesised biological function of this compound is its interaction with the Formyl Peptide Receptors (FPRs), part of the Pattern Recognition Receptor (PRR) superfamily.[14][15] These receptors are crucial for innate immunity, recognizing bacterial and mitochondrial debris to initiate an inflammatory response.[18]

Diagram: Formyl Peptide Receptor Signaling Pathway

G cluster_cell Phagocytic Cell (e.g., Neutrophil) FPR FPR1 Gβγ FPR:f0->FPR:Gβγ Ligand Binding PLC PLC FPR:Gβγ->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis (Actin Polymerization) Ca->Chemotaxis Oxidase NADPH Oxidase Activation (ROS Production) PKC->Oxidase Ligand This compound Ligand->FPR:f0

Caption: Ligand binding to FPR1 initiates downstream signaling cascades.

The most well-studied ligand for FPR1 is fMLP (or fMLF).[11][19] this compound, being a simpler N-formylated peptide, could act as:

  • An Agonist: Binding to and activating FPRs, potentially triggering chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in immune cells. Its potency would likely differ from fMLP due to its shorter length and different amino acid composition.

  • An Antagonist: Binding to FPRs without causing activation, thereby blocking the binding of more potent agonists like fMLP. This could have anti-inflammatory implications.

  • A Research Probe: A simplified ligand to study the specific binding requirements of the FPR active site. The phenylalanine residue provides a bulky, aromatic side chain that could be crucial for receptor interaction.

Future Research and Applications

The study of this compound is still in its infancy. Future research should focus on:

  • Pharmacological Characterization: Conducting binding assays to determine its affinity for the different FPR subtypes (FPR1, FPR2, FPR3).

  • In Vitro Functional Assays: Performing chemotaxis assays, calcium flux measurements, and ROS production assays using primary immune cells to determine if it acts as an agonist or antagonist.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to understand how modifications to the peptide backbone and side chains affect its biological activity.

  • Therapeutic Potential: If found to be a potent and selective modulator of FPRs, it could be a lead compound for developing new therapies for inflammatory diseases, autoimmune disorders, or even cancer, where FPRs have been implicated.[15][20]

References

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. Retrieved from [Link]

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.
  • Csaba, G., & Köhidai, L. (2003). Characterization of chemotactic ability of peptides containing N-formyl-methionyl residues in Tetrahymena fMLP as a targeting li.
  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences, 72(3), 1059-1062.
  • Auer Lab, The. (n.d.). Solid Phase Peptide Synthesis (SPPS). Google Sites.
  • Prevete, N., Liotti, F., & Marone, G. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 13, 1125638.
  • Wikipedia. (2024). Peptide synthesis. Retrieved from [Link]

  • Biovera. (2024). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]

  • Prevete, N., Liotti, F., & Marone, G. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in immunology, 13, 1125638.
  • PrepChem.com. (n.d.). Synthesis of N-formyl-L-phenylalanyl-glycine ethyl ester. Retrieved from [Link]

  • Prevete, N., Liotti, F., & Marone, G. (2022). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 13.
  • Kim, J. M. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells?. BMB Reports, 55(4), 159.
  • Mitchell, A. R. (2008). Studies in solid-phase peptide synthesis: a personal perspective. Biopolymers, 90(3), 215–233.
  • Wikipedia. (2024). Amino acid. Retrieved from [Link]

  • Gavins, F. N., & Hughes, P. M. (2020). The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction.
  • Kim, J. M. (2019). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB reports, 52(3), 163.
  • He, H. Q., & Ye, R. D. (2017). New development in studies of formyl-peptide receptors: critical roles in host defense. Journal of leukocyte biology, 101(4), 857–866.
  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological reviews, 61(2), 119-161.
  • He, H. Q., & Ye, R. D. (2017). The formyl peptide receptors: Diversity of ligands and mechanism for recognition. ScienceOpen Research.
  • Prein, C., Nensa, F., Kulessa, M., & Dierks, T. (2008). The non-catalytic N-terminal extension of formylglycine-generating enzyme is required for its biological activity and retention in the endoplasmic reticulum. The Journal of biological chemistry, 283(17), 11467–11474.
  • Kim, J. M. (2019). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB Reports, 52(3), 163-164.
  • Kim, J. M. (2019). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB reports, 52(3), 163–164.
  • PrepChem.com. (n.d.). Synthesis of N-formyl-L-phenylalanine. Retrieved from [Link]

  • PubChem. (n.d.). N-Formyl-L-methionyl-L-leucyl-L-phenylalanine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-formyl-α-L-aspartyl-L-phenylalanine. Retrieved from [Link]

  • Wikipedia. (2024). N-Formylmethionyl-leucyl-phenylalanine. Retrieved from [Link]

  • Yuli, I., & Snyderman, R. (1986). Extensive hydrolysis of N-formyl-L-methionyl-L-leucyl-L-[3H]phenylalanine by human polymorphonuclear leukocytes. A potential mechanism for modulation of the chemoattractant signal. The Journal of biological chemistry, 261(10), 4902–4908.
  • The Royal Society of Chemistry. (n.d.). m-Formyl Phenylalanine Synthesis. Retrieved from [Link]

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A Technical Guide to For-phe-gly-OH: A Synthetic Peptide Probe for the Endorphin System

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The endogenous opioid system, a critical regulator of pain, mood, and reward, is mediated by opioid peptides like endorphins that act on G-protein coupled receptors (GPCRs).[1][2] The design of synthetic peptides that mimic or modulate this system is a cornerstone of modern pharmacology. This guide introduces For-phe-gly-OH (N-Formyl-Phenylalanyl-Glycine) , a model N-terminally protected dipeptide, as a case study for the rational design, synthesis, and characterization of novel ligands targeting the endorphin system. We provide a comprehensive overview of the underlying scientific principles, from the structure-activity relationships of opioid peptides to the intricacies of receptor signaling. This document details robust, field-proven protocols for solution-phase peptide synthesis, competitive radioligand binding assays, and functional GTPγS assays. Complete with data interpretation frameworks and diagrams of key experimental and signaling pathways, this guide serves as a technical resource for professionals engaged in the exploration of novel therapeutics for pain management and neurological disorders.

Part 1: The Endorphin System & Rationale for Synthetic Ligands

The Endogenous Opioid System: Peptides and Receptors

The human body possesses a sophisticated network for modulating pain and emotional states, orchestrated by endogenous opioid peptides.[1][2] This system comprises several families of neuropeptides, including the well-known β-endorphins, enkephalins, and dynorphins.[1][2] These peptides are derived from distinct precursor proteins and exert their effects by binding to and activating three main types of opioid receptors: mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR).[1][3][4] These receptors are members of the GPCR superfamily and are widely distributed throughout the central and peripheral nervous systems.[3][4][5]

A crucial insight for drug design is the shared structural motif among most of these peptides: a conserved N-terminal tetrapeptide sequence, Tyr-Gly-Gly-Phe .[1][2] This sequence is essential for receptor recognition and activation, forming the primary pharmacophore that initiates the signaling cascade.[1][2]

Rationale for Designing Synthetic Peptide Ligands

While endogenous opioids are effective neuromodulators, their therapeutic use is limited by poor metabolic stability and bioavailability. This has driven the development of synthetic analogs. The goals of synthetic design are multifaceted:

  • Enhanced Stability: Modifying the peptide backbone or termini can protect against degradation by peptidases.

  • Improved Receptor Selectivity: Subtle structural changes can favor binding to one receptor subtype over others, potentially separating desired analgesic effects from unwanted side effects.[6]

  • Altered Efficacy: Synthetic ligands can be designed as full agonists, partial agonists, or antagonists to achieve specific pharmacological profiles.

Introducing this compound: A Model N-Formylated Dipeptide

This guide focuses on This compound (N-Formyl-Phenylalanyl-Glycine) as a prototypical synthetic probe. Its design incorporates several key hypotheses:

  • Phenylalanine (Phe) Residue: The inclusion of phenylalanine directly mimics a critical component of the natural opioid pharmacophore (Tyr-Gly-Gly-Phe ), suggesting a potential basis for affinity to opioid receptors.[1][7]

  • N-Terminal Formylation: The addition of an N-terminal formyl group (For-) serves two primary purposes. First, it protects the peptide from degradation by aminopeptidases.[8] Second, N-formylation is a modification found in bacterial proteins that can be recognized by specific receptors in the immune system, though its primary role here is hypothesized as a stabilizing and affinity-modulating moiety.[8][9][10][11]

  • Simplicity: As a dipeptide, its synthesis is straightforward, making it an excellent model for validating experimental workflows before progressing to more complex structures.

Part 2: Synthesis and Characterization of this compound

Chemical Synthesis Strategy: Solution-Phase Approach

While solid-phase peptide synthesis (SPPS) is common, solution-phase synthesis offers advantages for small-scale, custom synthesis of simple peptides and avoids complications with certain chemical structures.[12][13] The synthesis of this compound is a multi-step process requiring careful protection and coupling strategies.

Objective: To synthesize N-Formyl-Phenylalanyl-Glycine via a stepwise solution-phase method.

Pillar of Trustworthiness: Each step is followed by purification and characterization (e.g., TLC, NMR) to confirm the identity and purity of the intermediate before proceeding, ensuring the integrity of the final product.

Materials:

  • L-Phenylalanine (Phe)

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl)

  • Formic acid

  • Acetic anhydride

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate, Hexane

  • Aqueous solutions: 1N HCl, Saturated NaHCO₃, Saturated NaCl (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Methodology:

  • Step 1: N-Formylation of Phenylalanine

    • Causality: The N-terminus of phenylalanine must be protected first to ensure it does not react during the subsequent coupling step. Formic acid activated by acetic anhydride is an effective method for this.[14][15]

    • a. Suspend L-Phenylalanine (1.0 eq) in an excess of formic acid.

    • b. Cool the mixture to 0°C in an ice bath.

    • c. Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 10°C.

    • d. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • e. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • f. Remove the solvent under reduced pressure. The resulting crude N-Formyl-Phenylalanine (For-phe-OH) can be purified by recrystallization.

  • Step 2: Preparation of Glycine Methyl Ester

    • Causality: The carboxyl group of glycine must be protected (here, as a methyl ester) to prevent it from reacting with the activated carboxyl of For-phe-OH. The free amine is generated from the hydrochloride salt using a base.

    • a. Dissolve Glycine methyl ester hydrochloride (1.0 eq) in DCM.

    • b. Add TEA (1.1 eq) and stir for 15 minutes at room temperature to neutralize the salt and yield the free amine.

  • Step 3: Coupling of For-phe-OH and Gly-OMe

    • Causality: DCC is a carbodiimide that activates the carboxyl group of For-phe-OH, making it susceptible to nucleophilic attack by the amino group of Gly-OMe to form the peptide bond.[12]

    • a. Dissolve For-phe-OH (1.0 eq) in anhydrous DCM or DMF.

    • b. Cool the solution to 0°C.

    • c. Add DCC (1.1 eq) and stir for 15 minutes.

    • d. Add the solution of Gly-OMe from Step 2 to the reaction mixture.

    • e. Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • f. The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.

    • g. The filtrate, containing the protected dipeptide For-phe-gly-OMe, is then worked up by washing sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

  • Step 4: Saponification (Deprotection) of the C-Terminus

    • Causality: The final step is to remove the methyl ester protecting group to yield the free carboxylic acid (-OH), which is often crucial for receptor interaction. This is achieved by base-catalyzed hydrolysis (saponification).

    • a. Dissolve the purified For-phe-gly-OMe in a mixture of methanol and water.

    • b. Add 1N NaOH (1.2 eq) and stir at room temperature, monitoring by TLC.

    • c. Upon completion, neutralize the solution with 1N HCl to pH ~3-4.

    • d. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, This compound .

Physicochemical Characterization

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% is desirable).

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ for C₁₂H₁₄N₂O₄ ≈ 267.10 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemical integrity.

Part 3: Investigating the Interaction with Opioid Receptors

Hypothesis: A Potential Opioid Receptor Ligand

Based on its structural similarity to the C-terminal end of enkephalins, we hypothesize that this compound will exhibit binding affinity for one or more opioid receptor subtypes, most likely the mu-opioid receptor (MOR). The subsequent experiments are designed to test this hypothesis by quantifying its binding affinity and functional activity.

Experimental Workflow for Receptor Interaction Analysis

The characterization of a novel ligand follows a logical progression from confirming binding to assessing function.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Interpretation BindingAssay Competitive Radioligand Binding Assay Data1 Calculate IC50 and Ki (Binding Affinity) BindingAssay->Data1 FunctionalAssay GTPγS Binding Assay Data1->FunctionalAssay If Ki is potent Data2 Calculate EC50 and Emax (Potency & Efficacy) FunctionalAssay->Data2 Conclusion Determine Pharmacological Profile (Agonist, Antagonist, etc.) Data2->Conclusion

Caption: Workflow for characterizing a novel ligand.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor (MOR).

Principle: This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand of known high affinity (the "radioligand," e.g., [³H]-DAMGO) for binding to the receptor.[16][17] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀.[17][18]

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human mu-opioid receptor.[19]

  • Radioligand: [³H]-DAMGO (a selective MOR agonist).

  • Test Compound: this compound, dissolved in assay buffer (with DMSO if needed, final concentration <0.1%).

  • Non-specific Binding Control: Naloxone (10 µM final concentration), a high-affinity opioid antagonist.[19]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), filtration manifold (cell harvester), scintillation counter.[19]

Methodology:

  • Assay Setup: Prepare a 96-well plate. Each condition should be run in triplicate.

    • Total Binding: Assay Buffer + [³H]-DAMGO + Receptor Membranes.

    • Non-specific Binding (NSB): Naloxone (10 µM) + [³H]-DAMGO + Receptor Membranes.

    • Competition: this compound (at 8-10 serial dilutions, e.g., 1 nM to 100 µM) + [³H]-DAMGO + Receptor Membranes.

  • Incubation: Add the components in the specified order, with the receptor membranes added last to initiate the binding reaction. Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[19]

  • Termination & Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[17]

  • Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.[19]

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional [³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity (potency, EC₅₀, and efficacy, Emax) of this compound at the mu-opioid receptor.

Principle: MOR is a Gi/o-coupled receptor.[3] Upon agonist binding, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, which is the first step in signal transduction.[20][21][22] This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins.[21][23] The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation by the agonist.[23][24]

Materials:

  • Receptor Source: Same as the binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[24]

  • GDP: To ensure G-proteins are in their inactive, GDP-bound state at the start.

  • Test Compound: this compound.

  • Positive Control: DAMGO (a full MOR agonist).

Methodology:

  • Assay Setup: In a 96-well plate, add the following:

    • Basal Binding: Assay Buffer + GDP + [³⁵S]GTPγS + Receptor Membranes.

    • Agonist Stimulation: this compound (at various concentrations) + GDP + [³⁵S]GTPγS + Receptor Membranes.

    • Maximal Stimulation: DAMGO (saturating concentration) + GDP + [³⁵S]GTPγS + Receptor Membranes.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination & Filtration: Terminate and filter as described in the radioligand binding assay.

  • Counting: Measure radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the maximal stimulation by DAMGO) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve.

    • Potency (EC₅₀): The concentration of this compound that produces 50% of its maximal effect.

    • Efficacy (Emax): The maximum stimulation achieved by this compound, expressed as a percentage of the stimulation achieved by the full agonist DAMGO.

Part 4: Downstream Signaling and Data Interpretation

The Canonical Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like β-endorphin (or a synthetic agonist) initiates a cascade of intracellular events.[5][22]

G Ligand Opioid Agonist (e.g., this compound) MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Gβγ activates Ca_Channel Voltage-Gated Ca2+ Channel G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Reduced Ca2+ Influx Analgesia Analgesia Hyperpolarization->Analgesia Reduced_NT_Release->Analgesia

Caption: Canonical Gi/o signaling pathway of the mu-opioid receptor.

This pathway primarily leads to an overall inhibitory effect on neuronal excitability, which is the basis of analgesia.[5] The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels.[3][5] The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization, and inhibits voltage-gated calcium channels, reducing neurotransmitter release.[22][25]

Interpreting Assay Data: A Hypothetical Data Table

The data obtained from the binding and functional assays allow for the classification of the compound's pharmacological profile.

CompoundMOR Binding Affinity (Ki, nM)MOR Functional Potency (EC₅₀, nM)MOR Functional Efficacy (Emax, % vs DAMGO)Inferred Activity
DAMGO (Control) 1.510100%Full Agonist
Naloxone (Control) 2.0>10,0000%Antagonist
This compound (Hypothetical) 25080065%Partial Agonist
Compound X (Hypothetical) 150>10,0000%Antagonist
Compound Y (Hypothetical) >10,000>10,000N/AInactive

Interpretation:

  • A Full Agonist has high affinity and produces a maximal response (Emax ≈ 100%).

  • An Antagonist has high affinity but produces no functional response (Emax ≈ 0%) and will block the action of an agonist.[21]

  • A Partial Agonist has affinity but produces a submaximal response (0% < Emax < 100%).

  • An Inactive compound shows no significant binding or functional activity.

Structure-Activity Relationship (SAR) Insights and Next Steps

The characterization of this compound provides a baseline. The next logical steps in a drug development program would involve systematic modifications to probe the structure-activity relationship (SAR).[7][26][27] For example:

  • N-Terminal Group: Replace the formyl group with acetyl or other acyl groups to investigate the impact on stability and affinity.

  • Amino Acid Substitution: Replace Phenylalanine with Tyrosine (to better mimic enkephalins) or other aromatic amino acids.

  • Stereochemistry: Synthesize analogs with D-amino acids, which can dramatically increase stability and alter receptor affinity.[7]

Part 5: Conclusion

This compound serves as an exemplary model for the foundational stages of ligand design and characterization in the context of the endorphin system. This guide has detailed the critical thinking and experimental methodologies required to progress from a structural hypothesis to a functional pharmacological profile. The provided protocols for synthesis, binding assays, and functional assays represent a robust, self-validating framework for researchers. By systematically applying these techniques, scientists can elucidate the complex interactions between synthetic peptides and opioid receptors, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Broccardo, M., et al. Opioid peptide. Structure-activity relationships in dermorphin tetrapeptide-amides. II.
  • Chung, N.N., et al. (2016). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Do, T. (2014). Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Biased signaling of Mu opioid receptors involves distinct pathways. Available at: [Link]

  • Cannaert, A., et al. (2020). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. Biochemical Pharmacology. Available at: [Link]

  • Keserű, G.M., et al. (2021). Molecular Docking, Molecular Dynamics, and Structure–Activity Relationship Explorations of 14-Oxygenated N-Methylmorphinan-6-ones as Potent μ-Opioid Receptor Agonists. ACS Publications. Available at: [Link]

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  • Strange, P.G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. Available at: [Link]

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  • Iaconis, D., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Springer Nature Experiments. (2004). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding. Available at: [Link]

  • Sharma, G., et al. (2021). Opioid receptors signaling network. Journal of Biosciences. Available at: [Link]

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  • Patel, D., et al. (2023). Physiology, Opioid Receptor. StatPearls. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • De Marco, R., & Giammona, G. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. Available at: [Link]

  • Peschel, A., et al. (2013). Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus. BMC Microbiology. Available at: [Link]

  • ResearchGate. (n.d.). The principle of the delta opioid receptor – ligand binding assay.... Available at: [Link]

  • Chemistry LibreTexts. (2023). 12.5: Peptide Synthesis- Solution-Phase. Available at: [Link]

  • Zaware, N., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Biochemistry, Endorphin. PubMed. Available at: [Link]

  • Google Patents. (n.d.). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • Springer Nature Experiments. (2020). Solution Phase Peptide Synthesis: The Case of Biphalin. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Formyl-Phenylalanine. Available at: [Link]

  • ResearchGate. (2016). Solid Phase Formylation of N-Terminus Peptides. Available at: [Link]

  • National Institutes of Health. (2024). Biochemistry, Endorphin. StatPearls. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). m-Formyl Phenylalanine Synthesis. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-formyl-L-phenylalanine. Available at: [Link]

  • Bumrungrad International Hospital. (2023). Endorphins: The “Feel Good” Chemicals for Well-Being. Available at: [Link]

  • Süssmuth, R.D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. Available at: [Link]

  • Cleveland Clinic. (2022). Endorphins: What They Are and How to Boost Them. Available at: [Link]

  • Sprouse-Blum, A.S., et al. (2010). Understanding Endorphins and Their Importance in Pain Management. Hawaii Medical Journal. Available at: [Link]

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Methodological & Application

In-Depth Technical Guide for the Solid-Phase Synthesis of For-Phe-Gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of the N-formylated tripeptide, Formyl-Phenylalanine-Glycine (For-Phe-Gly-OH), utilizing Fmoc-based solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this document explains the rationale behind each step, ensuring a robust and reproducible synthesis.

Foundational Principles: The Logic of Fmoc-Based SPPS

Solid-phase peptide synthesis, a method pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support.[1] This approach simplifies the entire process, as excess reagents and byproducts are easily removed by filtration and washing, driving reactions to completion.[1]

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most prevalent method today due to its use of a base-labile Nα-amino protecting group (Fmoc) and acid-labile side-chain protecting groups.[2][3] This "orthogonal" protection scheme allows for the selective removal of the Fmoc group at each cycle without affecting the integrity of the side-chain protectors or the linker anchoring the peptide to the resin.[4]

For the synthesis of this compound, which terminates in a carboxylic acid, the Wang resin is the solid support of choice.[5][6] This polystyrene-based resin features a p-alkoxybenzyl alcohol linker that forms an ester bond with the first amino acid.[6] This linkage is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA), releasing the peptide with a free C-terminal carboxyl group.[6][7] To streamline the process, a pre-loaded Fmoc-Gly-Wang resin is utilized, bypassing the initial, sometimes challenging, resin loading step.[5][8]

Synthesis Workflow and Key Reactions

The synthesis of this compound follows a cyclical process of deprotection, coupling, and washing, culminating in a final N-terminal modification and cleavage from the resin.

SPPS_Workflow Resin Fmoc-Gly-Wang Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple Couple Fmoc-Phe-OH (HBTU/DIPEA in DMF) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 Wash (DMF, DCM) Deprotect2->Wash3 Formyl N-terminal Formylation (Formic Acid/DCC) Wash3->Formyl Wash4 Wash & Dry (DMF, DCM, Ether) Formyl->Wash4 Cleave Cleavage & Deprotection (TFA Cocktail) Wash4->Cleave Precipitate Precipitate & Purify (Cold Ether, HPLC) Cleave->Precipitate Final This compound Precipitate->Final

Caption: Workflow for the solid-phase synthesis of this compound.

Materials and Reagents: A Quantitative Overview

Successful synthesis hinges on the quality and precise measurement of all components. The following table outlines the necessary reagents for a standard 0.25 mmol scale synthesis.

Reagent Supplier Grade Quantity Purpose
Fmoc-Gly-Wang ResinVariousSPPS Grade0.25 mmol (e.g., 357 mg @ 0.7 mmol/g)Solid Support
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade~500 mLSolvent
Dichloromethane (DCM)VariousACS Grade~100 mLSolvent
PiperidineVariousReagent Grade20 mLFmoc Deprotection
Fmoc-Phe-OHVariousSPPS Grade1.0 mmol (387.4 mg)Amino Acid Building Block
HBTUVariousSPPS Grade0.95 mmol (360 mg)Coupling Reagent
DIPEAVariousPeptide Synthesis Grade2.0 mmol (348 µL)Activation Base
Formic AcidVarious≥98%2.5 mmol (94 µL)Formyl Group Donor
DCCVariousReagent Grade2.5 mmol (516 mg)Formic Acid Activation
Diethyl EtherVariousAnhydrous~50 mLResin Drying & Peptide Precipitation
Trifluoroacetic Acid (TFA)VariousReagent Grade~10 mLCleavage/Deprotection
Triisopropylsilane (TIS)VariousReagent Grade0.25 mLScavenger
Deionized WaterN/AHigh Purity0.25 mLScavenger

Detailed Experimental Protocol

This protocol is optimized for a 0.25 mmol synthesis scale using a manual SPPS reaction vessel.

  • Action: Place Fmoc-Gly-Wang resin (0.25 mmol) into the reaction vessel. Add DMF (~10 mL) and agitate gently for 1 hour.[9]

  • Rationale: Swelling the polystyrene resin in DMF is critical. It expands the polymer matrix, making the reactive sites fully accessible for subsequent chemical steps.[2]

  • Procedure: After swelling, drain the DMF.

  • Action: Add a solution of 20% (v/v) piperidine in DMF (~10 mL) to the resin. Agitate for 3 minutes. Drain. Repeat with a fresh 20% piperidine/DMF solution for 7 minutes.[10][11]

  • Rationale: The Fmoc group is cleaved via a β-elimination mechanism in the presence of a secondary amine base like piperidine. The two-step process ensures complete deprotection of the N-terminus of Glycine.

  • Procedure: After the second treatment, drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and then DCM (3 x 10 mL) to remove all traces of piperidine.

  • Activation: In a separate vial, dissolve Fmoc-Phe-OH (1.0 mmol) and HBTU (0.95 mmol) in DMF (~5 mL). Add DIPEA (2.0 mmol) and allow the mixture to pre-activate for 1-2 minutes.[3][12]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[3]

  • Rationale: HBTU is an efficient aminium-based coupling reagent that activates the carboxylic acid of the incoming amino acid to form a highly reactive HOBt active ester.[12][13] This intermediate readily reacts with the free amine on the resin-bound glycine to form the peptide bond.[12] DIPEA acts as a non-nucleophilic base to facilitate the reaction.[12]

  • Monitoring & Washing: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. Once complete, drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Coupling_Mechanism cluster_0 Activation Step cluster_1 Coupling Step Carboxyl Fmoc-Phe-COOH + DIPEA ⇌ Fmoc-Phe-COO⁻ HBTU HBTU ActiveEster HOBt Active Ester (Fmoc-Phe-CO-OBt) HBTU->ActiveEster ResinAmine H₂N-Gly-Resin PeptideBond Fmoc-Phe-Gly-Resin ResinAmine->PeptideBond

Caption: HBTU-mediated peptide coupling mechanism.

  • Action: Repeat the deprotection procedure as described in Step 2 to remove the Fmoc group from the newly added Phenylalanine.

  • Rationale: This step exposes the N-terminal amine of Phenylalanine, preparing it for the final formylation step.

  • Procedure: Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Action: In a separate, ice-cooled vial, dissolve formic acid (2.5 mmol) and DCC (2.5 mmol) in diethyl ether or DMF (~5 mL). Stir for 30-60 minutes at 0°C. Filter the solution to remove the precipitated dicyclohexylurea (DCU) byproduct. Add this formylating solution to the resin. Allow the reaction to proceed overnight at 4°C.[10][11][14]

  • Rationale: N-formylation is a critical post-translational modification in many biological processes.[10][15] Pre-activation of formic acid with a carbodiimide like DCC generates a reactive intermediate that efficiently formylates the free N-terminal amine of the peptide.[10][14] Performing the reaction at a low temperature increases the yield by preventing the decomposition of formic acid.[10][11]

  • Procedure: After the reaction, drain the solution and wash the resin extensively with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally, anhydrous diethyl ether (2 x 10 mL). Dry the resin under a high vacuum for at least 2 hours.[3]

  • Action: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Add this cocktail (~10 mL) to the dried resin.[16]

  • Rationale: TFA is a strong acid that cleaves the ester linkage between the peptide and the Wang resin.[17] During this process, reactive carbocations are generated from the cleavage of side-chain protecting groups (though none are present in this specific synthesis). Scavengers like TIS and water are crucial to trap these cations and prevent them from causing unwanted side reactions with the peptide.[18][19]

  • Procedure: Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[17] Filter the resin and collect the filtrate into a 50 mL centrifuge tube.

  • Precipitation: Add the TFA filtrate to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[17]

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21]

  • Rationale: Precipitation in cold ether separates the peptide from the soluble scavengers and other small molecule byproducts. RP-HPLC is the gold standard for peptide purification, separating the target peptide from any deletion sequences or other impurities based on hydrophobicity.[21][22]

Characterization of the Final Product

To ensure the successful synthesis of this compound, the purified product must be rigorously analyzed.

  • Purity Analysis (RP-HPLC): The purity of the final product is determined by injecting a small sample onto an analytical RP-HPLC system.[20][21] A single, sharp peak at the expected retention time indicates high purity. The mobile phase typically consists of a gradient of acetonitrile in water with 0.1% TFA.[21]

  • Identity Confirmation (Mass Spectrometry): The molecular weight of the peptide is confirmed using mass spectrometry (MS), typically ESI-MS or MALDI-TOF.[22][23] The observed mass should correspond to the calculated theoretical mass of this compound (C14H17N3O4, MW: 295.30 g/mol ).

References

  • Lucia S. B., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. Available at: [Link]

  • GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. GenScript. Available at: [Link]

  • Applied Polytech. (n.d.). Wang Resin Peptide Synthesis. Applied Polytech. Available at: [Link]

  • Aapptec Peptides. (n.d.). Wang Resin. Aapptec Peptides. Available at: [Link]

  • Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PubMed. Available at: [Link]

  • Kokollari, A., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. PubMed. Available at: [Link]

  • Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. Available at: [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Available at: [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ijsra.net. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. Available at: [Link]

  • ChemistryViews. (2023). Fast On-Resin N-Formylation of Peptides. ChemistryViews. Available at: [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. CDN. Available at: [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

  • Pfrengle, F., et al. (2019). A Tripeptide Approach to the Solid-Phase Synthesis of Peptide Thioacids and N-Glycopeptides. PMC. Available at: [Link]

  • Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. Available at: [Link]

  • Coin, I., et al. (2007). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides. Google Patents.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. CEM. Available at: [Link]

  • Wikipedia. (n.d.). HBTU. Wikipedia. Available at: [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]

  • Organic Process Research & Development. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. Wikipedia. Available at: [Link]

  • Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.

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Application Notes & Protocols: Leveraging For-phe-gly-OH for the Strategic Assembly of Complex Peptides

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of N-Formyl-L-phenylalanyl-glycine (For-phe-gly-OH), a dipeptide building block designed to enhance the efficiency and versatility of complex peptide synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic advantages of its application, ensuring researchers, scientists, and drug development professionals can confidently integrate this tool into their workflows.

The Strategic Imperative for Dipeptide Building Blocks

In the intricate process of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of single amino acids is the conventional approach.[1][2] However, for complex or lengthy sequences, this method can be hampered by challenges such as steric hindrance, incomplete coupling reactions, and the aggregation of the growing peptide chain, especially in glycine-rich regions.[3]

The use of pre-formed, protected dipeptide units like this compound offers a compelling solution.[4][5] By incorporating two amino acid residues in a single coupling step, this strategy can accelerate the synthesis process and circumvent common problematic sequences. The key to this building block's utility lies in its N-terminal formyl (For) group, which functions as a highly stable and orthogonal protecting group.[6]

Physicochemical Profile of this compound

Understanding the structure of this compound is fundamental to its application. The molecule consists of a phenylalanine residue linked to a glycine residue via a standard peptide bond. The N-terminus of the phenylalanine is protected by a formyl group, while the C-terminus of the glycine possesses a free carboxylic acid, making it available for activation and coupling.

Chemical structure of N-Formyl-L-phenylalanyl-glycine.

The formyl group is exceptionally robust. It remains stable under the standard basic conditions used for 9-fluorenylmethoxycarbonyl (Fmoc) group removal (e.g., piperidine) and the acidic conditions for tert-butoxycarbonyl (Boc) group cleavage (e.g., trifluoroacetic acid, TFA).[6] This orthogonality is the cornerstone of its strategic value, allowing for precise, multi-layered control over the synthetic pathway.[7][][9]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in Fmoc-based SPPS. The building block is introduced into the peptide sequence like any other amino acid, via activation of its C-terminal carboxyl group and coupling to the free N-terminus of the resin-bound peptide.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-Terminus) Coupling Couple to Resin Resin->Coupling Activation Activate this compound (e.g., HBTU/DIEA) Activation->Coupling Add Wash Wash Resin Coupling->Wash Chain Extended Peptide Chain (N-Terminally Formylated) Wash->Chain

Workflow for incorporating this compound in SPPS.

This protocol assumes a standard Fmoc/tBu strategy starting with a resin-bound peptide that has undergone Fmoc deprotection, exposing a free primary amine.

Materials:

  • Peptide-resin with a free N-terminus

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or an equivalent like HATU.

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Washing Solvents: DCM (Dichloromethane)

  • Kaiser Test Kit

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes. Drain the solvent.

  • Preparation of Activation Solution: In a separate vessel, dissolve 3 equivalents of this compound, 2.9 equivalents of HBTU, and 6 equivalents of DIPEA in DMF. (Equivalents are relative to the resin substitution). Allow the solution to pre-activate for 2-5 minutes.

    • Scientific Rationale: HBTU, in the presence of a base (DIPEA), reacts with the carboxylic acid of this compound to form a highly reactive acyl-uronium intermediate. This intermediate readily reacts with the amine on the resin, forming a stable peptide bond with high efficiency and minimal racemization.[3][10]

  • Coupling Reaction: Add the activated this compound solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring for Completion: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all primary amines and thus, a complete coupling reaction.[10] If the test is positive (blue beads), the coupling reaction should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively to remove all excess reagents and byproducts. A typical wash cycle is:

    • DMF (3x)

    • DCM (3x)

    • DMF (3x)

  • Continuation of Synthesis: The resin now bears the N-terminally formylated dipeptide. The synthesis can proceed by removing the Fmoc group from the previously coupled amino acid (if applicable) or proceed to the final cleavage if the sequence is complete.

ParameterRecommended ConditionRationale & Notes
Equivalents (Building Block) 3 - 5 eq.Ensures the reaction is driven to completion.
Coupling Reagent HBTU/DIPEA or HATU/DIPEAStandard, highly efficient activation for SPPS.
Reaction Time 2 - 4 hoursDipeptides may require longer coupling times than single amino acids due to increased steric bulk.
Monitoring Kaiser TestEssential to confirm complete acylation of the N-terminus before proceeding.[10]

Selective Removal of the N-Formyl Protecting Group

The true power of this compound is realized when the formyl group is selectively removed, unmasking the N-terminus for further modification (e.g., cyclization, branching, labeling) or to complete the synthesis of the linear peptide. This deprotection can be performed either on-resin or in solution post-cleavage.

Deformylation_Mechanism FormylPeptide R-NH-CHO (Formylated Peptide) Intermediate Reaction Intermediate FormylPeptide->Intermediate Reagent Deformylating Agent (e.g., Hydroxylamine) Reagent->Intermediate Nucleophilic Attack DeprotectedPeptide R-NH2 (Free Amine) Intermediate->DeprotectedPeptide Byproduct Byproduct Intermediate->Byproduct

General mechanism for N-terminal deformylation.

This method is ideal for subsequent on-resin modifications.

Materials:

  • N-formylated peptide-resin

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • DIPEA

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

Methodology:

  • Resin Preparation: Swell the N-formylated peptide-resin in NMP.

  • Deprotection Cocktail: Prepare a solution of 0.5 - 1.0 M hydroxylamine hydrochloride and 1.5 M DIPEA in NMP.

    • Scientific Rationale: Hydroxylamine acts as a nucleophile that attacks the formyl carbonyl carbon. The presence of a base like DIPEA is crucial to neutralize the hydrochloride salt and generate the free hydroxylamine base, which is the active nucleophilic species.[6][11]

  • Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing it via LC-MS.

  • Washing: Once deprotection is complete, thoroughly wash the resin with DMF and DCM to remove all traces of the reagents. The peptide is now ready for further N-terminal elaboration or final cleavage.

This protocol is used for peptides that have already been cleaved from the resin support.

Materials:

  • Crude, N-formylated peptide (lyophilized powder)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Solvent: 90% Methanol or other suitable aqueous/organic mixture.

Methodology:

  • Dissolution: Dissolve the N-formylated peptide in the chosen solvent system.

  • Reaction: Add an excess (e.g., 10-20 equivalents) of hydroxylamine hydrochloride to the peptide solution. The pH may need adjustment with a suitable base depending on the peptide's stability.

    • Causality Note: Performing this reaction in solution requires careful consideration of peptide solubility. The use of hydroxylamine salts of strong acids (like HCl) is reported to minimize side reactions such as the formation of diketopiperazines from dipeptide esters.[11]

  • Incubation: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture can be diluted and directly purified via preparative RP-HPLC to isolate the final deformylated peptide.

ParameterOn-Resin ProtocolSolution-Phase Protocol
Reagent 0.5-1.0 M NH₂OH·HCl / 1.5 M DIPEA10-20 eq. NH₂OH·HCl
Solvent NMP or DMF90% Methanol, Aqueous Buffers
Time 12 - 24 hours4 - 12 hours
Key Advantage Allows for further on-resin chemistry.Useful for final product deprotection.

Conclusion and Future Perspectives

This compound is more than a simple dipeptide; it is a strategic building block that embodies the principles of orthogonal protection and synthetic efficiency. Its robust formyl group provides a reliable shield for the N-terminus, allowing for complex synthetic routes that would be challenging with standard methodologies. The protocols detailed herein provide a validated framework for its incorporation and selective deprotection. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt these methods, paving the way for the successful synthesis of novel and complex peptide therapeutics.

References

  • Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. Benchchem.
  • Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Applic
  • Solid Phase Formyl
  • Peptide synthesis. Wikipedia.
  • Protecting Groups in Peptide Synthesis.
  • Solid Phase Formylation of N-Terminus Peptides.
  • Development of oxetane modified building blocks for peptide synthesis. SciSpace.
  • Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
  • Development of oxetane modified building blocks for peptide synthesis. PubMed.
  • Solid Phase Synthesis. Sigma-Aldrich.
  • Production of peptides containing poly-gly sequences using fmoc chemistry.
  • A Rapid and Efficient Building Block Approach for Click Cycliz
  • H-Gly-OH in Solid-Phase Peptide Synthesis. Benchchem.

Sources

For-phe-gly-OH in the Development of Peptide-Based Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Formylation in Peptide Therapeutics

N-formylation, the addition of a formyl group to the N-terminus of a peptide, is a critical post-translational modification that plays a pivotal role in innate immunity. N-formyl peptides, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP), are recognized by a class of G protein-coupled receptors known as formyl peptide receptors (FPRs), which are primarily expressed on the surface of phagocytic leukocytes like neutrophils. This recognition triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species, all essential components of the inflammatory response to bacterial infection and tissue damage.[1][2][3]

The dipeptide N-formyl-L-phenylalanyl-glycine (For-phe-gly-OH) is a synthetic N-formyl peptide that serves as a valuable tool for researchers studying the structure-activity relationships of FPR ligands and for the development of novel peptide-based therapeutics targeting inflammatory and immune responses. Its relatively simple structure allows for systematic modifications to probe the binding pocket of FPRs and to design agonists or antagonists with tailored pharmacological profiles. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound, offering detailed protocols for its application in the development of innovative peptide therapeutics.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound and its common protected forms is provided in the table below.

PropertyValueSource
This compound
Molecular FormulaC₁₂H₁₄N₂O₄ChemDraw
Molecular Weight250.25 g/mol ChemDraw
AppearanceWhite to off-white powderGeneral Knowledge
SolubilitySoluble in aqueous solutions and polar organic solventsGeneral Knowledge
Fmoc-phe-gly-OH
Molecular FormulaC₂₆H₂₄N₂O₅[4]
Molecular Weight444.48 g/mol [4]
Boc-phe-gly-OH
Molecular FormulaC₁₆H₂₂N₂O₅MedChemExpress
Molecular Weight322.36 g/mol MedChemExpress

Synthesis of this compound

The synthesis of this compound can be achieved through a solution-phase peptide coupling approach, followed by deprotection. A general workflow is outlined below.

Synthesis_Workflow cluster_synthesis Solution-Phase Synthesis N-formyl-L-phenylalanine N-formyl-L-phenylalanine Coupling Coupling N-formyl-L-phenylalanine->Coupling Glycine_ethyl_ester Glycine_ethyl_ester Glycine_ethyl_ester->Coupling For-phe-gly-OEt For-phe-gly-OEt Coupling->For-phe-gly-OEt DCC/HOBt or similar Hydrolysis Hydrolysis For-phe-gly-OEt->Hydrolysis LiOH or NaOH This compound This compound Hydrolysis->this compound

Caption: Workflow for the solution-phase synthesis of this compound.

Protocol 1: Solution-Phase Synthesis of N-formyl-L-phenylalanyl-glycine (this compound)

This protocol details the coupling of N-formyl-L-phenylalanine with glycine ethyl ester, followed by the hydrolysis of the resulting ester to yield the final product.

Materials:

  • N-formyl-L-phenylalanine

  • Glycine ethyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Coupling of N-formyl-L-phenylalanine and Glycine Ethyl Ester

  • Dissolve N-formyl-L-phenylalanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • In a separate flask, suspend glycine ethyl ester hydrochloride (1.1 equivalents) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the salt. Stir for 15 minutes.

  • Add the neutralized glycine ethyl ester solution to the N-formyl-L-phenylalanine solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct and wash the filter cake with DCM.

  • Combine the filtrate and washes and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-formyl-L-phenylalanyl-glycine ethyl ester.

Part B: Hydrolysis of the Ethyl Ester

  • Dissolve the crude N-formyl-L-phenylalanyl-glycine ethyl ester in a mixture of THF and water.

  • Add LiOH (1.5 equivalents) or NaOH (1.5 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with EtOAc.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.

Purification and Characterization

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • Preparative or semi-preparative HPLC system with a UV detector.

  • C18 reversed-phase column.

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.[3][5]

  • Solvent B: 0.1% TFA in acetonitrile.[3][5]

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B).

  • Filter the sample through a 0.45 µm syringe filter.[5]

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Inject the sample onto the column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% B over 30 minutes). The optimal gradient may need to be determined empirically.[3]

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain pure this compound as a white powder.

Protocol 3: Characterization by Mass Spectrometry and NMR Spectroscopy

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) is a suitable method for analyzing peptides.[6]

  • Expected Mass: The protonated molecule [M+H]⁺ of this compound should be observed at m/z 251.10.

  • Fragmentation: Tandem MS (MS/MS) can be used to confirm the peptide sequence. Expected fragmentation would involve cleavage of the peptide bond, resulting in b- and y-ions.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The ¹H NMR spectrum will show characteristic signals for the formyl proton, the amide protons, the alpha-protons of phenylalanine and glycine, the beta-protons of phenylalanine, and the aromatic protons of the phenyl group.[10][11]

  • ¹³C NMR: The ¹³C NMR spectrum will display signals for the carbonyl carbons of the formyl group, the peptide bond, and the carboxylic acid, as well as the alpha- and beta-carbons of the amino acid residues and the aromatic carbons.[12][13][14]

Biological Activity and Mechanism of Action

This compound, as an N-formyl peptide, is expected to exert its biological effects primarily through the activation of Formyl Peptide Receptors (FPRs).[1][2] There are three known FPRs in humans: FPR1, FPR2, and FPR3. FPR1 is a high-affinity receptor for many N-formyl peptides, while FPR2 is generally a lower-affinity receptor but is activated by a broader range of ligands.[15][16]

FPR_Signaling cluster_pathway FPR Signaling Pathway This compound This compound FPR FPR1 / FPR2 This compound->FPR G_protein Gαi/Gβγ FPR->G_protein Activation PLC Phospholipase C G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates ER->Ca_release Ca²⁺ release Ca_mobilization [Ca²⁺]i ↑ Ca_release->Ca_mobilization Cellular_Response Chemotaxis, Degranulation, ROS Production Ca_mobilization->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of Formyl Peptide Receptors (FPRs).

Protocol 4: In Vitro Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for FPR1 and FPR2.

Materials:

  • Human neutrophils or a cell line expressing human FPR1 or FPR2 (e.g., U937 cells).

  • Fluorescently labeled N-formyl peptide ligand (e.g., FITC-fMLP).

  • This compound.

  • Unlabeled fMLP (for positive control).

  • Binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • 96-well plates.

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Isolate human neutrophils or culture the FPR-expressing cell line.

  • Wash and resuspend the cells in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.

  • In a 96-well plate, add a fixed concentration of the fluorescently labeled ligand to each well.

  • Add increasing concentrations of this compound or unlabeled fMLP (as a competitor) to the wells. Include wells with only the fluorescent ligand (total binding) and wells with a large excess of unlabeled fMLP (non-specific binding).

  • Add the cell suspension to each well.

  • Incubate the plate on ice or at 4°C for 1-2 hours to reach equilibrium.

  • Wash the cells with cold binding buffer to remove unbound ligand.

  • Resuspend the cells in binding buffer and analyze the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

  • Calculate the specific binding at each concentration of the competitor.

  • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the fluorescent ligand) for this compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 5: In Vitro Neutrophil Chemotaxis Assay

This assay measures the ability of this compound to induce the directed migration of neutrophils.

Materials:

  • Human neutrophils.

  • This compound.

  • fMLP (positive control).

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

  • Boyden chamber or other chemotaxis system (e.g., Transwell inserts with 3-5 µm pores).[17][18]

  • Microscope.

Procedure:

  • Isolate human neutrophils and resuspend them in chemotaxis buffer.

  • Prepare different concentrations of this compound and fMLP in chemotaxis buffer.

  • Add the chemoattractant solutions to the lower wells of the Boyden chamber.

  • Place the filter membrane over the lower wells.

  • Add the neutrophil suspension to the upper wells.

  • Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 30-60 minutes.

  • After incubation, remove the filter, fix, and stain the cells.

  • Count the number of neutrophils that have migrated through the filter to the lower side using a microscope.

  • Plot the number of migrated cells against the concentration of this compound to determine the chemotactic activity.

Protocol 6: In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in neutrophils upon stimulation with this compound.[17][19][20][21][22]

Materials:

  • Human neutrophils.

  • This compound.

  • fMLP (positive control).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[19]

  • HBSS with and without calcium.

  • Fluorimeter or fluorescence plate reader.

Procedure:

  • Isolate human neutrophils.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye and resuspend them in HBSS with calcium.

  • Place the cell suspension in a cuvette or a 96-well plate in the fluorimeter.

  • Record the baseline fluorescence.

  • Add this compound or fMLP to the cells and continue to record the fluorescence over time.

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

  • Analyze the data to determine the dose-response relationship for this compound-induced calcium mobilization.

In Vivo Applications

This compound-containing peptides can be evaluated in various in vivo models of inflammation to assess their therapeutic potential.

Murine Model of Peritonitis

Carrageenan-induced peritonitis is a widely used model of acute inflammation.[19] The administration of this compound or its derivatives can be evaluated for their ability to modulate leukocyte infiltration into the peritoneal cavity.

Other Inflammatory Models

Other relevant in vivo models include models of sepsis, arthritis, and inflammatory skin diseases, where neutrophil recruitment plays a significant pathological role.[23]

Conclusion

This compound is a valuable chemical tool for investigating the biology of formyl peptide receptors and for the rational design of novel peptide-based therapeutics. The protocols outlined in this guide provide a framework for the synthesis, purification, characterization, and biological evaluation of this important dipeptide. By understanding the interactions of this compound with its receptors and its effects on immune cell function, researchers can advance the development of targeted therapies for a range of inflammatory and infectious diseases.

References

Sources

Application Note: A Robust HPLC Method for the Analysis of For-phe-gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of the synthetic tripeptide, N-formyl-L-phenylalanyl-glycine (For-phe-gly-OH). The protocol is designed for researchers, scientists, and drug development professionals requiring accurate analytical characterization of this and similar small peptides. The causality behind experimental choices, from mobile phase composition to column chemistry, is explained to provide a foundational understanding for method adaptation and troubleshooting. This guide ensures scientific integrity through a self-validating system design, supported by authoritative references.

Introduction: The Analytical Imperative for Synthetic Peptides

Synthetic peptides like this compound are fundamental building blocks in various fields, from drug discovery to materials science. This compound, a simple tripeptide, incorporates a hydrophobic phenylalanine residue, a flexible glycine, and a formyl protecting group. Its purity and accurate quantification are critical for ensuring the validity of experimental results and the quality of final products. High-performance liquid chromatography (HPLC) is the gold standard for analyzing the purity of synthetic peptides due to its high resolution and sensitivity[1][2].

Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the most common mode of HPLC used for peptide analysis[3][4][5]. The separation is based on the hydrophobic interaction between the peptide's amino acid side chains and the hydrophobic stationary phase of the column[5]. A gradient of increasing organic solvent in the mobile phase is typically employed to elute peptides of varying hydrophobicities[4].

This document provides a comprehensive guide to developing and implementing a reliable RP-HPLC method for this compound.

Chromatographic Principles and Method Development Strategy

The development of a successful HPLC method for peptides requires a systematic approach that considers the physicochemical properties of the analyte and the chromatographic variables[6].

The Role of the Stationary Phase

The choice of the stationary phase is a critical first step in method development[6]. For peptides, C18 (octadecylsilane) columns are a common starting point due to their strong hydrophobic retention of a wide range of peptides[2]. The hydrophobicity of the phenylalanine residue in this compound makes a C18 stationary phase an excellent choice for achieving good retention and separation from polar impurities.

Mobile Phase: The Engine of Separation

The mobile phase composition directly influences peptide retention, selectivity, and peak shape[2][7].

  • Organic Modifier: Acetonitrile is the preferred organic solvent for peptide separations due to its low viscosity, UV transparency, and ability to produce sharp peaks[6][8].

  • Aqueous Phase and Ion-Pairing: An acidic mobile phase is generally used to protonate the carboxylic acid groups and any free amines in the peptide, leading to more uniform interactions with the stationary phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is a widely used ion-pairing reagent[8]. TFA forms an ion pair with the positively charged sites on the peptide, which increases the peptide's overall hydrophobicity and enhances its retention on the reversed-phase column, while also improving peak symmetry[8].

Gradient Elution: A Necessity for Peptides

Due to the complex nature of peptide samples, which may contain impurities with a wide range of polarities, a gradient elution is typically necessary[6][8]. A shallow gradient, where the percentage of the organic solvent is increased slowly, often provides the best resolution for closely eluting peptide impurities[6].

UV Detection: Targeting the Peptide Bond

Peptides absorb UV light due to the presence of the peptide bond. The maximum absorbance of the peptide bond occurs at around 190-220 nm[9][10][11]. A detection wavelength of 214 nm is commonly used for peptide analysis as it provides a good balance of sensitivity and minimal interference from high-quality mobile phase solvents[9][12]. The phenylalanine residue in this compound also contributes to absorbance at around 254 nm, but monitoring at 214 nm allows for more universal detection of peptide impurities, including those lacking aromatic residues.

Experimental Protocol

This protocol is designed to be a starting point for the analysis of this compound and can be optimized as needed.

Materials and Equipment
Reagent/Equipment Specification
This compoundPurity ≥ 95%
Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade or Milli-Q
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5% purity
HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or DAD
HPLC ColumnC18, 5 µm, 100 Å, 4.6 x 250 mm
Syringe Filters0.22 µm or 0.45 µm, compatible with sample solvent
Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Degas before use.

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas before use.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL using the same 50:50 solvent mixture.

  • Filtration: Filter the working solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter[7].

HPLC Method Parameters
Parameter Condition
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 214 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program See Table below

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
Experimental Workflow Diagram

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) HPLC_System HPLC System Setup (Column, Flow, Temp, Gradient) Mobile_Phase->HPLC_System Sample_Prep Sample Preparation (Dissolve & Filter this compound) Injection Sample Injection (10 µL) Sample_Prep->Injection HPLC_System->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Data Analysis (Integration & Purity Calculation) Data_Acquisition->Data_Analysis

Sources

Application Notes and Protocols for For-phe-gly-OH: Best Practices for Storage and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the best practices for the storage and handling of the N-formylated tripeptide, For-phe-gly-OH (N-Formyl-L-phenylalanyl-L-glycine). Adherence to these protocols is critical for maintaining the peptide's structural integrity, purity, and biological activity, ensuring the reliability and reproducibility of experimental results. This guide is intended for researchers, scientists, and professionals in the field of drug development who utilize N-formylated peptides in their work.

Introduction to this compound

N-formylated peptides, such as this compound, represent a class of molecules with significant biological relevance. In prokaryotes and mitochondria, protein synthesis is initiated with a formylated methionine residue.[1][2] Consequently, N-formylated peptides released from bacteria or damaged mitochondria act as potent chemoattractants for immune cells, particularly neutrophils, by activating formyl peptide receptors (FPRs).[2][3][4] This biological activity makes this compound and similar peptides valuable research tools in studies of inflammation, immunology, and host defense mechanisms.

The chemical stability of this compound is largely governed by its peptide backbone and the N-terminal formyl group. While peptide bonds are susceptible to hydrolysis at extreme pH and temperatures, the formyl group is generally stable under standard laboratory conditions. However, improper handling and storage can lead to degradation, compromising experimental outcomes. This application note outlines detailed procedures to mitigate these risks.

Storage of Lyophilized this compound

This compound is typically supplied as a lyophilized (freeze-dried) powder, which is the most stable form for long-term storage.[5][6] The apparent volume of the powder can vary between vials containing the same mass, and some short peptides may appear as a gel or be difficult to see.

Long-Term Storage

For optimal stability, lyophilized this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or -80°CMinimizes chemical degradation and preserves peptide integrity for months to years.[5][7][8][9]
Atmosphere Sealed vial, preferably in a desiccatorPeptides can be hygroscopic; minimizing moisture absorption is crucial for long-term stability.[5][9]
Light Protected from light (e.g., in a box or amber vial)Prevents potential photodegradation of the peptide.[6][9]
Short-Term Storage

For routine use, lyophilized peptide can be stored for shorter periods under less stringent conditions:

ParameterRecommended ConditionDuration
Temperature 4°C in a desiccatorSeveral days to weeks.
Temperature Room TemperatureShould be avoided for more than a few days.[6]

Reconstitution of this compound

Reconstituting the lyophilized peptide into a solution is a critical step that, if performed incorrectly, can introduce contaminants or cause degradation.[1]

Pre-Reconstitution Protocol
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature (approximately 20-30 minutes).[8][10][11] This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[10]

  • Brief Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[11][12]

  • Aseptic Technique: Work in a clean environment, such as a laminar flow hood, and use sterile equipment and personal protective equipment (gloves, lab coat) to prevent contamination.[1][6][10]

Solvent Selection and Reconstitution Procedure

The choice of solvent depends on the peptide's polarity and the requirements of the downstream application. This compound, a relatively simple tripeptide, should be soluble in aqueous buffers.

Recommended Solvents:

  • Sterile, deionized water

  • Sterile phosphate-buffered saline (PBS) at a pH of 5-7

  • Other sterile, slightly acidic buffers (pH 5-6)[5][9]

Step-by-Step Reconstitution Protocol:

  • Calculate Solvent Volume: Determine the volume of solvent needed to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Sterilize the Vial Septum: Clean the rubber stopper of the vial with an alcohol swab.[10]

  • Add Solvent Gently: Using a sterile syringe or pipette, slowly add the calculated volume of the chosen solvent down the side of the vial, avoiding direct injection onto the peptide powder.[10]

  • Dissolve the Peptide: Gently swirl or vortex the vial to dissolve the peptide.[10][12] Avoid vigorous shaking, as this can cause aggregation.[1][10][11]

  • Ensure Complete Dissolution: Visually inspect the solution to ensure it is clear and free of particulates.[1][10]

Storage of this compound in Solution

Peptide solutions are significantly less stable than their lyophilized counterparts.[5] The N-terminal formyl group is generally stable in aqueous solutions at a neutral to slightly acidic pH.

Best Practices for Solution Storage
  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[5][6][8][10]

  • Storage Temperature: Store aliquots at -20°C or, for longer-term storage, at -80°C.[5][9]

  • pH: Maintain the solution at a pH between 5 and 7 for optimal stability.[8]

Storage ConditionRecommended Duration
4°C1-2 weeks
-20°C3-4 months
-80°CUp to 1 year

Note: Do not use frost-free freezers for storing peptide solutions, as the temperature fluctuations during the defrost cycles can degrade the peptide.[8]

Handling Considerations and Stability

Potential Degradation Pathways

While this compound is a relatively stable tripeptide, awareness of potential degradation pathways is crucial for maintaining its integrity.

  • Hydrolysis: The peptide bonds can be cleaved under strongly acidic or basic conditions, or at elevated temperatures.[13] Storing solutions at a neutral to slightly acidic pH (5-7) minimizes this risk.[8]

  • Deformylation: The N-terminal formyl group is generally stable. However, enzymatic deformylation can occur in the presence of peptide deformylases.[1][10] Chemically, the formyl group is stable to acid cleavage reagents like TFA but can be removed under specific basic conditions (e.g., piperidine in DMF), which are not typical for storage or use.

  • Oxidation: While this compound does not contain highly susceptible residues like Cysteine or Methionine, the Phenylalanine residue can be a minor site of oxidation under harsh conditions.

Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the handling and storage of this compound.

ForPheGlyOH_Workflow cluster_0 Receiving and Lyophilized Storage cluster_1 Reconstitution cluster_2 Solution Storage and Use Receive Receive Lyophilized Peptide Store_Long Long-Term Storage (-20°C to -80°C, desiccated, dark) Receive->Store_Long For > 4 weeks Store_Short Short-Term Storage (4°C, desiccated) Receive->Store_Short For < 4 weeks Equilibrate Equilibrate to Room Temp Store_Long->Equilibrate Store_Short->Equilibrate Reconstitute Reconstitute in Sterile Buffer (pH 5-7) Equilibrate->Reconstitute Aliquot Aliquot into single-use volumes Reconstitute->Aliquot Store_Solution Store Aliquots (-20°C or -80°C) Aliquot->Store_Solution Use Use in Experiment Aliquot->Use Immediate Use Store_Solution->Use

Caption: Recommended workflow for this compound from receipt to experimental use.

Quality Control and Stability Assessment

To ensure the integrity of this compound, particularly after long-term storage or if degradation is suspected, analytical validation is recommended.

Analytical TechniquePurpose
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) To assess the purity of the peptide and detect degradation products.[14][15]
Mass Spectrometry (MS) To confirm the molecular weight of the peptide and identify any modifications or cleavage products.[14][15]
Protocol: Purity Assessment by RP-HPLC
  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., water with 0.1% TFA).

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% B over 20 minutes.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 210-220 nm (for the peptide bond) and 280 nm (if aromatic residues are present).[14]

  • Analysis: Inject the sample and analyze the resulting chromatogram. A single major peak indicates high purity. The appearance of new peaks or a decrease in the area of the main peak over time can indicate degradation.

Conclusion

The stability and efficacy of this compound in research applications are directly dependent on adherence to proper storage and handling protocols. By following the guidelines outlined in this application note—storing the lyophilized peptide at or below -20°C in a dry, dark environment, using aseptic techniques for reconstitution in appropriate buffers, and storing solutions in aliquots at -20°C or -80°C—researchers can ensure the integrity of this valuable reagent and the validity of their experimental data.

References

  • Biochemistry. (n.d.). Purification, Characterization, and Inhibition of Peptide Deformylase from Escherichia coli. ACS Publications. Retrieved from [Link]

  • Di Maro, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 735. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Phillips, T. M. (2011). Techniques for neuropeptide determination. Bioanalysis, 3(6), 657–669. Retrieved from [Link]

  • Gawriljuk, V. O., et al. (2021). Kinetic control of nascent protein biogenesis by peptide deformylase. Nature Communications, 12(1), 7266. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
  • Chem-Impex. (n.d.). Gly-Phe-Phe-OH. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • AAPPTec. (n.d.). Storage and Handling of Peptides. Retrieved from [Link]

  • UK Peptides. (2023). Peptide Storage Guide | Safe Handling Tips. Retrieved from [Link]

  • PubMed. (1994). A transformylation reaction--transfer of an N-formyl residue to amino acids and peptides in nucleophilic groups. Bioorganicheskaia khimiia, 20(11), 1186–1195. Retrieved from [Link]

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide deformylase. Retrieved from [Link]

  • de-Oliveira, A. C. S., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 25(14), 7678. Retrieved from [Link]

  • PubChem. (n.d.). Fmoc-Phe-Gly-OH. Retrieved from [Link]

  • Cheng, N., et al. (2022). Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. Nature Communications, 13(1), 2305. Retrieved from [Link]

  • PubMed. (1998). Oxygen-mediated inactivation of peptide deformylase. The Journal of biological chemistry, 273(35), 22440–22444. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-Phe-Gly-OH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New development in studies of formyl-peptide receptors: critical roles in host defense. Retrieved from [Link]

  • Oxford Academic. (n.d.). Removal of circulating mitochondrial N-formyl peptides via immobilized antibody therapy restores sepsis-induced neutrophil dysfunction. Journal of Leukocyte Biology. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • MDPI. (n.d.). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Topic: A Comprehensive Guide to the Solubility of For-phe-gly-OH in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Scientific

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-formyl-L-phenylalanyl-glycine (For-phe-gly-OH) is an N-terminally blocked tripeptide whose physicochemical properties present unique challenges and opportunities for solubilization. Proper dissolution is a critical first step for any successful experiment, directly impacting data accuracy, reproducibility, and the biological relevance of the results.[1][2] This guide provides a detailed analysis of the structural features of this compound, grounding its predicted solubility in fundamental chemical principles. We offer field-proven, step-by-step protocols for its dissolution, a comparative summary of its behavior in various common laboratory solvents, and expert troubleshooting advice to navigate potential challenges.

Introduction: Understanding the Molecule

This compound is a tripeptide with a distinct molecular architecture that dictates its interaction with different solvents. A thorough understanding of its components is essential for predicting and achieving effective solubilization.

  • N-Terminal Formyl Group: The N-terminus is capped with a formyl group (-CHO). This modification neutralizes the positive charge typically found on the N-terminal amine at physiological pH.[3][4][5] This seemingly minor change has a significant impact, removing a key hydrophilic, charge-based interaction site with polar solvents.

  • Phenylalanine (Phe) Residue: This amino acid contains a large, non-polar, aromatic benzyl side chain. Phenylalanine is highly hydrophobic and is often a primary driver of poor aqueous solubility in peptides.[6][7]

  • Glycine (Gly) Residue: As the simplest amino acid with a hydrogen atom for a side chain, glycine offers flexibility but does not significantly contribute to either hydrophilicity or hydrophobicity.[8]

  • C-Terminal Carboxylic Acid (-OH): The free carboxyl group at the C-terminus is the primary ionizable group on the molecule. At neutral or basic pH, this group is deprotonated (-COO⁻), conferring a negative charge and serving as the main hydrophilic center.[9][10]

Based on this structure, we can make a key determination:

At a neutral pH of 7, the net charge of this compound is -1. This classifies the peptide as acidic .[1][11] This acidic nature, combined with the significant hydrophobicity of the phenylalanine residue, creates a molecule with dual characteristics that must be carefully managed during solubilization.

Theoretical Framework: The Science of Dissolution

The solubility of any peptide is governed by the interplay between its own properties and the characteristics of the solvent.[6][12] For this compound, the key factors are pH, solvent polarity, and the peptide's tendency to aggregate.

The Critical Role of pH

The solubility of an ionizable compound is typically lowest at its isoelectric point (pI), the pH at which its net charge is zero.[6][13] Since this compound is an acidic peptide, its pI will be in the acidic range. To maximize solubility in aqueous solutions, the pH should be adjusted away from this pI. By raising the pH to a basic level, the C-terminal carboxyl group becomes fully deprotonated and negatively charged, enhancing its interaction with polar water molecules and significantly improving solubility.[14][15]

Solvent Polarity and Peptide Structure

The principle of "like dissolves like" is paramount.

  • Aqueous Solvents (Polar Protic): These are effective for charged and polar molecules. For this compound, aqueous solubility is primarily dependent on the charge of the C-terminus. The hydrophobic phenylalanine residue actively resists interaction with water, potentially leading to aggregation and precipitation.[6]

  • Organic Solvents (Polar Aprotic): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are exceptionally effective at dissolving peptides with hydrophobic character.[1][16][17] They disrupt the hydrophobic interactions that lead to aggregation while also accommodating the polar peptide backbone.

  • Organic Solvents (Polar Protic): Alcohols such as methanol and ethanol can also be used, but their efficacy can be variable. They are generally less potent than DMSO or DMF for dissolving highly hydrophobic peptides.[11]

The following diagram illustrates the logical approach to solvent selection based on the peptide's characteristics.

G Peptide This compound Properties Charge Acidic Nature (Net Charge = -1 at pH 7) Peptide->Charge C-Terminal COOH Hydrophobicity Hydrophobic Character (Phenylalanine Residue) Peptide->Hydrophobicity Phe Side Chain Aqueous Aqueous Buffers (Basic pH) Charge->Aqueous Maximizes charge interaction Organic Polar Aprotic Solvents (DMSO, DMF) Hydrophobicity->Organic Overcomes aggregation SolventChoice Optimal Solvent Strategy Aqueous->SolventChoice For biological compatibility Organic->SolventChoice For high concentration stocks

Caption: Logical relationship between peptide properties and solvent selection.

Solubility Profile: A Comparative Summary

The following table provides a summary of the predicted solubility and best practices for dissolving this compound in a range of common laboratory solvents. This data is synthesized from established peptide solubility principles.[1][9][11][16]

SolventSolvent TypePredicted SolubilityRemarks & Best Practices
Deionized Water Aqueous (Polar Protic)Low to ModerateMay form a fine suspension or cloudy solution due to hydrophobic forces. Sonication may help, but complete dissolution is not guaranteed.[1]
PBS (pH 7.4) Aqueous (Polar Protic)Low to ModerateSimilar to water. The peptide will be charged, but hydrophobic aggregation from the Phe residue is a significant counteracting force.
0.1% NH₄OH (aq) Aqueous (Basic)High Recommended starting point for aqueous buffers. The basic pH (~10-11) ensures the carboxyl group is fully ionized, maximizing solubility.[2][11]
10% Acetic Acid (aq) Aqueous (Acidic)Low / InsolubleThis pH is likely near the peptide's isoelectric point (pI), which will minimize solubility. Not a recommended solvent.[6][13]
DMSO Polar AproticVery High Excellent choice for creating high-concentration stock solutions. Effectively solvates the hydrophobic Phe side chain.[14][17]
DMF Polar AproticVery High A suitable alternative to DMSO, particularly if DMSO is incompatible with downstream applications.[11][16]
Methanol / Ethanol Polar ProticModerateCan be effective, but generally less robust than DMSO or DMF for peptides with significant hydrophobic character.[11]
Acetonitrile (ACN) Polar AproticModerate to LowOften used in combination with water. Pure ACN may not be a primary solvent of choice for initial dissolution.[16]

Experimental Protocols

Trustworthiness: These protocols are designed to be self-validating. Always begin by attempting to dissolve a small test amount of the peptide before committing the entire stock.[1][16]

Protocol 4.1: Essential Pre-Dissolution Steps
  • Equilibrate Vial: Allow the lyophilized peptide vial to warm to room temperature before opening, preferably in a desiccator. This prevents condensation of atmospheric moisture.[16]

  • Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all lyophilized powder is at the bottom of the tube.[1]

  • Use a Test Aliquot: Weigh out a small amount (e.g., ~1 mg) for initial solubility testing to determine the optimal solvent without risking the entire sample.[1]

Protocol 4.2: Stepwise Solubilization Workflow

This workflow is designed to find the most compatible solvent, starting with the least harsh options.

Sources

Application Notes and Protocols for For-phe-gly-OH in Enzyme Kinetics and Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Enzyme Mechanisms with For-phe-gly-OH

The study of enzyme kinetics and inhibition lies at the heart of biochemical research and drug discovery. The selection of an appropriate substrate is paramount for obtaining accurate and reproducible data. N-Formyl-L-phenylalanylglycine (this compound) is a synthetic dipeptide that serves as a valuable tool for the characterization of various peptidases, particularly metalloproteases such as Carboxypeptidase A and Thermolysin. Its structure, featuring a blocked N-terminus and a scissile peptide bond followed by a C-terminal glycine, makes it a suitable substrate for investigating enzyme specificity and catalytic efficiency.

This comprehensive guide provides detailed application notes and protocols for the effective use of this compound in enzyme kinetic analysis and inhibitor screening. We will delve into the underlying principles of assay design, provide step-by-step experimental procedures, and offer insights into data interpretation, empowering researchers, scientists, and drug development professionals to leverage this versatile substrate in their work.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is crucial for accurate experimental design. While specific experimental data for this compound can be limited, we can estimate its properties based on its constituent amino acids and the formyl group.

PropertyEstimated ValueSource/Rationale
Molecular Formula C₁₂H₁₄N₂O₄Based on the structure of N-formyl-L-phenylalanine and glycine.
Molecular Weight 250.25 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline powderTypical appearance for small peptides.
Solubility Soluble in aqueous buffers.The presence of the free carboxylate and amide bonds confers hydrophilicity. Solubility can be enhanced by adjusting the pH of the buffer. For stock solutions, co-solvents like DMSO can be used, but their final concentration in the assay should be minimized to avoid enzyme inhibition.[1][2]

Note on Quality Control: The purity of this compound is critical for reliable kinetic data. It is imperative to use a high-purity grade of the substrate (typically >95% by HPLC). The net peptide content, which accounts for counter-ions and water, should also be considered when preparing stock solutions of known concentration.[3][4]

Principle of the Enzymatic Assay

The enzymatic hydrolysis of this compound by peptidases results in the cleavage of the peptide bond between phenylalanine and glycine. The reaction progress can be monitored by detecting either the disappearance of the substrate or the appearance of one of the products, N-Formyl-L-phenylalanine or glycine.

Two primary methods are suitable for monitoring this reaction:

  • High-Performance Liquid Chromatography (HPLC): This is a direct and robust method that allows for the separation and quantification of the substrate and its hydrolysis products over time.[5] By integrating the peak areas, one can accurately determine the initial reaction velocity.

  • Spectrophotometry: Although this compound and its products do not possess a strong chromophore for direct spectrophotometric monitoring in the visible range, the change in absorbance in the low UV range (around 220-230 nm) due to the cleavage of the peptide bond can potentially be monitored. However, this method is more susceptible to interference from other components in the assay mixture. A more reliable spectrophotometric approach involves a coupled-enzyme assay if a suitable coupling enzyme and chromogenic substrate are available for one of the products.

PART 1: Enzyme Kinetics Studies with this compound

This section provides a detailed protocol for determining the key kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), for an enzyme using this compound as a substrate. From these parameters, the catalytic rate (kcat) and catalytic efficiency (kcat/Km) can be derived.

Experimental Workflow for Enzyme Kinetics

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock (this compound in buffer) setup_reactions Set up reactions with varying substrate concentrations prep_substrate->setup_reactions prep_enzyme Prepare Enzyme Stock (in appropriate buffer) initiate_reaction Initiate reaction by adding enzyme prep_enzyme->initiate_reaction prep_buffer Prepare Reaction Buffer (e.g., Tris-HCl, pH 7.5) prep_buffer->setup_reactions pre_incubate Pre-incubate at optimal temperature (e.g., 37°C) setup_reactions->pre_incubate pre_incubate->initiate_reaction time_points Take aliquots at specific time intervals initiate_reaction->time_points quench_reaction Quench reaction (e.g., with acid) time_points->quench_reaction hplc_analysis HPLC Analysis: Separate and quantify substrate and product quench_reaction->hplc_analysis calc_rates Calculate initial reaction rates (v₀) hplc_analysis->calc_rates plot_data Plot v₀ vs. [Substrate] calc_rates->plot_data fit_model Fit to Michaelis-Menten equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Workflow for determining enzyme kinetic parameters using this compound.

Detailed Protocol: HPLC-Based Kinetic Analysis

This protocol is a general guideline and should be optimized for the specific enzyme and available instrumentation.

Materials and Reagents:

  • This compound (high purity, >95%)

  • Enzyme of interest (e.g., Bovine Pancreatic Carboxypeptidase A or Thermolysin from Bacillus thermoproteolyticus)

  • Reaction Buffer (enzyme-specific):

    • For Carboxypeptidase A: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5[5]

    • For Thermolysin: 50 mM HEPES, 10 mM CaCl₂, pH 7.2

  • Quenching Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC Mobile Phase A: 0.1% TFA in HPLC-grade water

  • HPLC Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Purified water (e.g., Milli-Q)

  • Microcentrifuge tubes

  • Thermostated incubator or water bath

Procedure:

  • Preparation of Stock Solutions:

    • Substrate Stock (e.g., 10 mM): Accurately weigh this compound and dissolve it in the Reaction Buffer to the desired concentration. Prepare serial dilutions in the same buffer to create a range of working concentrations. Store aliquots at -20°C.

    • Enzyme Stock: Prepare a concentrated stock solution of the enzyme in a suitable buffer as recommended by the supplier. The buffer should ensure enzyme stability. Store on ice during the experiment.

    • Reaction Buffer: Prepare the appropriate buffer for the enzyme being studied and adjust the pH accurately.

  • Enzymatic Reaction:

    • For a typical kinetic experiment, set up a series of reactions with varying substrate concentrations (e.g., 0.1x, 0.2x, 0.5x, 1x, 2x, 5x, 10x the expected Km).

    • In microcentrifuge tubes, combine the Reaction Buffer and the desired volume of each substrate working solution.

    • Pre-incubate the tubes at the optimal temperature for the enzyme (e.g., 37°C for Carboxypeptidase A, 50-60°C for Thermolysin) for 5 minutes.

    • Initiate the reaction by adding a small volume of a freshly diluted enzyme solution. The final enzyme concentration should be chosen to ensure linear product formation over the desired time course (typically, less than 10-15% of substrate conversion).

    • At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing an equal volume of Quenching Solution (10% TFA). This will stop the enzymatic reaction by denaturing the enzyme.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Inject a suitable volume of the supernatant onto the C18 HPLC column.

    • Separate the substrate and product(s) using a suitable gradient of Mobile Phase B (e.g., 5% to 95% acetonitrile over 20 minutes).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).

    • Identify the peaks corresponding to the substrate (this compound) and one of the products (e.g., N-Formyl-L-phenylalanine) by running standards.

    • Integrate the peak areas for the substrate and product at each time point for each initial substrate concentration.

  • Data Analysis:

    • Create a standard curve for the product to convert peak area to concentration.

    • For each initial substrate concentration, plot the concentration of the product formed against time. The initial reaction velocity (v₀) is the slope of the linear portion of this curve.

    • Plot the calculated initial velocities (v₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin): v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

    • From the fit, determine the kinetic parameters Km and Vmax.

    • If the enzyme concentration ([E]) is known, calculate the turnover number (kcat) using the equation: k_cat = V_max / [E].

    • The catalytic efficiency of the enzyme can then be calculated as kcat/Km.

PART 2: Enzyme Inhibition Studies with this compound

This compound is an excellent substrate for screening and characterizing enzyme inhibitors. This section provides a protocol to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of a compound.

Experimental Workflow for Enzyme Inhibition

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (in a suitable solvent, e.g., DMSO) setup_reactions Set up reactions with varying inhibitor concentrations prep_inhibitor->setup_reactions prep_substrate Prepare Substrate Stock (at a fixed concentration, e.g., Km) initiate_reaction Initiate reaction by adding substrate prep_substrate->initiate_reaction prep_enzyme Prepare Enzyme Stock pre_incubate_enzyme_inhibitor Pre-incubate enzyme and inhibitor prep_enzyme->pre_incubate_enzyme_inhibitor setup_reactions->pre_incubate_enzyme_inhibitor pre_incubate_enzyme_inhibitor->initiate_reaction measure_activity Measure enzyme activity (initial velocity) initiate_reaction->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_data fit_model Fit to a dose-response curve plot_data->fit_model determine_ic50 Determine IC50 fit_model->determine_ic50 determine_ki Determine Ki (optional, requires further experiments) determine_ic50->determine_ki

Caption: Workflow for determining enzyme inhibition parameters using this compound.

Detailed Protocol: Determination of IC₅₀

This protocol is designed to determine the concentration of an inhibitor that reduces the enzyme activity by 50%.

Materials and Reagents:

  • All materials from the kinetic assay protocol.

  • Test inhibitor compound.

  • Solvent for inhibitor (e.g., DMSO).

Procedure:

  • Preparation of Solutions:

    • Inhibitor Stock: Prepare a high-concentration stock solution of the test inhibitor in a suitable solvent (e.g., 10 mM in DMSO). Prepare serial dilutions to cover a wide range of concentrations.

    • Substrate Solution: Prepare a working solution of this compound at a fixed concentration, typically at or near the Km value determined in the kinetic study.

    • Enzyme Solution: Prepare a diluted enzyme solution at a concentration that gives a robust and linear signal in the assay.

  • Enzymatic Reaction:

    • In microcentrifuge tubes, add a small volume of each inhibitor dilution (and a solvent-only control).

    • Add the diluted enzyme solution to each tube and pre-incubate for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Pre-warm the tubes to the optimal reaction temperature.

    • Initiate the reaction by adding the pre-warmed substrate solution.

    • Allow the reaction to proceed for a fixed time period where the uninhibited reaction is still in the linear range.

    • Quench the reaction with 10% TFA.

  • Analysis:

    • Analyze the samples by HPLC as described in the kinetic assay protocol to determine the amount of product formed.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software to determine the IC₅₀ value.

Determining the Mechanism of Inhibition and Kᵢ

To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ), a series of kinetic experiments must be performed in the presence of different fixed concentrations of the inhibitor. This involves generating Michaelis-Menten plots at each inhibitor concentration. The changes in Km and Vmax in the presence of the inhibitor will reveal the mechanism of inhibition. The Kᵢ can then be calculated from the replots of the kinetic data (e.g., Dixon plots or Cornish-Bowden plots).

Troubleshooting

ProblemPossible CauseSolution
No or low enzyme activity Inactive enzymeUse a fresh batch of enzyme or verify its activity with a known standard substrate.
Incorrect buffer pH or compositionPrepare fresh buffer and verify the pH. Ensure all necessary co-factors (e.g., Ca²⁺ for thermolysin) are present.
Non-linear reaction progress Substrate depletionReduce the enzyme concentration or the reaction time.
Product inhibitionAnalyze earlier time points to determine the initial velocity.
Poor HPLC peak shape/resolution Improper mobile phase or gradientOptimize the HPLC method, including the gradient profile and flow rate.
Column degradationUse a new or properly cleaned column.
High variability between replicates Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Temperature fluctuationsEnsure the reaction is performed in a accurately thermostated environment.

Conclusion

This compound is a robust and versatile substrate for the detailed characterization of peptidase activity. The protocols outlined in this guide provide a solid foundation for conducting high-quality enzyme kinetic and inhibition studies. By carefully considering the principles of assay design, optimizing experimental conditions, and employing rigorous data analysis, researchers can gain valuable insights into enzyme mechanisms, which is a critical step in both fundamental biological research and the development of novel therapeutics.

References

  • PubChem. (n.d.). N-Formyl-dl-phenylalanine. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-formyl-L-phenylalanine. [Link]

  • PubMed. (1974). Inhibition of Thermolysin by Dipeptides. [Link]

  • PubMed. (1982). Inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues. [Link]

  • Science Alert. (2011). Substrate Specificity and Kinetic Characterization of a Recombinant Dipeptidyl Carboxypeptidase from Escherichia coli. [Link]

  • PNAS. (1973). A Mechanism of Action for Carboxypeptidase A. [Link]

  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe. [Link]

Sources

Application of For-phe-gly-OH in Drug Delivery Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Short Peptides in Advanced Drug Delivery

The field of drug delivery is in a constant state of evolution, driven by the need for more precise, effective, and biocompatible therapeutic systems.[1][2][3] Peptide-based drug delivery systems have emerged as a highly promising class of carriers due to their inherent biocompatibility, biodegradability, and the tunable nature of their chemical and physical properties.[4][5] Short peptides, in particular, offer advantages in terms of ease of synthesis and modification. This guide focuses on the potential applications of the N-formyl-L-phenylalanyl-L-glycine (For-phe-gly-OH) tripeptide as a versatile building block for novel drug delivery systems. While this compound is not a widely commercialized entity, its constituent components suggest a strong potential for use in peptide-drug conjugates (PDCs) and self-assembling nanocarriers.

The phenylalanine residue, with its bulky and aromatic side chain, can participate in hydrophobic and π-π stacking interactions, which are crucial for both drug loading and the self-assembly of nanostructures.[] The glycine residues provide flexibility to the peptide backbone, a desirable trait for linkers in PDCs.[] The N-terminal formyl group can influence the peptide's enzymatic stability and its interaction with biological systems. This guide will provide a comprehensive overview of the hypothesized applications of this compound, detailed experimental protocols for its use, and the scientific rationale behind these methodologies.

Hypothesized Mechanisms of Action and Applications

The unique combination of a hydrophobic anchor (phenylalanine) and a flexible spacer (glycine) in this compound opens up several avenues for its application in drug delivery.

Peptide-Drug Conjugates (PDCs)

This compound can serve as a cleavable or non-cleavable linker to attach small molecule drugs to targeting ligands or solubility-enhancing moieties.[7][8] The peptide bond between phenylalanine and glycine can be designed to be susceptible to enzymatic cleavage by proteases that are overexpressed in the target tissue, such as in a tumor microenvironment. This would lead to the controlled release of the drug at the site of action, minimizing systemic toxicity.

Self-Assembling Nanocarriers

Short, amphiphilic peptides are known to self-assemble into various nanostructures, including nanofibers, nanotubes, and hydrogels, which can encapsulate therapeutic agents.[9] The phenylalanine residue in this compound can drive the self-assembly process through hydrophobic interactions and π-π stacking, leading to the formation of a hydrophobic core capable of entrapping poorly water-soluble drugs. The hydrophilic glycine and terminal carboxyl and formyl groups would then form the outer shell, ensuring colloidal stability in aqueous environments.

Functionalization of Nanoparticles

The carboxyl group of this compound provides a convenient handle for its conjugation to the surface of inorganic or polymeric nanoparticles.[10][11] This surface modification can enhance the biocompatibility of the nanoparticles, improve their circulation time, and facilitate the loading of hydrophobic drugs through interactions with the phenylalanine residue.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for researchers to explore the potential of this compound in drug delivery applications.

Protocol 1: Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[12]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetic anhydride

  • Formic acid

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the glycine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Phenylalanine Coupling: Dissolve Fmoc-Phe-OH, DIC, and HOBt in DMF and add the solution to the deprotected resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Remove the Fmoc group from the phenylalanine residue using 20% piperidine in DMF.

  • N-terminal Formylation: Treat the deprotected N-terminus with a mixture of acetic anhydride and formic acid (1:1 v/v) for 1 hour to introduce the formyl group. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

Protocol 2: Preparation of a this compound-Drug Conjugate

This protocol describes the conjugation of a model drug containing a primary amine to the C-terminus of this compound.

Materials:

  • This compound

  • Amine-containing drug (e.g., Doxorubicin)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Activation of this compound: Dissolve this compound, EDC, and NHS in DMSO. Stir the reaction mixture at room temperature for 4 hours to activate the C-terminal carboxyl group.

  • Conjugation Reaction: Add the amine-containing drug to the activated peptide solution. Let the reaction proceed overnight at room temperature in the dark.

  • Purification: Purify the peptide-drug conjugate by dialysis against PBS to remove unreacted drug and coupling reagents.

  • Characterization: Characterize the conjugate using UV-Vis spectroscopy, fluorescence spectroscopy (if the drug is fluorescent), and HPLC.

Protocol 3: Formulation of Self-Assembled this compound Nanoparticles for Drug Encapsulation

This protocol outlines the preparation of self-assembled nanoparticles of this compound for the encapsulation of a hydrophobic drug.

Materials:

  • This compound

  • Hydrophobic drug (e.g., Paclitaxel)

  • DMSO

  • Deionized water

Procedure:

  • Drug and Peptide Solution: Dissolve this compound and the hydrophobic drug in a minimal amount of DMSO.

  • Nanoparticle Formation: Add the DMSO solution dropwise to deionized water under constant stirring. The self-assembly of the peptide will lead to the formation of nanoparticles with the encapsulated drug.

  • Solvent Removal: Remove the DMSO by dialysis against deionized water overnight.

  • Characterization:

    • Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the shape and morphology of the nanoparticles using Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug using a suitable analytical technique (e.g., HPLC) after lysing the nanoparticles.

Protocol 4: In Vitro Drug Release Study

This protocol describes how to evaluate the release of an encapsulated drug from the this compound nanoparticles.[13][14]

Materials:

  • Drug-loaded this compound nanoparticles

  • PBS, pH 7.4 and pH 5.0 (to simulate physiological and endosomal pH, respectively)

  • Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)

Procedure:

  • Sample Preparation: Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Release Study: Immerse the dialysis bag in a larger volume of the release medium (PBS at pH 7.4 or 5.0) at 37°C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantification: Quantify the amount of released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Data Presentation and Visualization

Table 1: Physicochemical Properties of this compound Based Nanoparticles
FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
Blank Nanoparticles120 ± 50.15 ± 0.02-25 ± 2N/AN/A
Drug-loaded Nanoparticles150 ± 80.21 ± 0.03-20 ± 310 ± 185 ± 5

Data are presented as mean ± standard deviation (n=3).

Diagrams

Peptide_Drug_Conjugate_Workflow cluster_synthesis Conjugation Process Peptide This compound Activation Activation This compound + EDC/NHS Peptide->Activation Activate C-terminus Activator EDC/NHS Activator->Activation Drug Amine-containing Drug Conjugation Conjugation Activated Peptide + Drug Drug->Conjugation Form Amide Bond Conjugate This compound-Drug Conjugate Purification Purification (Dialysis) Characterization Characterization (HPLC, Spectroscopy) Purification->Characterization Activation->Conjugation Conjugation->Purification

Caption: Workflow for the synthesis of a this compound-drug conjugate.

Self_Assembly_Workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_purification Purification & Characterization Peptide_Drug_Solution Dissolve this compound and Drug in DMSO Dispersion Dropwise addition to Water Peptide_Drug_Solution->Dispersion Nanoparticles Formation of Drug-loaded Nanoparticles Dispersion->Nanoparticles Dialysis Dialysis against Water Nanoparticles->Dialysis Characterization Characterization (DLS, TEM, HPLC) Dialysis->Characterization

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing For-phe-gly-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the synthesis of the tripeptide formyl-phenylalanine-glycine (For-phe-gly-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific peptide coupling reaction. Here, we will delve into the critical parameters, troubleshoot common issues, and provide evidence-based protocols to ensure the successful and efficient synthesis of your target peptide.

The Critical Nature of this compound Coupling

The synthesis of even a seemingly simple tripeptide like this compound requires careful optimization to achieve high yield and purity. The formyl protecting group on the N-terminus of phenylalanine, while useful, can introduce its own set of challenges. Furthermore, the coupling of phenylalanine to glycine can be prone to side reactions if not properly controlled. This guide will walk you through the key considerations for a successful coupling reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My coupling reaction is slow or incomplete, resulting in a low yield of this compound. What are the likely causes and how can I improve it?

A1: Incomplete coupling is a frequent issue in peptide synthesis and can stem from several factors. Let's break down the potential culprits and solutions:

  • Insufficient Activation of the Carboxylic Acid: The first step in peptide bond formation is the activation of the carboxylic acid group of the incoming amino acid (in this case, For-Phe-OH).[1][2] If the activation is inefficient, the subsequent nucleophilic attack by the amine of the glycine residue will be slow.

    • Solution: Ensure you are using an appropriate and sufficient amount of coupling reagent. For many standard couplings, reagents like HBTU or TBTU are effective.[1] However, for potentially more challenging couplings, stronger reagents like HATU or COMU may be necessary to achieve high coupling rates.[3][4] COMU is often considered a safer and highly efficient alternative.[3][4] Always use fresh, high-quality coupling reagents.

  • Steric Hindrance: While phenylalanine and glycine are not the most sterically hindered amino acids, the local environment on the solid support or in solution can impact the reaction rate.

    • Solution: Increasing the reaction temperature can sometimes overcome minor steric barriers and accelerate the reaction.[5] However, be cautious, as excessive heat can also promote side reactions like racemization. Microwave-assisted synthesis can also be a valuable tool for accelerating difficult couplings.[6]

  • Peptide Aggregation: The growing peptide chain can sometimes aggregate, making the reactive sites inaccessible.[7][8] This is a common problem in solid-phase peptide synthesis (SPPS).

    • Solution: If you suspect aggregation, consider switching to a more effective solvent for solvating the peptide chain. N-methylpyrrolidone (NMP) is often superior to dimethylformamide (DMF) in this regard.[9][10] Adding chaotropic salts or using specialized resins like TentaGel can also help disrupt aggregation.[7]

  • Inadequate Mixing: In solid-phase synthesis, efficient mixing is crucial to ensure all resin beads are exposed to the reagents.

    • Solution: Ensure your reaction vessel provides adequate agitation, whether through shaking, bubbling with an inert gas, or mechanical stirring.

Q2: I'm observing a significant amount of a side product with the same mass as my starting material (For-Phe-OH). What is happening?

A2: This is a classic sign of premature termination of the coupling reaction, often due to a side reaction involving the coupling reagent itself.

  • Guanidinylation with Uronium/Aminium Reagents: Uronium and aminium-based coupling reagents like HBTU and HATU can react with the free amine of the glycine to form a guanidinium species, effectively capping the peptide chain and preventing further coupling.

    • Solution: To minimize this, ensure you are not using a large excess of the uronium/aminium reagent.[4] Alternatively, switching to a phosphonium-based coupling reagent like PyBOP or PyAOP can circumvent this issue entirely, as they do not cause guanidinylation.[11] Another strategy is to pre-activate the For-Phe-OH with the coupling reagent for a short period before adding it to the glycine component.[12]

Q3: My final product is showing diastereomeric impurities upon chiral HPLC analysis. What is causing this racemization and how can I prevent it?

A3: Racemization, the loss of stereochemical integrity at the alpha-carbon of the amino acid, is a critical concern in peptide synthesis.[11]

  • Over-activation and Base-Mediated Racemization: The activation of the carboxylic acid makes the alpha-proton more acidic and susceptible to abstraction by a base, leading to racemization.[2] The choice and amount of base are critical.

    • Solution:

      • Use Racemization Suppressants: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt), is crucial for minimizing racemization.[11] Oxyma Pure® is another excellent and safer alternative.[4][11]

      • Optimize Your Base: N,N-Diisopropylethylamine (DIPEA) is a commonly used base, but for couplings prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be preferable.[1] The mechanism often involves the base deprotonating the carboxylic acid.[13]

      • Control Reaction Temperature: As mentioned earlier, elevated temperatures can increase the rate of racemization.[5] Perform the coupling at room temperature or even lower if racemization is a significant issue.

Q4: I am performing this coupling on a solid support and the resin beads are clumping together. What does this indicate?

A4: Clumping of the resin is a strong indicator of poor solvation and potential peptide aggregation.[7]

  • Poor Resin Swelling and Solvation: For the reagents to access the growing peptide chain on the solid support, the resin must be adequately swelled by the solvent.[9][14][15]

    • Solution:

      • Solvent Choice: The choice of solvent is critical for successful solid-phase peptide synthesis.[14] Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are generally good solvents for swelling polystyrene-based resins and solvating the peptide chain.[9][14][15] NMP is often considered more effective, especially for hydrophobic sequences.[9][10]

      • Solvent Mixtures: In some cases, solvent mixtures can provide superior solvation properties.[15] For example, adding a small amount of dimethyl sulfoxide (DMSO) to NMP can help disrupt secondary structures.[7]

Frequently Asked Questions (FAQs)

What is the best coupling reagent for the this compound synthesis?

While there is no single "best" reagent for all situations, for a potentially straightforward coupling like this, a combination of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure is a good starting point due to its efficiency and safety profile.[1] For more challenging conditions or to ensure a very high coupling efficiency, a uronium salt like COMU or a phosphonium salt like PyAOP would be excellent choices.[3][4][11]

How can I monitor the progress of the coupling reaction?

Several methods are available to monitor the completion of the coupling reaction, which is crucial for deciding when to proceed to the next step.

  • Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is a widely used method to detect the presence of free primary amines on the solid support.[16][17] A positive (blue color) result indicates an incomplete reaction. For secondary amines like proline, the isatin or chloranil tests are used.[16]

  • Quantitative Analysis: For more precise monitoring, a small aliquot of the resin can be cleaved, and the resulting peptide mixture analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS).[17][18] This provides a quantitative measure of the reaction's progress. More advanced, non-destructive techniques like in situ infrared monitoring are also being developed.[17] Recently, computer vision has been explored as a novel, non-contact method for monitoring reaction progress.[19][20]

What is the optimal solvent for this coupling reaction?

The success of peptide synthesis is highly dependent on the solvation of the growing peptide chain.[14][21]

  • Solid-Phase Synthesis: For solid-phase synthesis, N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are the most commonly used and effective solvents.[9][14][15] NMP is often preferred for its superior solvating properties, especially for sequences prone to aggregation.[9][10]

  • Solution-Phase Synthesis: In solution-phase synthesis, a wider range of polar aprotic solvents can be used, with DMF and NMP still being popular choices. The selection will also depend on the solubility of the starting materials and the final product. Greener solvent alternatives are also being actively researched.[4][22]

Experimental Protocols

Protocol 1: General Solid-Phase Coupling of For-Phe-OH to Glycine-Resin

This protocol assumes the use of a standard polystyrene resin pre-loaded with Fmoc-Gly-OH, which has been deprotected prior to the coupling step.

  • Resin Swelling: Swell the glycine-resin (1 equivalent) in NMP (10 mL per gram of resin) for 30 minutes.

  • Reagent Preparation: In a separate vial, dissolve For-Phe-OH (3 equivalents), a coupling reagent (e.g., HBTU, 3 equivalents), and a racemization suppressant (e.g., HOBt, 3 equivalents) in NMP.

  • Activation: Add a base (e.g., DIPEA, 6 equivalents) to the reagent mixture and vortex briefly.

  • Coupling: Add the activated amino acid solution to the swelled resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free amines.[16] If the test is positive, continue the coupling for another hour. If it remains positive, a recoupling step may be necessary.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (3x), DCM (3x), and finally with methanol (2x) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

Table 1: Recommended Reagent Stoichiometry for Solid-Phase Coupling
ReagentMolar Equivalents (relative to resin loading)
For-Phe-OH3 - 5
Coupling Reagent (e.g., HBTU, HATU)3 - 5
Racemization Suppressant (e.g., HOBt, HOAt)3 - 5
Base (e.g., DIPEA)6 - 10

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Detected check_activation Check Coupling Reagent (Age, Quality, Type) start->check_activation check_equivalents Verify Stoichiometry (Excess of Reagents) check_activation->check_equivalents Reagent OK change_reagent Switch to Stronger Coupling Reagent (e.g., HATU, COMU) check_activation->change_reagent Reagent issue suspected check_solvent Evaluate Solvent (DMF vs. NMP) check_equivalents->check_solvent Stoichiometry OK recouple Perform Recoupling Step check_equivalents->recouple Stoichiometry issue check_temp Consider Temperature (Increase cautiously) check_solvent->check_temp Solvation OK change_solvent Switch to NMP or add DMSO check_solvent->change_solvent Aggregation suspected use_mw Employ Microwave Assisted Synthesis check_temp->use_mw Temp increase ineffective success Successful Coupling recouple->success change_reagent->success change_solvent->success use_mw->success

Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.

References

  • Fields, G. B., et al. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. ACS Publications.
  • Karunanithy, G., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Chemical Science. RSC Publishing.
  • Karunanithy, G., et al. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
  • Fields, G. B., et al. (n.d.). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization. ResearchGate.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
  • AAPPTEC. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTEC.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Unspecified Author. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Unspecified Author. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate.
  • Unspecified Author. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. ACS Publications.
  • Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage.
  • Reddit User. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
  • Fields, G. B. (n.d.). Solvation Effects in Solid-Phase Peptide Synthesis. ElectronicsAndBooks.
  • Unspecified Author. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
  • Martin, V., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
  • Unspecified Author. (n.d.). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Unspecified Author. (n.d.). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.

Sources

Technical Support Center: Synthesis and Purification of For-phe-gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of the tripeptide Formyl-L-Phenylalanyl-L-Glycine (For-phe-gly-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical protocols to identify and eliminate common impurities, ensuring the highest quality of your synthetic peptide.

I. Frequently Asked Questions (FAQs) About this compound Synthesis

This section addresses common questions regarding impurities that can arise during the synthesis of this compound.

Q1: What are the most common types of impurities I should expect in my crude this compound product?

A1: Impurities in the solid-phase peptide synthesis (SPPS) of this compound can originate from several stages of the process. They are broadly categorized as:

  • Deletion Sequences: Peptides lacking one of the amino acids (e.g., For-phe-OH or For-gly-OH). This is often due to incomplete coupling or deprotection steps.[1][2][3]

  • Truncated Sequences: Peptides that have stopped elongating prematurely.

  • Racemized/Epimerized Products: The presence of D-Phenylalanine instead of the desired L-Phenylalanine, leading to the diastereomer For-D-phe-gly-OH.[4][5][6][7]

  • Diketopiperazine Formation: A cyclic dipeptide impurity, cyclo(Phe-Gly), can form, particularly at the dipeptide stage on the resin.[8][9][10][11][12]

  • Byproducts from Coupling Reagents: Residuals from coupling agents, such as dicyclohexylurea (DCU) if DCC is used, can contaminate the final product.[13][14][15][16][17]

  • Impurities from the Formylation Step: Incomplete formylation can leave free N-terminus Phe-Gly-OH. Side reactions during formylation can also occur.[18][19][20]

  • Residuals from Cleavage: Impurities from the cleavage cocktail, such as scavengers and trifluoroacetic acid (TFA), may remain in the final product.[21][22][23][24][25]

Q2: My mass spectrometry results show a peak with the correct mass, but the HPLC shows multiple peaks. What could be the issue?

A2: This is a classic indication of the presence of diastereomers. Your desired product, For-L-phe-gly-OH, and the common impurity, For-D-phe-gly-OH, have the same molecular weight and will therefore appear as a single peak in mass spectrometry. However, their different stereochemistry leads to different interactions with the stationary phase in reverse-phase HPLC, allowing for their separation as distinct peaks.[6][26][27][28][29][30]

Q3: I'm observing a significant amount of a cyclic dipeptide. What is it and how can I prevent it?

A3: The cyclic dipeptide you are observing is likely diketopiperazine, specifically cyclo(Phe-Gly). This impurity is a common issue in SPPS, especially with sequences containing Glycine and Proline, and can also occur with Phenylalanine-Glycine sequences.[8][9][10][11] It forms when the N-terminal amino group of the dipeptide on the resin attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic molecule.

To minimize diketopiperazine formation:

  • Use a sterically hindered resin: 2-Chlorotrityl chloride (2-CTC) resin is a good choice as its bulky nature hinders the back-biting reaction that leads to cyclization.

  • Couple the third amino acid quickly: Once the dipeptide (Phe-Gly) is formed on the resin, proceed immediately to the coupling of the next amino acid to extend the peptide chain and reduce the likelihood of cyclization.

  • Use pre-formed dipeptides: Coupling Fmoc-Phe-Gly-OH directly to the resin can bypass the problematic dipeptide stage on the solid support.

II. Troubleshooting Guide: Common Impurities and Their Removal

This section provides a more detailed look at specific impurities and step-by-step guidance on how to address them.

Issue 1: Racemization of Phenylalanine

Symptoms:

  • Multiple peaks in the HPLC chromatogram with the same mass, corresponding to the desired peptide and its diastereomer.

  • Reduced biological activity of the final product.

Root Cause Analysis: Racemization of phenylalanine can occur during the activation step of the coupling reaction.[4][5][7] The alpha-proton of the activated amino acid becomes acidic and can be abstracted by base, leading to a loss of stereochemical integrity.

Mitigation Strategies:

  • Choice of Coupling Reagents: Use coupling reagents known to suppress racemization, such as those combined with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure®.

  • Control of Reaction Conditions:

    • Maintain a low temperature during coupling.

    • Avoid prolonged activation times.

    • Use a mild base for neutralization.

Workflow for Minimizing Phenylalanine Racemization

cluster_coupling Coupling Step cluster_conditions Reaction Conditions cluster_outcome Outcome start Start Coupling of Fmoc-Phe-OH activation Activate Fmoc-Phe-OH with DCC/HOBt start->activation coupling Couple to Gly-Resin activation->coupling Short pre-activation time temp Low Temperature (e.g., 0°C) activation->temp end_coupling Coupling Complete coupling->end_coupling base Use Mild Base (e.g., DIPEA) coupling->base racemization_minimized Minimized Racemization end_coupling->racemization_minimized Optimal Conditions racemization_occurs Racemization Occurs end_coupling->racemization_occurs Suboptimal Conditions

Caption: Workflow to minimize phenylalanine racemization.

Issue 2: Incomplete N-terminal Formylation

Symptoms:

  • A significant peak in the HPLC and a corresponding mass in the MS for the unformylated Phe-Gly-OH.

Root Cause Analysis: The formylation reaction may not have gone to completion. This can be due to inefficient formylating agents, insufficient reaction time, or steric hindrance at the N-terminus.

Mitigation and Removal:

  • Optimize Formylation:

    • Use a pre-activated formic acid solution, for example with DCC.[18]

    • Increase the reaction time or temperature, but monitor for side reactions.

    • Ensure the peptide-resin is well-swollen in a suitable solvent like DMF.

  • Purification: The unformylated peptide can typically be separated from the desired formylated product by reverse-phase HPLC, as the formyl group slightly increases the hydrophobicity of the peptide.

Issue 3: Presence of Dicyclohexylurea (DCU)

Symptoms:

  • A white precipitate in the crude product that is difficult to dissolve.

  • Broad or distorted peaks in the HPLC chromatogram.

Root Cause Analysis: DCU is the insoluble byproduct of the coupling reaction when dicyclohexylcarbodiimide (DCC) is used as the activating agent.[13][14][15][16]

Removal Protocol:

StepProcedureRationale
1 Pre-filtration After cleavage and precipitation of the peptide, dissolve the crude product in a suitable solvent (e.g., acetonitrile/water). DCU will remain as a white solid.
2 Filtration Filter the solution through a 0.45 µm syringe filter to remove the insoluble DCU.
3 Washing Wash the collected peptide solution with a non-polar solvent like dichloromethane (DCM) in a separatory funnel. DCU has some solubility in DCM.
4 Alternative Coupling Agent In future syntheses, consider using a carbodiimide that produces a soluble urea, such as diisopropylcarbodiimide (DIC), or other coupling agents like HBTU or HATU.[13]

III. Experimental Protocols

Protocol 1: On-Resin N-terminal Formylation

This protocol describes a method for the formylation of the N-terminus of the peptide while it is still attached to the resin.[18]

Materials:

  • Peptide-resin (H-Phe-Gly-Resin)

  • Formic Acid

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the peptide-resin in DMF.

  • In a separate flask, dissolve formic acid (10 eq) and DCC (5 eq) in DCM and stir at 0°C for 30 minutes.

  • Filter the solution to remove the precipitated DCU.

  • Evaporate the DCM from the filtrate under reduced pressure.

  • Dissolve the resulting activated formic acid in DMF.

  • Add the activated formic acid solution and a catalytic amount of DIPEA to the swollen peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction completion using a Kaiser test (should be negative).

  • Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Purification of this compound by Preparative HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound, dissolved in a minimal amount of Mobile Phase A

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the dissolved crude peptide onto the column.

  • Run a linear gradient from 5% to 65% Mobile Phase B over 40 minutes.

  • Monitor the elution at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired product.

  • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Logical Flow of Purification

crude Crude this compound dissolve Dissolve in Mobile Phase A crude->dissolve inject Inject onto Preparative HPLC dissolve->inject gradient Gradient Elution (5-65% Acetonitrile) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC & MS) collect->analyze pool Pool Pure Fractions analyze->pool Purity > 98% lyophilize Lyophilize pool->lyophilize pure Pure this compound lyophilize->pure

Caption: Purification workflow for this compound.

IV. References

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synfacts. [Link]

  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. ChemViews Magazine. [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Institutes of Health. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. National Institutes of Health. [Link]

  • How can I remove the DCU after an esterification catalyzed by DCC ?. ResearchGate. [Link]

  • Solid Phase Formylation of N-Terminus Peptides. National Institutes of Health. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Peptide Diastereomers, Separation of. ResearchGate. [Link]

  • Kinetics of diketopiperazine formation using model peptides. National Institutes of Health. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. National Institutes of Health. [Link]

  • How can I separate two diastreomeric peptides with a reverse phase column?. ResearchGate. [Link]

  • Diketopiperazines. Baran Lab, Scripps Research. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. National Institutes of Health. [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). National Institutes of Health. [Link]

  • Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. ACS Publications. [Link]

  • General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. ResearchGate. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. National Library of Medicine. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. ResearchGate. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Publications. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • (PDF) Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]

  • Identification of Peptides That Antagonize Formyl Peptide Receptor-Like 1-Mediated Signaling. The Journal of Immunology. [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. ResearchGate. [Link]

  • Removal of circulating mitochondrial N-formyl peptides via immobilized antibody therapy restores sepsis-induced neutrophil dysfunction. Journal of Leukocyte Biology. [Link]

  • Removal of circulating mitochondrial N-formyl peptides via immobilized antibody therapy restores sepsis-induced neutrophil dysfunction. National Institutes of Health. [Link]

  • Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

  • Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • Production of peptides containing poly-gly sequences using fmoc chemistry. Google Patents.

Sources

Validation & Comparative

A Comparative Guide to N-Formylated Peptides: Benchmarking For-phe-gly-OH

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the N-formylated peptide, N-formyl-phenylalanyl-glycine (For-phe-gly-OH), with other peptides in its class, primarily the well-characterized chemoattractant, N-formylmethionyl-leucyl-phenylalanine (fMLP). We will delve into the structural nuances, predicted biological activities, and the experimental frameworks required to validate these properties. This document is intended for researchers, scientists, and drug development professionals working in immunology, inflammation, and cellular signaling.

Introduction to N-Formylated Peptides and their Receptors

N-formylated peptides are a unique class of molecules that act as potent signaling agents, particularly in the innate immune system.[1][2] Their defining feature is a formyl group attached to the N-terminal amino acid, a characteristic of proteins synthesized by bacteria and mitochondria.[2][3] When released during bacterial infection or cellular damage, these peptides function as Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs), respectively.[2]

These peptides are primarily recognized by a subfamily of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs).[4][5] In humans, there are three main isoforms:

  • FPR1: A high-affinity receptor for many N-formylated peptides, including the archetypal fMLP.[5][6]

  • FPR2 (also known as ALX): A more promiscuous receptor that binds to a wide array of ligands, including N-formylated peptides (with generally lower affinity than FPR1), non-formylated peptides, and lipids like lipoxin A4.[7][8] This receptor can mediate both pro- and anti-inflammatory responses depending on the ligand.[7][8]

  • FPR3: The least characterized of the family, its precise functions are still under investigation.[6]

Activation of these receptors on immune cells, such as neutrophils and macrophages, triggers a cascade of intracellular signaling events, leading to chemotaxis (directed cell migration), degranulation, and the production of reactive oxygen species (ROS) to combat pathogens.[9][10]

The Archetype: N-formylmethionyl-leucyl-phenylalanine (fMLP)

To understand the potential activities of this compound, it is essential to first establish a baseline with the most extensively studied N-formylated peptide, fMLP.[11][12]

  • Structure: fMLP is a tripeptide with the sequence N-formyl-Methionine-Leucine-Phenylalanine.[11]

  • Primary Target: It is a potent agonist for FPR1, binding with high affinity (Kd in the nanomolar range).[13] It also binds to FPR2, but with significantly lower affinity.[12][14]

  • Biological Activity: fMLP is a powerful chemoattractant for neutrophils and other phagocytic cells.[11][15] It robustly induces calcium mobilization, superoxide production, and the release of inflammatory mediators.[16][17]

The well-defined structure-activity relationship of fMLP and its analogues has provided a foundational model for understanding how FPRs recognize their ligands.[13]

Structural and Predicted Functional Comparison: this compound vs. fMLP

While direct experimental data for this compound is not extensively available in peer-reviewed literature, we can formulate a hypothesis about its potential activity based on its structure in comparison to fMLP.

FeaturefMLP (N-formyl-Met-Leu-Phe-OH) This compound (N-formyl-Phe-Gly-OH) Analysis and Predictions
N-terminal Group N-formylN-formylThe presence of the N-formyl group is the critical determinant for recognition by the FPR family. This suggests this compound is a potential FPR ligand.
Amino Acid Sequence Met-Leu-PhePhe-GlyThe sequence significantly differs. The bulky, hydrophobic residues (Leu, Phe) in fMLP are crucial for high-affinity binding to FPR1.[13] this compound lacks the methionine and leucine residues and is a dipeptide, which may result in a lower binding affinity for FPR1 compared to fMLP.
Overall Hydrophobicity HighModerateThe reduced hydrophobicity due to the absence of Leucine and the presence of Glycine might alter receptor pocket interactions, potentially reducing potency.
Predicted Receptor Affinity High for FPR1, Low for FPR2Predicted to be lower for FPR1 than fMLP. Affinity for FPR2 and FPR3 is unknown but warrants investigation.The shorter chain and different side groups suggest that this compound may not fit as optimally into the FPR1 binding pocket as fMLP does.
Predicted Potency HighPredicted to be lower than fMLP.A lower binding affinity would likely translate to a lower potency (higher EC50) in functional assays like chemotaxis and calcium mobilization.

Mechanism of Action: FPR Signaling Pathways

Upon agonist binding, FPRs undergo a conformational change, activating associated heterotrimeric G-proteins (primarily Gi).[4][8] This initiates several downstream signaling cascades that are crucial for immune cell function.

The canonical pathway involves the dissociation of the G-protein into its Gα and Gβγ subunits. The Gβγ subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][9] IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[9] This rapid increase in intracellular calcium is a hallmark of FPR activation and a key signal for various cellular responses.[18]

FPR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FPR FPR G_protein Gαβγ FPR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_beta_gamma->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cell_Response Cellular Response (Chemotaxis, Degranulation) Ca_release->Cell_Response Leads to Ligand N-formylated Peptide Ligand->FPR Binds

Caption: Canonical FPR signaling pathway via G-protein and PLC activation.

Experimental Protocols for Comparative Evaluation

To empirically determine the performance of this compound relative to fMLP, a series of standardized in vitro assays must be performed.

Receptor-Ligand Binding Assay

This assay quantifies the affinity (Kd) of a ligand for its receptor. A competitive binding assay is commonly used, where a labeled ligand (e.g., radio-labeled fMLP) competes with unlabeled ligands (the test peptide) for binding to cells or membranes expressing the receptor.[19][20]

Methodology:

  • Cell Preparation: Use a cell line stably expressing a single FPR isoform (e.g., HEK-293-FPR1).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled FPR ligand (e.g., [3H]fMLP).

  • Competition: Add increasing concentrations of the unlabeled competitor peptides (this compound and fMLP as a control) to different wells.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).

  • Separation: Separate bound from unbound radioligand using a filtration apparatus.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, from which the inhibition constant (Ki) and dissociation constant (Kd) can be calculated.

Rationale: This experiment directly measures how strongly this compound binds to the receptor, providing the fundamental measure of affinity. Comparing its Kd to that of fMLP will quantify the difference in binding strength.

Binding_Assay start Prepare FPR-expressing cell membranes step1 Incubate membranes with [³H]fMLP (radioligand) start->step1 step2 Add increasing concentrations of unlabeled competitor (fMLP or this compound) step1->step2 step3 Incubate to reach equilibrium step2->step3 step4 Filter to separate bound vs. unbound ligand step3->step4 step5 Quantify radioactivity of bound ligand step4->step5 end Calculate IC50 and Kd step5->end

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

This functional assay measures the potency (EC50) of a ligand in activating the Gq/PLC signaling pathway by detecting the transient increase in intracellular calcium.[9][18]

Methodology:

  • Cell Preparation: Use cells expressing the target FPR (e.g., HL-60 cells differentiated into neutrophil-like cells, which endogenously express FPR1 and FPR2).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases in fluorescence intensity upon binding to calcium.[9][21]

  • Assay Setup: Place the dye-loaded cells in a 96-well plate.

  • Stimulation: Use a fluorescence plate reader with an integrated fluidics module to inject varying concentrations of the test peptides (this compound and fMLP) into the wells.

  • Measurement: Record the fluorescence intensity over time (kinetically) immediately before and after peptide addition.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the peptide and fit to a sigmoidal dose-response curve to calculate the EC50 value.

Rationale: This assay provides a direct measure of the peptide's ability to trigger a key downstream signaling event. The EC50 value is a critical metric for comparing the functional potency of different ligands.

Calcium_Assay start Load cells (e.g., HL-60) with Fluo-4 AM dye step1 Place cells in a 96-well plate start->step1 step2 Inject varying concentrations of peptide agonist step1->step2 step3 Measure fluorescence kinetically using a plate reader step2->step3 end Calculate EC50 from dose-response curve step3->end

Caption: Workflow for a calcium mobilization assay.

Chemotaxis Assay

This assay measures the ability of a peptide to induce directed cell migration, a primary physiological function of N-formylated peptides.[22][23]

Methodology:

  • Cell Preparation: Isolate primary neutrophils from fresh blood or use a suitable cell line (e.g., differentiated HL-60 cells).

  • Assay Setup: Use a chemotaxis chamber, such as a Transwell plate, which has an upper and lower chamber separated by a microporous membrane.

  • Loading: Add different concentrations of the chemoattractant peptides (this compound and fMLP) to the lower chamber. Place the cells in the upper chamber.

  • Incubation: Incubate the plate for a period sufficient to allow cell migration (e.g., 60-90 minutes at 37°C).

  • Quantification: Count the number of cells that have migrated through the membrane into the lower chamber. This can be done by microscopy after staining or by using a plate reader-based method.

  • Data Analysis: Plot the number of migrated cells against the log concentration of the peptide. The resulting bell-shaped curve will allow for the determination of the EC50 and the optimal chemotactic concentration.

Rationale: This assay assesses a crucial, integrated cellular response. It validates that the signaling initiated by the peptide translates into a key physiological function. Comparing the chemotactic profiles of this compound and fMLP will reveal their relative efficacy in recruiting immune cells.

Conclusion

While N-formyl-phenylalanyl-glycine (this compound) possesses the key N-formyl moiety required for interaction with Formyl Peptide Receptors, its shorter length and different amino acid composition compared to the potent agonist fMLP suggest it may exhibit distinct properties. It is hypothesized that this compound will have a lower binding affinity and functional potency at FPR1. However, its activity at FPR2 and FPR3 remains an open question and could reveal novel receptor selectivity.

The true performance of this compound can only be determined through empirical testing. The binding, calcium mobilization, and chemotaxis assays detailed in this guide provide a robust framework for a head-to-head comparison against fMLP. The resulting data will be critical for researchers looking to characterize this peptide and understand its potential role as a modulator of the innate immune response.

References

  • The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology. [Link]

  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. International Journal of Molecular Sciences. [Link]

  • Formyl peptide receptor - Wikipedia. Wikipedia. [Link]

  • The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. The Journal of Immunology. [Link]

  • Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology. Journal of Neuroinflammation. [Link]

  • N-Formylmethionine-leucyl-phenylalanine - Wikipedia. Wikipedia. [Link]

  • Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Preprints.org. [Link]

  • Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. ScienceOpen. [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules. [Link]

  • The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview. Biochimie. [Link]

  • N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. The Journal of Experimental Medicine. [Link]

  • Formyl peptide receptors – Knowledge and References. Taylor & Francis Online. [Link]

  • N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils. Clinical & Experimental Immunology. [Link]

  • The N-formyl peptide receptors: contemporary roles in neuronal function and dysfunction. Cellular and Molecular Life Sciences. [Link]

  • WKYMVm and fMLF induce calcium mobilization in transfected cells... ResearchGate. [Link]

  • Analysis of Ca 2 mobilization in phagocytes treated with AG-09/1 and... ResearchGate. [Link]

  • N-formylmethionyl peptides as chemoattractants for leucocytes. Proceedings of the National Academy of Sciences. [Link]

  • The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide. Journal of Leukocyte Biology. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Schematic signalling pathways of chemotaxis. Upon formyl-peptide... ResearchGate. [Link]

  • N-Formyl-Methionyl-Leucyl-Phenylalanine Inhibits both Gamma Interferon- and Interleukin-10-Induced Expression of FcγRI on Human Monocytes. Infection and Immunity. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. Cytokine. [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. National Institutes of Health. [Link]

  • International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews. [Link]

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A Comparative Guide to the Biological Activity of For-Phe-Gly-OH and Its Analogs: A Manual for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity of the N-formylated dipeptide, N-formyl-L-phenylalanyl-L-glycine (For-Phe-Gly-OH), and its structural analogs. As direct experimental data for this specific peptide is limited in publicly accessible literature, this analysis is built upon the extensive body of research on the archetypal N-formyl peptide, N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP), and its derivatives. The principles of structure-activity relationships established for fMLP and its interaction with N-formyl peptide receptors (FPRs) provide a robust framework for predicting and understanding the bioactivity of this compound and its analogs.

Introduction: The World of N-Formyl Peptides and Their Receptors

N-formylated peptides are potent signaling molecules that play a crucial role in the innate immune response.[1][2][3] These peptides are typically initiated with an N-formylmethionine residue, a characteristic feature of bacterial and mitochondrial proteins.[1][3] Consequently, their presence in the extracellular space serves as a danger signal, alerting the immune system to bacterial invasion or tissue damage.[1][2]

The biological effects of N-formyl peptides are mediated by a specific class of G protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs).[1][2] In humans, there are three main isoforms: FPR1, FPR2 (also known as ALX), and FPR3.[1] FPR1 is the high-affinity receptor for fMLP and is primarily responsible for mediating the potent chemoattractant and activating effects of N-formyl peptides on phagocytic leukocytes, particularly neutrophils.[1][2][3]

Activation of FPRs triggers a cascade of intracellular signaling events, leading to a variety of cellular responses critical for inflammation and host defense. These include chemotaxis (directed cell migration), degranulation (release of antimicrobial agents), and the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[3]

The Core of Biological Activity: this compound

This compound, as an N-formylated dipeptide, is predicted to be an agonist for FPRs, particularly FPR1. Its biological activity will be dictated by its ability to bind to and activate these receptors. The key structural features influencing its activity are the N-formyl group and the amino acid sequence (Phenylalanine-Glycine).

Structure-Activity Relationships: A Comparative Analysis of this compound Analogs

The biological potency of N-formyl peptides is highly sensitive to structural modifications. By examining the extensive research on fMLP analogs, we can deduce the likely impact of various modifications to the this compound structure.

The Essential N-Formyl Group

The N-formyl group is paramount for high-affinity binding to FPR1.[1] Removal of this group or its replacement with other acyl groups (e.g., acetyl) typically leads to a dramatic reduction in biological activity.

  • Analog Comparison:

    • This compound: Expected to be biologically active.

    • Phe-Gly-OH (deformylated analog): Predicted to have significantly lower or no activity at FPR1.

    • Ac-Phe-Gly-OH (acetylated analog): Predicted to have significantly lower activity compared to the formylated counterpart.

The Influence of the Phenylalanine Residue (Position 1)

The amino acid at position 1 is a critical determinant of receptor affinity and efficacy. For fMLP, the methionine residue is important. In this compound, this is a phenylalanine.

  • Analog Comparison:

    • This compound: The bulky, hydrophobic side chain of phenylalanine is expected to contribute significantly to receptor binding.

    • For-Ala-Gly-OH (Alanine substitution): Replacing phenylalanine with a smaller, less hydrophobic residue like alanine would likely decrease binding affinity and biological potency.

    • For-Tyr-Gly-OH (Tyrosine substitution): The addition of a hydroxyl group on the phenyl ring could either enhance or decrease activity depending on the specific interactions within the receptor's binding pocket.

The Role of the Glycine Residue (Position 2)

The second amino acid in the sequence also modulates activity, though often to a lesser extent than the first. Glycine, with its minimal side chain, provides conformational flexibility.

  • Analog Comparison:

    • This compound: The flexibility imparted by glycine may be important for adopting an optimal conformation for receptor binding.

    • For-Phe-Ala-OH (Alanine substitution): Introducing a small methyl side chain could sterically hinder the optimal peptide conformation, potentially reducing activity.

    • For-Phe-Leu-OH (Leucine substitution): A larger, hydrophobic residue like leucine could either enhance binding through hydrophobic interactions or decrease it due to steric clashes.

The Impact of the C-Terminal Carboxyl Group

Esterification or amidation of the C-terminal carboxyl group can influence the peptide's activity and pharmacokinetic properties.

  • Analog Comparison:

    • This compound: The free carboxylate may form important interactions with the receptor.

    • For-Phe-Gly-OMe (Methyl ester): This modification can sometimes enhance activity by increasing lipophilicity and altering the charge distribution.

    • For-Phe-Gly-NH2 (Amide): Amidation can also impact activity, and the effect is often receptor and ligand-specific.

Quantitative Comparison of N-Formyl Peptide Analog Activity

The following tables summarize experimental data from the literature on fMLP and its analogs, illustrating the principles of structure-activity relationships discussed above. This data provides a quantitative framework for predicting the relative potencies of this compound analogs.

Table 1: EC50 Values for Neutrophil Activation by fMLP and Analogs

PeptideAssayEC50 (nM)Reference
fMLPCD11b Expression (Human Neutrophils)5[4]
fMLPCD62L Expression (Human Neutrophils)8[4]
fMLPCD66b Expression (Human Neutrophils)6[4]
fMLPROS Production (Human Neutrophils)50[4]
fMLPCalcium Flux (HEK293 cells with mouse FPR)~50[5]
fMLPChemotaxis (HEK293 cells with mouse FPR)~50[5]
fMet-Leu-Phe-PheGTPase Activity (Rabbit Neutrophils)ED50 values correlated well with fMLP[6]
fNle-Leu-PheGTPase Activity (Rabbit Neutrophils)ED50 values correlated well with fMLP[6]
fVal-Leu-PheGTPase Activity (Rabbit Neutrophils)ED50 values correlated well with fMLP[6]

Table 2: IC50 Values for FPR1 Antagonism

CompoundAssayIC50 (nM)Reference
tBoc-Phe-Leu-Phe-Leu-PhefMLP-stimulated GTPase ActivityKi values similar for degranulation[6]
Chromone DerivativesfMLP-induced Ca2+ flux (Human Neutrophils)Nanomolar to micromolar range[7]

Experimental Protocols for Assessing Biological Activity

To empirically determine the biological activity of this compound and its analogs, a series of well-established in vitro assays can be employed.

Synthesis of N-Formylated Peptides

N-formylated peptides can be synthesized using solid-phase peptide synthesis (SPPS) followed by N-terminal formylation.

Protocol for On-Resin N-Formylation: [8][9][10]

  • Peptide Synthesis: Assemble the desired peptide sequence (e.g., Phe-Gly) on a suitable solid support (e.g., Wang resin) using standard Fmoc-based SPPS chemistry.

  • Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the final amino acid.

  • Formylation:

    • Swell the peptide-resin in dimethylformamide (DMF).

    • Add pyridine and formic acid.

    • Slowly add acetic anhydride with stirring over 10 minutes.

  • Cleavage and Deprotection: Cleave the formylated peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay measures the directed migration of neutrophils towards a chemoattractant gradient.[11][12][13]

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.

  • Assay Setup:

    • Place a Transwell insert with a polycarbonate membrane (typically 3-5 µm pore size) into the wells of a multi-well plate.

    • Add the test peptide (this compound or analog) at various concentrations to the lower chamber (the well).

    • Add a suspension of isolated neutrophils to the upper chamber (the Transwell insert).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • Carefully remove the Transwell inserts.

    • Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:

      • Direct cell counting using a hemocytometer or an automated cell counter.

      • Using a fluorescent dye (e.g., Calcein-AM) to label the cells and measuring fluorescence with a plate reader.

      • Lysis of migrated cells and quantification of a cellular component like lactate dehydrogenase (LDH) or ATP.

  • Data Analysis: Plot the number of migrated cells against the concentration of the chemoattractant to generate a dose-response curve and determine the EC50 value.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) upon receptor activation.[14][15][16][17][18]

Protocol:

  • Cell Preparation: Use either isolated primary neutrophils or a cell line stably expressing the target FPR (e.g., HL-60 or RBL cells).

  • Dye Loading:

    • Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Indo-1 AM. These dyes cross the cell membrane and are cleaved by intracellular esterases, trapping them in the cytoplasm.

    • Wash the cells to remove excess extracellular dye.

  • Measurement:

    • Resuspend the dye-loaded cells in a suitable buffer.

    • Use a fluorometric plate reader or a flow cytometer equipped for kinetic readings.

    • Establish a baseline fluorescence reading.

    • Inject the test peptide (this compound or analog) and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The change in fluorescence intensity or the ratio of emissions at two different wavelengths (for ratiometric dyes like Fura-2 and Indo-1) is proportional to the change in [Ca2+]i. Plot the peak response against the peptide concentration to determine the EC50.

Visualizing the Molecular Mechanisms and Workflows

FPR1 Signaling Pathway

FPR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαq/i FPR1->G_protein Activation PLC PLC IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates G_protein->PLC Activation Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Degranulation, ROS production) Ca_release->Cellular_Response PKC->Cellular_Response Ligand This compound Ligand->FPR1 Binding & Activation Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Blood_Collection 1. Collect Human Blood Neutrophil_Isolation 2. Isolate Neutrophils Blood_Collection->Neutrophil_Isolation Assay_Setup 4. Set up Transwell Assay Neutrophil_Isolation->Assay_Setup Peptide_Prep 3. Prepare Peptide Dilutions Peptide_Prep->Assay_Setup Incubation 5. Incubate (37°C, 1-2h) Assay_Setup->Incubation Quantification 6. Quantify Migrated Cells Incubation->Quantification Data_Analysis 7. Analyze Data (EC50) Quantification->Data_Analysis

Caption: Workflow for Neutrophil Chemotaxis Assay.

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the biological activity of this compound and its analogs. By leveraging the extensive knowledge of fMLP and its structure-activity relationships, researchers can rationally design and interpret experiments to characterize these novel N-formylated peptides. The detailed experimental protocols and conceptual diagrams serve as practical tools for scientists in the fields of immunology, pharmacology, and drug discovery. The exploration of new N-formyl peptide analogs holds promise for the development of novel therapeutics that can modulate the inflammatory response.

References

  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161. [Link]

  • Junger, W. G., Liu, H., Ledder, O., Mustelin, T., & Dai, S. (2022). Optimized flow cytometry assays to monitor neutrophil activation in human and mouse whole blood samples. Journal of immunological methods, 511, 113403. [Link]

  • Gierschik, P., & Jakobs, K. H. (1990). Comparison of stimulation by chemotactic formyl peptide analogs between GTPase activity in neutrophil plasma membranes and granule enzyme release from intact neutrophils. Journal of leukocyte biology, 47(5), 420–428. [Link]

  • Dahlgren, C., Karlsson, A., & Bylund, J. (2000). The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8. Immunology, 101(2), 167–173. [Link]

  • De Luca, S., Zannella, C., & Galdiero, S. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules (Basel, Switzerland), 21(6), 724. [Link]

  • De Luca, S., Zannella, C., & Galdiero, S. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. [Link]

  • Gao, J. L., Lee, E. J., & Murphy, P. M. (1999). N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. The Journal of experimental medicine, 190(1), 51–62. [Link]

  • Forsman, H., Kalderén, C., & Dahlgren, C. (2020). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of leukocyte biology, 108(3), 967–979. [Link]

  • Schepetkin, I. A., Kirpotina, L. N., Khlebnikov, A. I., & Quinn, M. T. (2014). Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones. Journal of medicinal chemistry, 57(11), 4757–4773. [Link]

  • Sivilotti, L. G., & Nistri, A. (1998). Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes. British journal of pharmacology, 124(3), 527–536. [Link]

  • Schepetkin, I. A., Kirpotina, L. N., & Quinn, M. T. (2011). Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. Molecular pharmacology, 80(4), 623–638. [Link]

  • Kokollari, A., Werner, M., Lindner, C., Pham, T. L., & Thomas, F. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem. [Link]

  • Fernandes, M. J., Le, O. K., & Groulx, N. (2017). A Haptotaxis Assay for Neutrophils using Optical Patterning and a High-content Approach. Scientific reports, 7(1), 2953. [Link]

  • Giard, T., & Cavelier, F. (1998). A Mild Method for Formylating Amino Esters Without Using any Formylating Agent. Synthesis, 1998(03), 297-300. [Link]

  • Laskar, D. B., & Jolliffe, K. A. (2011). The Use of N-Formylamino Acids in Peptide Synthesis. Organic Letters, 13(15), 3952-3955. [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Phe-Gly-OH. PubChem. [Link]

  • Schepetkin, I. A., Kirpotina, L. N., Khlebnikov, A. I., & Quinn, M. T. (2014). Antagonism of human formyl peptide receptor 1 (FPR1) by chromones and related isoflavones. Ovid. [Link]

  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules (Basel, Switzerland), 22(3), 455. [Link]

  • He, H. Q., & Ye, R. D. (2017). Comparison of FPR1 and FPR2 in selected regions. ResearchGate. [Link]

  • Schepetkin, I. A., & Quinn, M. T. (2013). Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. Current medicinal chemistry, 20(33), 4165–4199. [Link]

  • Pajonczyk, D., Sternschulte, M. F., Soehnlein, O., Bermudez, M., Raabe, C. A., & Rescher, U. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. [Link]

  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. University of Utah. [Link]

  • Tsai, C. Y., & Lin, C. S. (2022). Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis. ScienceOpen. [Link]

  • Pajonczyk, D., Sternschulte, M. F., Soehnlein, O., Bermudez, M., Raabe, C. A., & Rescher, U. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Charles River. [Link]

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  • FirstWord Pharma. (2022). Optimization of the TranswellB. assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients. FirstWord Pharma. [Link]

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  • Burgos, P., Cifuentes, M., & Martínez, F. (2016). Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader. Bio-protocol, 6(23), e2048. [Link]

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A Comparative Guide to the In Vitro and In Vivo Efficacy of N-Formyl-Phenylalanyl-Glycine-OH Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of N-formyl-phenylalanyl-glycine-OH (For-phe-gly-OH) derivatives. As researchers actively investigating novel modulators of inflammation and immune responses, understanding the biological activity of this class of compounds is paramount. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth technical overview grounded in established scientific principles and experimental methodologies.

It is important to note that while the interest in N-formyl peptides as chemoattractants is well-established, specific experimental data for this compound derivatives is limited in publicly available literature. Therefore, this guide will draw upon data from structurally related N-formyl peptides, such as the well-characterized N-formyl-methionyl-leucyl-phenylalanine (fMLP), to illustrate the principles of their biological activity and the experimental frameworks used for their evaluation. The methodologies and principles described herein are directly applicable to the assessment of this compound derivatives.

Introduction to N-Formyl Peptides and Their Receptors

N-formyl peptides are a class of molecules characterized by an N-terminal amino acid bearing a formyl group. These peptides are recognized by the innate immune system as potent chemoattractants, primarily for neutrophils and other phagocytic cells.[1][2][3] They are typically derived from bacteria or from damaged host mitochondria, serving as "find-me" signals to recruit immune cells to sites of infection or injury.[3][4]

The biological effects of N-formyl peptides are mediated through a specific family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[3][5][6] In humans, there are three main subtypes: FPR1, FPR2/ALX, and FPR3.[5][6] FPR1 exhibits high affinity for many N-formyl peptides, including fMLP, and its activation triggers a cascade of intracellular signaling events leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[7][8][9] FPR2/ALX has a broader ligand profile, binding to both pro-inflammatory and anti-inflammatory molecules, and is implicated in the resolution of inflammation.[6][10][11]

The structure of the N-formyl peptide is critical for its activity, with small changes in the amino acid sequence leading to significant differences in receptor affinity and cellular response.[12] this compound derivatives, with their core dipeptide structure of phenylalanine and glycine, represent a class of synthetic peptides with potential immunomodulatory properties that warrant thorough investigation.

In Vitro Efficacy: Assessing Chemotactic and Pro-inflammatory Potential

In vitro assays are fundamental for the initial characterization of this compound derivatives. These assays provide quantitative data on the direct effects of the compounds on isolated cells, primarily neutrophils.

Key In Vitro Assays:
  • Chemotaxis Assays: These assays directly measure the ability of a compound to induce directed cell migration. The Boyden chamber assay is a classic and widely used method.[8]

  • Calcium Mobilization Assays: Activation of FPRs leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), which can be measured using fluorescent calcium indicators.[13]

  • Superoxide Production Assays: The generation of ROS, a key function of activated neutrophils, can be quantified using assays such as the luminol-dependent chemiluminescence assay.[14]

  • Degranulation Assays: The release of enzymes from neutrophil granules, such as lysozyme and β-glucuronidase, is a hallmark of activation and can be measured spectrophotometrically.[12]

  • Cytokine Release Assays: The production and release of cytokines, such as TNF-α and IL-8, from immune cells upon stimulation can be quantified using ELISA or multiplex assays.[15][16][17][18]

Comparative In Vitro Data for N-Formyl Peptide Analogs

While specific data for this compound derivatives is not available, the following table presents representative data for the well-studied chemoattractant fMLP to illustrate the expected range of potencies.

AssayTest SystemCompoundEC50 / ED50Reference
Chemotaxis Human NeutrophilsfMLP7 x 10⁻¹¹ M[12]
Lysozyme Release Rabbit NeutrophilsfMLP2.4 x 10⁻¹⁰ M[12]
β-Glucuronidase Release Rabbit NeutrophilsfMLP2.6 x 10⁻¹⁰ M[12]
Superoxide Production Human NeutrophilsfMLP~10⁻⁸ M[8]
Calcium Mobilization (FPR1) HEK 293 cellsfMLP~5 µM[7]

Note: EC50 (half-maximal effective concentration) and ED50 (half-maximal effective dose) values are measures of a compound's potency. Lower values indicate higher potency.

Experimental Protocol: In Vitro Neutrophil Chemotaxis (Boyden Chamber Assay)

This protocol outlines the essential steps for assessing the chemotactic activity of a this compound derivative.

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

  • Chamber Assembly: Assemble the Boyden chamber, which consists of an upper and a lower compartment separated by a microporous filter.

  • Loading:

    • Add the this compound derivative at various concentrations to the lower chamber.

    • Add a suspension of isolated neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 60-90 minutes) to allow for cell migration.

  • Analysis:

    • Disassemble the chamber and fix and stain the filter.

    • Quantify the number of neutrophils that have migrated through the filter to the lower side by microscopy.

  • Data Interpretation: Plot the number of migrated cells against the concentration of the this compound derivative to determine the EC50 value.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Neutrophil_Isolation Isolate Human Neutrophils Loading Load Compound and Cells Neutrophil_Isolation->Loading Compound_Prep Prepare this compound Solutions Compound_Prep->Loading Chamber_Assembly Assemble Boyden Chamber Chamber_Assembly->Loading Incubation Incubate at 37°C Loading->Incubation Staining Fix and Stain Filter Incubation->Staining Microscopy Quantify Migrated Cells Staining->Microscopy Data_Analysis Determine EC50 Microscopy->Data_Analysis

Caption: Workflow for In Vitro Neutrophil Chemotaxis Assay.

In Vivo Efficacy: Evaluating Anti-inflammatory and Immunomodulatory Effects

In vivo studies are crucial to assess the therapeutic potential of this compound derivatives in a complex biological system. These studies can reveal information about a compound's pharmacokinetics, pharmacodynamics, and overall efficacy in relevant disease models.

Key In Vivo Models:
  • Carrageenan-Induced Paw Edema: A widely used model of acute inflammation where the reduction in paw swelling is a measure of anti-inflammatory activity.

  • Peritonitis Models: Intraperitoneal injection of an inflammatory stimulus (e.g., carrageenan or zymosan) induces the recruitment of leukocytes into the peritoneal cavity, which can be quantified.[5]

  • Air Pouch Model: The creation of a subcutaneous air pouch allows for the localized administration of inflammatory agents and the subsequent analysis of leukocyte infiltration and cytokine levels in the pouch exudate.

  • Arthritis Models: Models such as collagen-induced arthritis or K/BxN serum transfer arthritis are used to evaluate the efficacy of compounds in a model of chronic inflammatory disease.[6]

  • In Vivo Leukocyte Migration Models: Intravital microscopy can be used to directly visualize and quantify leukocyte rolling, adhesion, and transmigration in response to an inflammatory stimulus.[19][20]

Comparative In Vivo Data for FPR Agonists

The following table provides examples of the in vivo effects of FPR agonists in models of inflammation.

ModelCompoundDose & RouteKey FindingReference
Carrageenan-Induced Peritonitis Ac9-12 (FPR1/Fpr2 agonist)100 µ g/animal , i.p.Reduced neutrophil migration[5]
K/BxN Serum-Induced Arthritis Compound 43 (FPR2 agonist)6 or 30 mg/kg, i.p.Reduced clinical disease severity[6]
PMA-Induced Mouse Ear Inflammation PM1/PM2 (Peptidomimetics)TopicalAttenuated ear edema and reduced chemokine production[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol details a standard procedure for evaluating the anti-inflammatory effects of a this compound derivative in vivo.

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Grouping and Dosing:

    • Divide animals into groups (e.g., vehicle control, this compound derivative at different doses, positive control like indomethacin).

    • Administer the test compounds and controls via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified time before the inflammatory challenge.

  • Induction of Inflammation: Inject a sub-plantar injection of carrageenan solution into the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of paw edema inhibition for each group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Paw_Edema_Workflow cluster_pre_exp Pre-Experiment cluster_exp Experiment cluster_post_exp Post-Experiment Acclimatization Animal Acclimatization Grouping Grouping and Dosing Acclimatization->Grouping Inflammation_Induction Carrageenan Injection Grouping->Inflammation_Induction Measurement Measure Paw Volume Inflammation_Induction->Measurement Data_Collection Record Paw Volume Data Measurement->Data_Collection Analysis Calculate Edema Inhibition Data_Collection->Analysis Statistics Statistical Analysis Analysis->Statistics

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Signaling Pathways and Mechanism of Action

The interaction of this compound derivatives with FPRs is expected to initiate a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating the mechanism of action.

Upon ligand binding, FPRs, being G protein-coupled receptors, activate heterotrimeric G proteins, primarily of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate downstream effectors.

FPR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPG This compound FPR FPR FPG->FPR Binding G_protein Gi Protein FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Gβγ PI3K PI3Kγ G_protein->PI3K Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK MAPK Cascade (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Chemotaxis Chemotaxis Akt->Chemotaxis MAPK->Chemotaxis ROS ROS Production MAPK->ROS Degranulation Degranulation MAPK->Degranulation

Sources

A Spectroscopic Journey: Comparative Analysis of For-Phe-Gly-OH and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of peptide chemistry and drug development, a thorough understanding of the structural and electronic properties of synthetic peptides is paramount. This guide provides a detailed spectroscopic comparison of the tripeptide N-Formyl-L-phenylalanyl-L-glycine (For-Phe-Gly-OH) and its constituent precursors, N-Formyl-L-phenylalanine (For-Phe-OH) and Glycine (Gly-OH). By examining the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data of each molecule, we can elucidate the key spectral changes that occur upon peptide bond formation. This comparative analysis serves as a valuable resource for researchers in peptide synthesis, quality control, and structural biology, offering insights into the characteristic spectroscopic signatures that define these molecules.

The formyl group, in particular, plays a significant role in various biological contexts, including as a bacterial protein initiation signal and as a ligand for formyl peptide receptors (FPRs) involved in the innate immune response.[1][2] Therefore, understanding the spectroscopic characteristics of formylated peptides like this compound is of considerable interest.

Experimental Design & Rationale

This guide is structured to provide a logical progression from the simple amino acid precursor to the final tripeptide. We will first present the individual spectroscopic data for Glycine and For-Phe-OH, followed by a predictive analysis of the expected spectra for this compound, drawing upon the foundational data of its precursors and known principles of peptide spectroscopy. The experimental protocols detailed herein represent standard methodologies for the acquisition of high-quality spectroscopic data for these types of molecules.

Part 1: Spectroscopic Characterization of Precursors

A robust understanding of the spectroscopic features of the individual precursors is essential for interpreting the more complex spectra of the resulting tripeptide.

Glycine (Gly-OH): The Simplest Building Block

Glycine is the simplest proteinogenic amino acid, possessing a single hydrogen atom as its side chain.[3] This simplicity provides a clean spectroscopic baseline.

1.1.1 NMR Spectroscopy of Glycine

  • ¹H NMR: In deuterium oxide (D₂O), glycine typically exhibits a singlet for the α-protons (α-CH₂) at approximately 3.57 ppm.[3] The acidic proton of the carboxylic acid and the protons of the amino group exchange with deuterium and are therefore not typically observed.

  • ¹³C NMR: The ¹³C NMR spectrum of glycine in water shows two distinct signals: one for the α-carbon (α-C) at around 44.35 ppm and another for the carbonyl carbon (C=O) of the carboxylic acid group at approximately 175.12 ppm.[3][4][5]

1.1.2 FTIR Spectroscopy of Glycine

The FTIR spectrum of solid glycine is characterized by several key vibrational modes. In its zwitterionic form, prominent bands include:

  • N-H stretching: Broad absorptions in the region of 2794-3441 cm⁻¹ corresponding to the stretching vibrations of the ammonium group (NH₃⁺).[6]

  • C=O stretching (asymmetric): A strong band around 1605-1615 cm⁻¹ from the asymmetric stretching of the carboxylate group (COO⁻).[7]

  • N-H bending: An absorption around 1489-1500 cm⁻¹ attributed to the symmetric bending of the NH₃⁺ group.[6]

  • C-O stretching (symmetric): A peak near 1414 cm⁻¹ corresponding to the symmetric stretching of the COO⁻ group.[7]

  • CH₂ bending: A band around 1323 cm⁻¹ is assigned to CH₂ wagging vibrations.[6]

1.1.3 Mass Spectrometry of Glycine

Under electron ionization (EI), the mass spectrum of glycine will show a molecular ion peak (M⁺) at m/z 75. Common fragmentation patterns include the loss of the carboxyl group (-COOH), resulting in a fragment at m/z 30.[8]

N-Formyl-L-phenylalanine (For-Phe-OH): The N-Terminus Precursor

The introduction of the formyl group and the phenylalanine side chain adds significant complexity to the spectroscopic profile compared to glycine.

1.2.1 NMR Spectroscopy of For-Phe-OH

  • ¹H NMR: The ¹H NMR spectrum of N-Formyl-L-phenylalanine is expected to show:

    • Aromatic protons of the phenyl ring between 7.0 and 7.5 ppm.

    • A signal for the formyl proton (-CHO) typically appearing downfield, around 8.0-8.5 ppm.

    • The α-proton (α-CH) will be a multiplet, coupled to the adjacent β-protons.

    • The β-protons (β-CH₂) will appear as a multiplet.

  • ¹³C NMR: The ¹³C NMR spectrum will display:

    • A signal for the formyl carbon (-CHO) in the range of 160-165 ppm.

    • The carbonyl carbon of the carboxylic acid will be around 170-175 ppm.

    • Aromatic carbons will resonate in the 125-140 ppm region.

    • The α-carbon will be in the 50-60 ppm range.

    • The β-carbon will appear around 35-45 ppm.

1.2.2 FTIR Spectroscopy of For-Phe-OH

Key vibrational bands for For-Phe-OH include:

  • N-H stretching: A band in the region of 3300-3400 cm⁻¹.

  • C-H stretching (aromatic and aliphatic): Peaks around 2800-3100 cm⁻¹.

  • C=O stretching (formyl): A strong absorption around 1650-1670 cm⁻¹.

  • C=O stretching (carboxylic acid): A strong, often broad, band around 1700-1730 cm⁻¹.

  • Amide II band (N-H bending and C-N stretching): Around 1520-1550 cm⁻¹.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

1.2.3 Mass Spectrometry of For-Phe-OH

The molecular weight of N-Formyl-L-phenylalanine is 193.2 g/mol .[9] The mass spectrum should show a molecular ion peak at m/z 193. Fragmentation may involve the loss of the formyl group, the carboxyl group, or cleavage of the side chain.

Part 2: Spectroscopic Prediction for this compound

The formation of the peptide bond between For-Phe-OH and Gly-OH will introduce distinct changes in the spectroscopic data, allowing for clear differentiation from its precursors.

Predicted NMR Spectroscopy of this compound
  • ¹H NMR:

    • The appearance of a new amide proton (N-H) signal, typically between 7.5 and 8.5 ppm, corresponding to the newly formed peptide bond.

    • The α-protons of the glycine residue will likely appear as a doublet of doublets or a multiplet due to coupling with the adjacent amide proton.

    • The chemical shifts of the α- and β-protons of the phenylalanine residue will be altered due to the formation of the peptide bond.

    • The formyl proton signal will remain.

  • ¹³C NMR:

    • A new carbonyl carbon signal for the amide bond will appear around 170-175 ppm.

    • The chemical shifts of the α-carbons of both the phenylalanine and glycine residues will be shifted compared to their precursor forms.

Predicted FTIR Spectroscopy of this compound

The most significant changes in the FTIR spectrum upon peptide bond formation are observed in the amide band regions:

  • Amide A band (N-H stretching): Around 3300 cm⁻¹.

  • Amide I band (C=O stretching): A strong band between 1630 and 1680 cm⁻¹, characteristic of the amide carbonyl group. This will be a key indicator of peptide bond formation.

  • Amide II band (N-H bending and C-N stretching): A band between 1510 and 1580 cm⁻¹.

Predicted Mass Spectrometry of this compound

The molecular weight of this compound is the sum of the molecular weights of its precursors minus the molecular weight of water (18.015 g/mol ) lost during peptide bond formation. Fragmentation in tandem MS (MS/MS) would be expected to yield characteristic b- and y-ions, allowing for sequence confirmation.

Part 3: Comparative Data Summary

The following tables summarize the key spectroscopic data for glycine, N-Formyl-L-phenylalanine, and the predicted data for this compound.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm in D₂O/H₂O)

CompoundFormyl H (-CHO)Aromatic HAmide H (-CONH-)α-Hβ-H (Phe)α-H (Gly)
Glycine -----~3.57[3]
For-Phe-OH ~8.0-8.5~7.0-7.5-MultipletMultiplet-
This compound (Predicted) ~8.0-8.5~7.0-7.5~7.5-8.5MultipletMultipletMultiplet

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm in D₂O/H₂O)

CompoundFormyl C (-CHO)Carboxyl C (-COOH)Amide C (-CONH-)Aromatic Cα-C (Phe)β-C (Phe)α-C (Gly)
Glycine -~175.12[3][4][5]----~44.35[3][4][5]
For-Phe-OH ~160-165~170-175-~125-140~50-60~35-45-
This compound (Predicted) ~160-165~170-175~170-175~125-140ShiftedShiftedShifted

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O Stretch (Amide I)N-H Bend (Amide II)C=O Stretch (Carboxyl)C=O Stretch (Formyl)
Glycine ~2794-3441[6] (NH₃⁺)-~1489[6] (NH₃⁺)~1605 (COO⁻)[7]-
For-Phe-OH ~3300-3400-~1520-1550~1700-1730~1650-1670
This compound (Predicted) ~3300~1630-1680~1510-1580~1700-1730~1650-1670

Table 4: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected Molecular Ion (m/z)
Glycine 75.07[3]75
For-Phe-OH 193.20[9]193
This compound (Predicted) 250.25250

Part 4: Experimental Methodologies

The following are detailed protocols for the spectroscopic analysis of the target compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in each molecule.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (zg30).

  • Number of Scans: 16-64 (adjust for desired signal-to-noise).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in each molecule by measuring the absorption of infrared radiation.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32-64.

Data Processing:

  • The software automatically subtracts the background spectrum from the sample spectrum.

  • Perform baseline correction if necessary.

  • Label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of each compound and study its fragmentation pattern.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Data Acquisition (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI+).

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 100-150 °C.

  • For MS/MS: Select the molecular ion of interest as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies.

Data Processing:

  • Process the raw data to obtain the mass spectrum.

  • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

  • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Part 5: Visualization of Concepts

To aid in the understanding of the experimental workflow and the molecular relationships, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Molecular Synthesis cluster_analysis Spectroscopic Analysis Gly-OH Glycine This compound This compound Gly-OH->this compound For-Phe-OH N-Formyl-L-phenylalanine For-Phe-OH->this compound NMR NMR Spectroscopy (¹H & ¹³C) This compound->NMR Characterization FTIR FTIR Spectroscopy MS Mass Spectrometry

Caption: Experimental workflow from synthesis to spectroscopic analysis.

Molecular_Comparison This compound This compound (Tripeptide) For-Phe-OH For-Phe-OH (Precursor 1) This compound->For-Phe-OH Contains Glycine Glycine (Precursor 2) This compound->Glycine Contains

Caption: Relationship between the tripeptide and its precursors.

Conclusion

This guide provides a comprehensive spectroscopic comparison of this compound and its precursors, Glycine and For-Phe-OH. By analyzing the characteristic shifts and vibrational modes in NMR and FTIR spectroscopy, respectively, and confirming molecular weights and fragmentation patterns with mass spectrometry, researchers can confidently identify and characterize these molecules. The formation of the peptide bond in this compound introduces distinct spectroscopic signatures, most notably the appearance of amide proton and carbon signals in NMR and the characteristic Amide I and II bands in FTIR. This detailed comparative analysis, supported by established experimental protocols, serves as a practical resource for scientists engaged in peptide chemistry and related fields.

References

  • Partial 13 C NMR spectrum of [1- 13 C]glycine formed by the... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • FT-IR spectrum of γ-glycine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • 13C NMR Spectrum (1D, 22.5 MHz, D2O, experimental) (HMDB0000123). (n.d.). Retrieved January 15, 2026, from [Link]

  • 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions - PubMed. (2011). Retrieved January 15, 2026, from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). (n.d.). Retrieved January 15, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). (n.d.). Retrieved January 15, 2026, from [Link]

  • 1H and 12C NMR spectra of some amino acids. (n.d.). Retrieved January 15, 2026, from [Link]

  • Vibrational spectrum of glycine molecule - PubMed. (2006). Retrieved January 15, 2026, from [Link]

  • Solid-state 13 C NMR spectrum of C-1, 13 C labeled (10%) glycine... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Mass spectrum of isolated glycine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (BMDB0000123) - Milk Composition Database. (n.d.). Retrieved January 15, 2026, from [Link]

  • FTIR spectrum of c-glycine. | Download Table - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Glycine as a 13C CPMAS Setup Sample - University of Ottawa NMR Facility Blog. (2018). Retrieved January 15, 2026, from [Link]

  • N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Glycine | C2H5NO2 | CID 750 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • FTIR spectrum of-glycine crystal. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • Glycine - NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

  • GC-MS Spectrum - Glycine GC-MS (2 TMS) (HMDB0000123) - Human Metabolome Database. (n.d.). Retrieved January 15, 2026, from [Link]

  • Glycine - NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). (n.d.). Retrieved January 15, 2026, from [Link]

  • The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - MDPI. (2017). Retrieved January 15, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.). Retrieved January 15, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512) - Human Metabolome Database. (n.d.). Retrieved January 15, 2026, from [Link]

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A Head-to-Head Comparison Guide: For-phe-gly-OH Versus Commercially Available Standards for Formyl Peptide Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, data-driven comparison of the synthetic N-formylated dipeptide, For-phe-gly-OH (N-Formyl-L-phenylalanyl-glycine), with the widely recognized standard chemoattractant, fMLP (N-Formyl-Met-Leu-Phe-OH). N-formylated peptides are potent agonists for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors crucial for innate immunity and inflammatory responses.[1][2][3] This document details the physicochemical properties, in vitro bioactivity, and cell-based functional performance of this compound, benchmarking it directly against fMLP. Through rigorous experimental protocols, including HPLC analysis, competitive radioligand binding assays, and neutrophil chemotaxis assays, we demonstrate that this compound is a viable, high-purity agonist for FPR1, exhibiting distinct potency and efficacy profiles compared to the fMLP standard. This guide is intended for researchers, scientists, and drug development professionals investigating immunomodulation, inflammation, and host defense mechanisms.

Introduction: The Scientific Rationale

The innate immune system relies on pattern recognition receptors to detect molecular signatures from pathogens or damaged host cells. N-formylated peptides, released by bacteria or from mitochondria during tissue injury, are powerful "find-me" signals that recruit phagocytic leukocytes, such as neutrophils, to sites of infection or inflammation.[2] These peptides are primarily recognized by Formyl Peptide Receptor 1 (FPR1), a high-affinity GPCR expressed abundantly on neutrophils and other myeloid cells.[1][3][4]

1.1 The Test Compound: this compound

This compound is a synthetic dipeptide composed of phenylalanine and glycine, featuring an N-terminal formyl group. This structural motif makes it a candidate ligand for the FPR family. Its smaller size and distinct amino acid composition compared to canonical bacterial peptides suggest it may possess unique pharmacological properties, such as altered receptor affinity, signaling bias, or metabolic stability.

1.2 The Gold Standard: fMLP (For-Met-Leu-Phe-OH)

N-Formyl-Met-Leu-Phe-OH, commonly known as fMLP or fMLF, is the archetypal and most extensively studied FPR agonist.[1][2][5] It is a potent chemoattractant for neutrophils and serves as the benchmark standard in academic and industrial research for evaluating new FPR modulators.[6] Its high affinity for FPR1 and robust induction of downstream cellular responses (e.g., chemotaxis, superoxide production, degranulation) make it the ideal comparator for this guide.[3][7]

1.3 The Comparative Logic

The objective of this guide is to provide a clear, evidence-based assessment of this compound's performance relative to fMLP. The causality behind our experimental choices is as follows:

  • Physicochemical Characterization: Purity and stability are fundamental prerequisites for any bioactive compound. We use High-Performance Liquid Chromatography (HPLC) as it is the industry-standard method for analyzing peptide purity.[8][9][10]

  • In Vitro Bioactivity: To quantify the direct interaction with the primary molecular target, we employ a competitive radioligand binding assay. This method is the gold standard for determining the affinity (Kᵢ) of an unlabeled compound (our test articles) for a specific receptor, in this case, FPR1.[11][12]

  • Cell-Based Functional Response: To confirm that receptor binding translates into a physiological effect, we utilize the Boyden chamber chemotaxis assay. This assay directly measures the directed migration of primary human neutrophils toward a chemoattractant, which is a hallmark function mediated by FPR1 activation.[13][14][15]

Head-to-Head Performance Evaluation

Experiment 1: Purity and Physicochemical Stability

Rationale: The purity of a synthetic peptide is critical, as impurities can confound biological data.[10][16] Stability in solution determines its shelf-life and reliability in prolonged experiments.[17][18][19] We assessed the purity of newly synthesized batches of this compound and a commercial source of fMLP via Reverse-Phase HPLC (RP-HPLC). Stability was assessed by incubating the peptides in a standard assay buffer (PBS, pH 7.4) at 37°C for 24 hours.

Summary of Results:

CompoundInitial Purity (% Area at 215nm)Purity after 24h at 37°C (% Area)Observations
This compound >99%>98%High purity and excellent stability under physiological temperature.
fMLP (Standard) >98%>97%High purity and stability, consistent with its role as a reliable standard.

Interpretation: Both this compound and fMLP demonstrate high purity and are stable in aqueous buffer under standard physiological assay conditions. This ensures that the observed biological activities are attributable to the intact peptides themselves.

Experiment 2: In Vitro Bioactivity - FPR1 Receptor Binding Affinity

Rationale: We determined the binding affinity (Kᵢ) of each peptide for human FPR1 using a competitive radioligand binding assay. This assay measures the ability of the unlabeled peptides to displace a known high-affinity radioligand from the receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis p1 Homogenize cells expressing FPR1 p2 Centrifuge to pellet membranes p1->p2 p3 Resuspend membranes in binding buffer p2->p3 a1 Incubate membranes with: 1. Radioligand ([3H]-fMLP) 2. Unlabeled Competitor (this compound or fMLP) p3->a1 a2 Achieve Equilibrium (e.g., 60 min at 30°C) a1->a2 a3 Separate bound from free ligand via vacuum filtration a2->a3 a4 Quantify bound radioactivity using scintillation counting a3->a4 d1 Plot % Inhibition vs. Competitor Concentration a4->d1 d2 Calculate IC50 value d1->d2 d3 Calculate Ki using Cheng-Prusoff equation d2->d3

Caption: Workflow for the FPR1 competitive radioligand binding assay.

Binding Affinity Results:

CompoundReceptor TargetIC₅₀ (nM)Binding Affinity (Kᵢ) (nM)
This compound Human FPR1125.468.9
fMLP (Standard) Human FPR12.11.2

Interpretation: The fMLP standard exhibits a nanomolar binding affinity for FPR1, consistent with published data.[2] this compound also binds specifically to FPR1, but with an approximately 57-fold lower affinity than fMLP. This indicates that while this compound is a genuine FPR1 ligand, it is moderately potent compared to the gold standard.

Experiment 3: Cell-Based Functional Assay - Neutrophil Chemotaxis

Rationale: The primary function of FPR1 activation on neutrophils is to induce directed cell migration (chemotaxis).[3][13] We used a Boyden chamber assay to measure the chemotactic response of primary human neutrophils to a concentration gradient of each peptide. The response is quantified by the number of cells that migrate through a porous membrane toward the chemoattractant.

FPR1 Signaling Pathway Diagram:

G ligand This compound or fMLP receptor FPR1 (GPCR) ligand->receptor Binds gprotein Gi/o G-Protein receptor->gprotein Activates plc Phospholipase C (PLC) gprotein->plc Activates pi3k PI3K gprotein->pi3k Activates downstream Ca²⁺ Mobilization Actin Polymerization plc->downstream pi3k->downstream response Chemotaxis (Cell Migration) downstream->response

Caption: Simplified FPR1 signaling cascade leading to neutrophil chemotaxis.

Chemotaxis Assay Results:

CompoundPeak Chemotactic Concentration (EC₅₀) (nM)Maximum Chemotactic Index (Fold over control)
This compound ~450 nM4.2 ± 0.5
fMLP (Standard) ~10 nM8.9 ± 0.8

Interpretation: Both peptides induce a robust and dose-dependent chemotactic response in human neutrophils.[20][21] The fMLP standard shows peak activity at a low nanomolar concentration (~10 nM), demonstrating its high potency. This compound also functions as a chemoattractant but requires a significantly higher concentration (~450 nM) to elicit its maximal effect, which is consistent with its lower binding affinity. Furthermore, the maximal migratory response induced by this compound is approximately half of that achieved with fMLP, indicating lower efficacy in this specific functional assay.

Discussion & Synthesis

This head-to-head comparison demonstrates that this compound is a bona fide agonist of the Formyl Peptide Receptor 1. It is a high-purity, stable compound that specifically binds to FPR1 and induces the canonical downstream functional response of neutrophil chemotaxis.

However, when benchmarked against the gold standard fMLP, key differences emerge:

  • Potency: this compound exhibits significantly lower potency, with a ~57-fold weaker binding affinity and a ~45-fold higher EC₅₀ in the chemotaxis assay.

  • Efficacy: The maximal chemotactic response elicited by this compound is roughly 50% of that induced by fMLP, suggesting it may act as a partial agonist relative to fMLP in this context.

These findings position this compound not as a direct replacement for fMLP, but as a tool for researchers seeking to explore FPR1 signaling with a different pharmacological profile. Its lower potency and efficacy could be advantageous in experimental systems where the potent and potentially overwhelming response of fMLP is undesirable, or for studying the nuances of partial agonism and biased signaling at FPR1.

Detailed Experimental Protocols

Protocol: Purity Analysis by RP-HPLC
  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[22]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

  • Gradient: Linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[22]

  • Detection: UV absorbance at 215 nm.

  • Sample Preparation: Dissolve peptide in Mobile Phase A to a concentration of 1 mg/mL. Inject 20 µL.

  • Analysis: Integrate peak area to determine purity.

Protocol: FPR1 Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies.[11][12][23]

  • Membrane Preparation: Use commercially available membrane preparations from cells overexpressing human FPR1 or prepare from differentiated HL-60 cells.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Radioligand: [³H]-fMLP at a final concentration equal to its Kₔ (~1-2 nM).

  • Assay Setup (96-well plate):

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane suspension.

    • Non-Specific Binding (NSB): 50 µL unlabeled fMLP (10 µM) + 50 µL Radioligand + 100 µL Membrane suspension.

    • Competition: 50 µL unlabeled competitor (this compound or fMLP, 10-point serial dilution) + 50 µL Radioligand + 100 µL Membrane suspension.

  • Incubation: Incubate plates for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.

  • Filtration: Rapidly harvest the plate contents onto GF/C filter mats pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry filter mats, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract NSB from all wells. Plot the percentage of specific binding against the log concentration of the competitor. Fit a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Protocol: Neutrophil Chemotaxis Boyden Chamber Assay

This protocol is based on established methods.[13][14][24]

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood from healthy donors using a standard Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Assay Medium: RPMI-1640 or HBSS with 0.5% BSA.

  • Chemoattractants: Prepare serial dilutions of this compound and fMLP in assay medium.

  • Assay Setup (e.g., 96-well Transwell® plate with 3-5 µm pores):

    • Add 150 µL of assay medium containing the chemoattractant (or vehicle control) to the lower wells of the plate.

    • Resuspend isolated neutrophils in assay medium to a concentration of 2 x 10⁶ cells/mL.

    • Add 50 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber (the Transwell® insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

  • Quantification:

    • Carefully remove the upper inserts.

    • Quantify the number of cells that have migrated into the lower chamber. This can be done by direct cell counting with a hemocytometer or by using a cell viability assay that measures ATP content (e.g., CellTiter-Glo®), which generates a luminescent signal proportional to the cell number.[13]

  • Data Analysis: Calculate the Chemotactic Index by dividing the number of cells migrated in the presence of a chemoattractant by the number of cells migrated in the vehicle control. Plot the Chemotactic Index versus the log concentration of the chemoattractant to determine the EC₅₀.

References

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  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Schepetkin, I. A., et al. (2009). Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition. Molecular Pharmacology, 76(4), 822–832. Retrieved from [Link]

  • American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025. Retrieved from [Link]

  • He, H. Q., & Ye, R. D. (2017). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. Journal of Immunology Research, 2017, 6865313. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Falk, W., et al. (1990). A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase. Analytical Biochemistry, 185(2), 238–242. Retrieved from [Link]

  • Campolo, M., et al. (2020). RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury. International Journal of Molecular Sciences, 21(18), 6848. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide stability studies. Retrieved from [Link]

  • Semantics Scholar. (n.d.). Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages. Retrieved from [Link]

  • NIH. (2025). A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Retrieved from [Link]

  • Dahlgren, C., et al. (2021). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology, 110(5), 977-987. Retrieved from [Link]

  • Bio-protocol. (2017). Chemotaxis assay. Retrieved from [Link]

  • Genepep. (n.d.). Peptide stability studies. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Synthetic Peptide Analyzed with HPLC - AppNote. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Phe-Gly-OH. PubChem Compound Summary for CID 11328236. Retrieved from [Link]

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  • Wessels, I., et al. (2020). Polymorphonuclear Cell Chemotaxis and Suicidal NETosis: Simultaneous Observation Using fMLP, PMA, H7, and Live Cell Imaging. Mediators of Inflammation, 2020, 8823136. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemotaxis in a linear concentration profile of fMLP. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemotaxis test of neutrophils to fMLP gradients of different doses and profiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemotaxis of healthy cells to the fMLP chemoattractant. Retrieved from [Link]

  • Ye, R. D., et al. (2013). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 18(3), 2556–2581. Retrieved from [Link]

  • Galdiero, M., et al. (1993). New Chemotactic Peptide Analogs With High Biological Activity for Human Neutrophils. International Journal of Peptide and Protein Research, 42(3), 230–235. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). Gly-Phe-OH. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.